Subtilosin A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H208N36O41S3/c1-21-63(12)102(161-119(196)83(55-166)156-122(199)86(58-209)158-128(205)105(71(20)167)163-110(187)70(19)145-120(197)84(56-207)150-95(174)51-135-111(188)75(32-26-27-35-130)151-117(194)80(42-89(132)168)149-94(173)50-137-113(190)79(41-72-46-133-74-31-25-24-30-73(72)74)153-116(193)77(39-60(6)7)148-93(172)49-136-112(189)76(38-59(4)5)147-90(169)45-131)125(202)139-48-92(171)143-68(17)108(185)144-69(18)109(186)157-85(57-208)121(198)152-78(40-61(8)9)118(195)160-101(62(10)11)126(203)155-82(44-99(179)180)115(192)140-53-97(176)164-36-28-33-87(164)124(201)162-104(65(14)23-3)129(206)165-37-29-34-88(165)123(200)154-81(43-98(177)178)114(191)138-52-96(175)159-103(64(13)22-2)127(204)146-67(16)107(184)134-47-91(170)142-66(15)106(183)141-54-100(181)182/h24-25,30-31,46,59-71,75-88,101-105,133,166-167,207-209H,21-23,26-29,32-45,47-58,130-131H2,1-20H3,(H2,132,168)(H,134,184)(H,135,188)(H,136,189)(H,137,190)(H,138,191)(H,139,202)(H,140,192)(H,141,183)(H,142,170)(H,143,171)(H,144,185)(H,145,197)(H,146,204)(H,147,169)(H,148,172)(H,149,173)(H,150,174)(H,151,194)(H,152,198)(H,153,193)(H,154,200)(H,155,203)(H,156,199)(H,157,186)(H,158,205)(H,159,175)(H,160,195)(H,161,196)(H,162,201)(H,163,187)(H,177,178)(H,179,180)(H,181,182)/t63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,101-,102-,103-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQODXJXWWUXFE-LYQFAKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H208N36O41S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3015.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98914-01-3 | |
| Record name | SboA protein, Bacillus subtilis | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098914013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Subtilosin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Subtilosin A, a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Bacillus subtilis, stands out as a potent antimicrobial agent with a unique cyclic structure. Its broad-spectrum activity against various pathogens, including foodborne and clinical isolates, has garnered significant interest in its potential applications in food preservation, healthcare, and agriculture. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound, offering detailed experimental protocols and insights into its complex regulatory network. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial compounds.
Discovery and Initial Characterization
This compound was first isolated from the culture medium of Bacillus subtilis 168.[1][2][3] Initial characterization revealed it to be a cyclic peptide antibiotic with a molecular weight of approximately 3398.9 Da.[1][2] Composed of 32 amino acids, its structure is notable for a head-to-tail cyclization and unusual thioether cross-linkages between cysteine residues and other amino acids, which contribute to its remarkable stability.[1][2][4] The production of this compound typically commences at the end of the vegetative growth phase and concludes before the onset of spore formation.[1][2]
Biosynthesis of this compound
The genetic blueprint for this compound production is encoded within the sbo-alb operon in Bacillus subtilis.[5][6][7][8] This operon contains sboA, the structural gene for the this compound precursor peptide, and the alb genes, which are essential for its post-translational modification, processing, and export.[5][6][7][8][9] The precursor peptide undergoes significant modifications, including the formation of thioether bonds and proteolytic cleavage of a leader peptide, to yield the mature, active bacteriocin.[4][9] The AlbE and AlbF proteins, encoded by the operon, are presumed to catalyze the macrocyclization of the peptide.[10]
Regulatory Network of the sbo-alb Operon
The expression of the sbo-alb operon is tightly regulated by a complex network of signaling pathways, primarily in response to environmental cues such as oxygen limitation and nutritional stress.[5][6][7]
-
Oxygen Limitation: Transcription of the sbo-alb operon is significantly induced under anaerobic conditions.[5][6][7] This regulation is mediated by the two-component system ResD-ResE.[5][6][7][8]
-
Transition State Regulation: The transition state regulator AbrB acts as a repressor of the sbo-alb operon during robust growth.[6][7][9] As the cells enter the stationary phase, the concentration of active Spo0A increases, which in turn represses the expression of abrB, leading to the derepression of the sbo-alb operon.[6][7]
-
Surfactin Influence: Recent studies have shown that the production of another secondary metabolite, surfactin, can suppress the production of this compound.[11][12][13] Mutants lacking surfactin production exhibit higher yields of this compound.[11][12][13]
Caption: Regulatory pathway of the sbo-alb operon in Bacillus subtilis.
Isolation and Purification of this compound
Several methods have been reported for the isolation and purification of this compound from Bacillus subtilis culture supernatant. The general workflow involves cultivation, extraction, and chromatographic purification.
Experimental Workflow
Caption: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
A detailed protocol for the cultivation of B. subtilis for this compound production is described by Sutyak et al. (2008).[14]
-
Inoculate a fresh colony of Bacillus subtilis (e.g., strain JH642) into 10 mL of YT medium (1 g yeast extract, 4 g glucose in 200 mL water).[14]
-
Incubate at 37°C for 7 hours with shaking at 200 rpm.[14]
-
Transfer 1% (v/v) of the YT culture into 8 mL of LB broth and incubate at 37°C for 7 hours at 200 rpm.[14]
-
Use 1.5 mL of the LB culture to inoculate 500 mL of NSM medium (16 g Difco nutrient broth, 500 mg MgSO₄·7H₂O, 2 g KCl, 1 mM Ca(NO₃)₂·4H₂O, 0.1 mM MnCl₂·4H₂O, 1 µM FeSO₄·7H₂O in 500 mL).[14]
-
Incubate at 37°C for 7 hours at 200 rpm.[14]
A common method for the initial extraction of this compound from the culture medium involves solvent extraction.[1][2][14]
-
Add one-quarter volume of n-butanol (125 mL for 500 mL of culture) to the culture medium.[14]
-
Shake the mixture for 1 hour.[14]
-
Transfer the mixture to a separatory funnel and allow it to stand overnight for phase separation.[14]
-
Collect the organic (upper) layer and concentrate it in vacuo to obtain a yellow residue.[14]
-
Resuspend the residue in methanol (e.g., 10 mL per liter of original cell culture).[14]
Further purification is typically achieved through a combination of chromatographic techniques.
-
Gel Filtration Chromatography: Early purification protocols utilized gel filtration to separate this compound based on its molecular size.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A more modern and efficient method for final purification involves RP-HPLC.[14][15]
-
Use a C18 column (e.g., Waters µBondapak C18, 10 µm, 125 Å, 25 by 100 mm).[14]
-
Operate at a flow rate of 10 mL/min with dual-wavelength detection at 220 nm and 280 nm.[14]
-
Employ a gradient of acetonitrile (CH₃CN) in water. A typical gradient starts at 20% CH₃CN for 5 minutes, ramps up to 80% CH₃CN over 28 minutes, holds at 80% for 5 minutes, and then returns to 20%.[14]
-
Collect fractions containing the pure product. The retention time for this compound is approximately 26.1 minutes under these conditions.[14]
-
-
Anion-Exchange and Gel Filtration Chromatography: An alternative method involves anion-exchange chromatography followed by gel filtration.[9]
-
Combine the fractions containing pure this compound.
-
Lyophilize the pooled fractions to obtain a powdered form of the purified peptide.[14]
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the Bacillus subtilis strain, culture conditions, and purification methods.
| Bacillus subtilis Strain | Culture Conditions | Purification Method | Yield (mg/L) | Reference |
| 168 | Standard | n-butanol extraction, gel filtration, thin-layer chromatography | 5.5 | [1][2] |
| JH642 | NSM medium | n-butanol extraction, RP-HPLC | ~2 | [14] |
| ORB6774 (variant) | NSM medium | n-butanol extraction, RP-HPLC | ~3 | [14] |
| ATCC 6633 | Aerobic | RP-HPLC | 0.5 | [16] |
| ATCC 6633 | Oxygen-limiting | RP-HPLC | 7.8 | [16] |
| ATCC 6633 ΔabrB | Oxygen-limiting | RP-HPLC | 42 | [16] |
Mechanism of Action and Potential Applications
This compound exerts its antimicrobial activity by disrupting the cell membrane of susceptible bacteria.[17][][19] It can cause perturbation of the lipid bilayer, leading to intracellular damage and eventual cell death.[17] This membrane-targeting mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[]
The potent and broad-spectrum antimicrobial activity of this compound positions it as a promising candidate for various applications:
-
Food Preservation: As a natural antimicrobial, it can be used to control the growth of foodborne pathogens like Listeria monocytogenes.[17][][20]
-
Healthcare: Its effectiveness against antibiotic-resistant strains such as MRSA and vancomycin-resistant enterococci makes it a valuable lead for the development of new therapeutics, including topical creams, wound dressings, and coatings for medical devices.[]
-
Agriculture: this compound could be utilized as a biocontrol agent to protect plants from microbial pathogens.
-
Personal Care: Its ability to inhibit the growth of bacteria associated with acne and body odor makes it a suitable ingredient for cosmetics and personal care products.[]
Conclusion
This compound represents a compelling example of a natural antimicrobial peptide with significant potential for diverse applications. A thorough understanding of its discovery, biosynthesis, and the methodologies for its isolation and purification is crucial for advancing its development into commercially viable products. The detailed protocols and regulatory insights provided in this guide aim to facilitate further research and development efforts in harnessing the power of this unique bacteriocin. The continued exploration of its properties and optimization of its production will undoubtedly pave the way for novel solutions to combat microbial threats in various industries.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual control of sbo-alb operon expression by the Spo0 and ResDE systems of signal transduction under anaerobic conditions in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Control of sbo-alb Operon Expression by the Spo0 and ResDE Systems of Signal Transduction under Anaerobic Conditions in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Dual Control of <i>sbo-alb</i> Operon Expression by the Spo0 and ResDE Systems of Signal Transduction under Anaerobic C… [ouci.dntb.gov.ua]
- 9. Genes of the sbo-alb locus of Bacillus subtilis are required for production of the antilisterial bacteriocin subtilosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of the AlbEF complex involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound production is influenced by surfactin levels in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line [frontiersin.org]
- 16. Oxygen-Limiting Growth Conditions and Deletion of the Transition State Regulator Protein Abrb in Bacillus subtilis 6633 Result in an Increase in Subtilosin Production and a Decrease in Subtilin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Subtilosin A: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Subtilosin A, a cyclic bacteriocin produced by Bacillus subtilis, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Its unique structural features, including a head-to-tail cyclized peptide backbone and unusual thioether cross-links, contribute to its stability and biological function.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its dual-pronged attack involving direct membrane permeabilization and interference with bacterial communication through quorum sensing. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visual representations of the underlying molecular pathways are presented to support further research and development of this compound as a potential therapeutic agent.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of such molecules. This compound, a Class I bacteriocin, has garnered significant interest due to its broad spectrum of activity and complex structure. This document serves as a comprehensive resource for researchers, detailing the molecular intricacies of how this compound exerts its bactericidal effects.
Primary Mechanisms of Action
This compound employs a multifaceted approach to inhibit the growth of and kill Gram-positive bacteria. The two primary mechanisms that have been elucidated are the disruption of cell membrane integrity and the inhibition of quorum sensing.
Membrane Permeabilization and Disruption
This compound directly interacts with the bacterial cell membrane, leading to permeabilization and subsequent cell death. This process involves several key steps:
-
Electrostatic Binding and Insertion: this compound initially binds to the bacterial cell surface, likely through electrostatic interactions with negatively charged components of the Gram-positive cell envelope.[3] Studies using model phospholipid bilayers have shown that this compound inserts itself into the membrane.[1]
-
Pore Formation and Ion Leakage: Upon insertion, this compound is proposed to form transient pores or channels in the cytoplasmic membrane. This disrupts the membrane's barrier function, leading to the leakage of essential intracellular components.
-
Depletion of Proton Motive Force (PMF): A critical consequence of membrane permeabilization is the dissipation of the proton motive force (PMF), which is essential for cellular energy production and transport processes. Specifically, in Gardnerella vaginalis, this compound causes an immediate and complete depletion of the transmembrane pH gradient (ΔpH), a key component of the PMF.[4]
-
ATP Efflux: The formation of pores also results in the leakage of intracellular ATP. In G. vaginalis, this compound triggers a rapid but partial efflux of ATP.[4] The loss of ATP further compromises cellular functions and contributes to cell death.
Inhibition of Quorum Sensing
In addition to its direct membrane-disrupting activity, this compound can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population density-dependent manner, often regulating virulence and biofilm formation.
-
Disruption of Biofilm Formation: By interfering with QS, this compound effectively inhibits the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. At a concentration of 0.78 μg/mL, this compound can inhibit more than 90% of G. vaginalis biofilm formation without affecting the growth of planktonic cells.[3] It also demonstrates inhibitory activity against biofilms of Listeria monocytogenes and Escherichia coli.[3]
Quantitative Data
The antimicrobial efficacy of this compound has been quantified against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter that indicates the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Gram-Positive Bacterium | MIC (µg/mL) | Reference |
| Gardnerella vaginalis | 6.25 | [3] |
| Listeria monocytogenes | 125 | [3] |
| Staphylococcus epidermidis ATCC 12228 | >200 (mg/L) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Purification of this compound
A common method for purifying this compound from Bacillus subtilis culture supernatant involves a combination of precipitation and chromatography.
Protocol:
-
Ammonium Sulfate Precipitation:
-
Culture Bacillus subtilis in an appropriate broth medium (e.g., Tryptic Soy Broth) until the late stationary phase.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Slowly add solid ammonium sulfate to the supernatant with constant stirring to achieve a final saturation of 60-80%.
-
Allow the precipitation to occur overnight at 4°C.
-
Centrifuge to collect the precipitated protein pellet.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Column Chromatography:
-
Gel Filtration Chromatography:
-
Equilibrate a Sephadex G-50 or similar gel filtration column with the resuspension buffer.
-
Apply the resuspended pellet to the column.
-
Elute the protein with the same buffer and collect fractions.
-
Assay the fractions for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the gel filtration step.
-
Apply the pooled fractions to a C18 reverse-phase HPLC column.
-
Elute the bound peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the peaks and test for antimicrobial activity.
-
Confirm the purity and identity of this compound using mass spectrometry.
-
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Listeria monocytogenes, Gardnerella vaginalis) in a suitable broth medium to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or buffer).
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria like G. vaginalis, incubate in an anaerobic chamber.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Membrane Permeabilization Assays
4.3.1. Membrane Potential Measurement using DiSC₃(5) Assay
This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.
Protocol:
-
Cell Preparation:
-
Grow the bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to a final optical density (OD₆₀₀) of 0.05-0.1.
-
-
Assay Procedure:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration inside and outside the cells.
-
Transfer the cell suspension to a cuvette in a spectrofluorometer.
-
Record the baseline fluorescence (excitation at 622 nm, emission at 670 nm).
-
Add this compound at the desired concentration and continue to record the fluorescence.
-
As a positive control for depolarization, add a known membrane-depolarizing agent like valinomycin (1 µM). An increase in fluorescence indicates membrane depolarization.
-
4.3.2. ATP Leakage Assay
This assay measures the release of intracellular ATP into the extracellular medium as an indicator of membrane damage.
Protocol:
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a low-potassium buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a defined cell density.
-
-
Treatment and Sampling:
-
Add this compound to the cell suspension at the desired concentration.
-
At various time points, take aliquots of the suspension and immediately centrifuge at high speed to pellet the cells.
-
-
ATP Measurement:
-
Transfer the supernatant to a new tube.
-
Measure the ATP concentration in the supernatant using a commercially available luciferin/luciferase-based ATP determination kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
To determine the total intracellular ATP, lyse an untreated cell sample with a suitable agent (e.g., Triton X-100) and measure the ATP concentration.
-
Express the ATP leakage as a percentage of the total intracellular ATP.
-
Quorum Sensing Inhibition Assay (Fe(III) Reduction Assay)
Protocol:
-
Preparation of Reporter Strain:
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add the V. harveyi reporter strain suspended in fresh medium.
-
Add different concentrations of this compound to the wells.
-
Incubate the plate with shaking at the appropriate temperature for the reporter strain.
-
Measure the bioluminescence at regular intervals using a luminometer.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanisms of action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
Subtilosin A: An In-depth Technical Guide to its Early Studies and Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on Subtilosin A, a potent antimicrobial peptide produced by Bacillus subtilis. The document delves into its initial discovery, purification, structural elucidation, and early investigations into its mechanism of action. All quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide, classified as a bacteriocin.[1][2][3] First isolated from Bacillus subtilis 168, it exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as aerobes and anaerobes.[1][2][3][4][5] Its unique cyclic structure and potent antimicrobial properties have made it a subject of significant scientific interest for its potential therapeutic applications.
Antimicrobial Spectrum and Potency
Early studies extensively characterized the antimicrobial activity of this compound against a range of bacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | Scott A | 19 | [6] |
| Staphylococcus aureus | - | 0.125 µM | [7] |
| Listeria monocytogenes | - | 0.5 µM | [7] |
| Bacillus cereus | - | 0.25 µM | [7] |
| Porphyromonas gingivalis | ATCC 33277 | 3.125 | [3] |
| Porphyromonas gingivalis | W83 (capsulated) | >100 | [3] |
| Klebsiella pneumoniae | (reduced/no capsule) | 1.25 - 25 | [3] |
| Staphylococcus epidermidis | ATCC 12228 | >200 | [8] |
| Escherichia coli | - | >100 | [8] |
Note: MIC values may vary depending on the specific experimental conditions and strains used.
Structural Elucidation
The determination of this compound's structure was a significant undertaking in its early research. It was identified as a cyclic peptide antibiotic.[9]
Primary and Secondary Structure
Initial amino acid analysis and mass spectrometry revealed this compound to be a peptide with a molecular weight of approximately 3398.9 Da, consisting of 32-35 amino acids.[9][10][11] The peptide was found to have blocked amino and carboxyl termini, suggesting a cyclic structure.[9][11] The amino acid sequence was determined through partial acid hydrolysis and enzymatic digestion.[9][11]
A groundbreaking discovery was the identification of unusual intramolecular linkages. The structure is characterized by a head-to-tail cyclization of the peptide backbone and three thioether bridges.[12][13] These bridges form between the sulfur atoms of three cysteine residues and the α-carbons of two phenylalanine residues and one threonine residue.[10][12]
Experimental Protocols
Detailed methodologies are crucial for the advancement of scientific research. The following sections outline the key experimental protocols used in the early studies of this compound.
Purification of this compound
The purification of this compound from Bacillus subtilis culture medium was a multi-step process designed to isolate the peptide to homogeneity.
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Methodology:
-
Cultivation: Bacillus subtilis 168 is cultured in a suitable nutrient broth.
-
Extraction: The culture medium is extracted with n-butanol to separate this compound from the aqueous phase.[9][11]
-
Chromatography: The butanol extract is then subjected to a series of chromatographic steps for purification.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains was determined using a microdilution methodology.[1][2][3][4]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via microdilution.
Methodology:
-
Preparation of this compound dilutions: A two-fold serial dilution of purified this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Preparation of bacterial inoculum: The test bacterium is grown to a specific optical density, and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test bacterium (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Mechanism of Action: Early Insights
Early investigations into the mechanism of action of this compound suggested that it targets the bacterial cell membrane.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Studies have shown that this compound causes a partial depletion of the transmembrane electrical potential (ΔΨ) and can induce the efflux of intracellular ATP.[6] This suggests that the peptide disrupts the integrity of the cell membrane, leading to leakage of essential molecules and ultimately cell death.[6] It is believed that this compound perturbs the lipid bilayer of the cellular membrane.[6]
Conclusion
The early studies on this compound laid a strong foundation for understanding this unique antimicrobial peptide. Its broad spectrum of activity, coupled with its novel cyclic structure, continues to make it a compelling candidate for further research and development in the face of rising antimicrobial resistance. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the Bacillus subtilis peptide antibiotic this compound determined by 1H-NMR and matrix assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line [frontiersin.org]
An In-depth Technical Guide to the Subtilosin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Subtilosin A biosynthetic gene cluster, offering insights into its genetic organization, the functional roles of its protein products, and the regulatory networks that govern its expression. Detailed experimental protocols and visual pathways are included to support further research and development of this compound as a potent antimicrobial agent.
Genetic Organization of the this compound Biosynthetic Gene Cluster (sbo-alb)
This compound, a member of the sactipeptide class of bacteriocins, is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique circular structure and antimicrobial activity. Its biosynthesis is orchestrated by the sbo-alb gene cluster, primarily characterized in Bacillus subtilis. This cluster has also been identified in other bacterial species, including Staphylococcus pseudintermedius, suggesting potential for horizontal gene transfer.[1][2]
The sbo-alb operon is approximately 7 kb in length and typically comprises the sboA gene followed by the albABCDEFG genes.[3] The entire cluster is transcribed from a primary promoter located upstream of sboA.[4]
Data Presentation: Genes and Proteins of the sbo-alb Cluster
The following table summarizes the components of the this compound biosynthetic gene cluster, detailing the gene names, the number of amino acids in their corresponding proteins, their calculated molecular weights, and their putative functions in this compound biosynthesis, modification, transport, and immunity.[5][6]
| Gene | Protein | Number of Amino Acids | Calculated Molecular Weight (kDa) | Putative Function |
| sboA | SboA | 43 | 4.5 | Precursor peptide of this compound.[5] |
| albA | AlbA | 419 | 47.7 | Radical SAM enzyme responsible for forming thioether cross-links.[7][8] |
| albB | AlbB | 179 | 20.2 | Component of the immunity system against this compound.[3] |
| albC | AlbC | 267 | 30.5 | Component of the ABC transporter involved in this compound export and immunity.[3][6] |
| albD | AlbD | 262 | 29.8 | Component of the ABC transporter involved in this compound export and immunity.[3][6] |
| albE | AlbE | 338 | 38.8 | Metalloenzyme essential for the head-to-tail macrocyclization of this compound.[7][8] |
| albF | AlbF | 315 | 36.1 | Metalloenzyme essential for the head-to-tail macrocyclization of this compound.[7][8] |
| albG | AlbG | - | - | Putative role in this compound production.[3][6] |
Note: The molecular weights are approximations calculated based on the number of amino acids.
Biosynthesis and Maturation Pathway of this compound
The biosynthesis of this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.
First, the sboA gene is transcribed and translated to produce the 43-amino acid precursor peptide, SboA. This precursor consists of a short N-terminal leader peptide and a C-terminal core peptide.[5] The radical SAM enzyme AlbA then catalyzes the formation of unusual thioether bonds, linking the sulfur atoms of cysteine residues to the α-carbons of other amino acid residues within the core peptide.[7][8] Following these modifications, the metalloenzymes AlbE and AlbF are crucial for the head-to-tail macrocyclization of the peptide backbone.[7][8] Finally, the leader peptide is cleaved, and the mature, cyclic this compound is exported out of the cell by an ABC transporter system likely composed of AlbC and AlbD.[3][6]
Regulation of the sbo-alb Gene Cluster
The expression of the this compound biosynthetic gene cluster is tightly controlled by a network of transcriptional regulators, ensuring its production is coordinated with cellular growth and environmental conditions.
The global transition state regulator AbrB acts as a negative regulator, repressing the transcription of the sbo-alb operon.[4] Conversely, ResD functions as a positive regulator, activating the expression of the cluster.[9] The transcriptional regulator Rok also contributes to the repression of the sbo-alb genes.[9] Furthermore, there is evidence of positive autoregulation that is not directly mediated by the this compound peptide itself but requires one or more of the alb gene products.[4] Interestingly, the production of another secondary metabolite, surfactin, has been shown to suppress this compound production, suggesting a complex interplay between different biosynthetic pathways.[9]
Experimental Protocols
This section outlines key experimental methodologies for the analysis of the this compound biosynthetic gene cluster and its product.
Purification of this compound
This protocol is adapted from established methods for the isolation of this compound from Bacillus species.[10]
-
Culture and Extraction:
-
Inoculate a suitable production medium (e.g., NSM) with a this compound-producing strain of Bacillus subtilis.
-
Incubate the culture under optimal conditions for this compound production.
-
Extract the culture supernatant with an equal volume of n-butanol.
-
Separate the butanol phase containing this compound.
-
-
Chromatography:
-
Evaporate the butanol extract to dryness and resuspend the residue in an appropriate buffer.
-
Apply the resuspended sample to a gel filtration column (e.g., Sephadex G-50) to separate molecules based on size.
-
Collect fractions and assay for antimicrobial activity against a sensitive indicator strain (e.g., Listeria monocytogenes).
-
Pool the active fractions and further purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Monitor the elution profile at 220 nm and collect the peak corresponding to this compound.
-
-
Verification:
-
Confirm the purity and identity of the purified this compound using techniques such as mass spectrometry (MALDI-TOF) and N-terminal sequencing.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of purified this compound can be assessed using the following methods.
-
Prepare an agar plate seeded with an overnight culture of the indicator microorganism.
-
Create wells in the agar using a sterile cork borer or pipette tip.
-
Add a known concentration of purified this compound to each well.
-
Incubate the plate under conditions suitable for the growth of the indicator organism.
-
Measure the diameter of the zone of inhibition around each well.
-
Prepare a series of twofold dilutions of purified this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator microorganism.
-
Include positive (no antimicrobial) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action
This compound exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane.[11] This interaction leads to the dissipation of the proton motive force, leakage of intracellular contents, and ultimately, cell death. Its broad spectrum of activity against various Gram-positive and some Gram-negative bacteria makes it a promising candidate for development as a novel antimicrobial agent.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Genome Mining Reveals a Sactipeptide Biosynthetic Cluster in Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational Analysis of the sbo-alb Locus of Bacillus subtilis: Identification of Genes Required for Subtilosin Production and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genes of the sbo-alb locus of Bacillus subtilis are required for production of the antilisterial bacteriocin subtilosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Category: Biosynthesis of antibacterial compounds [subtiwiki.uni-goettingen.de]
- 7. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unprecedented Architecture of Subtilosin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Subtilosin A, a bacteriocin produced by Bacillus subtilis, stands as a paradigm of intricate molecular engineering, presenting a unique structural framework that deviates significantly from conventional peptide antibiotics. Its potent antimicrobial activity, coupled with this unusual architecture, has positioned it as a compelling subject for research and a potential candidate for novel drug development. This technical guide provides an in-depth exploration of the core structural characteristics of this compound, detailing its defining features, the experimental methodologies employed for their elucidation, and the biosynthetic pathways responsible for its formation.
Core Structural Characteristics: A Trifecta of Unique Features
This compound is a 35-amino-acid macrocyclic peptide distinguished by three primary structural hallmarks: a head-to-tail cyclized backbone, and, most remarkably, three intramolecular thioether bridges that are unprecedented in ribosomally synthesized peptides.[1][2][3][4]
Head-to-Tail Cyclization
The peptide backbone of this compound is circular, formed by a stable amide bond between the N-terminal asparagine (Asn1) and the C-terminal glycine (Gly35).[5][6] This cyclization contributes to the molecule's rigidity and resistance to exopeptidases.
Unprecedented Thioether Cross-Linkages
The most striking feature of this compound is the presence of three thioether bonds that create a compact, cage-like structure. Unlike the lanthionine bridges found in lantibiotics, these linkages are formed between the sulfur atoms of three cysteine residues and the α-carbons of two phenylalanine residues and one threonine residue.[1][2][3][7] This type of post-translational modification is exceptionally rare in nature.[1][3][8] The specific connections are:
These cross-links are crucial for the peptide's three-dimensional conformation and its biological activity.
Three-Dimensional Conformation
Multidimensional NMR studies have revealed that this compound adopts a coiled, bowl-like shape in solution.[6] This relatively rigid conformation is stabilized by the network of thioether bridges and the cyclic backbone. The majority of the amino acid side chains are oriented outwards from this central scaffold.[6]
Quantitative Structural Data
The elucidation of this compound's structure has been supported by precise quantitative data obtained primarily through mass spectrometry and NMR spectroscopy.
| Parameter | Value | Method | Reference(s) |
| Molecular Mass | 3399.7 Da | MALDI-TOF Mass Spectrometry | [9] |
| Amino Acid Composition | 35 residues | Amino Acid Analysis & Sequencing | [4][10] |
| α-Carbon Chemical Shifts of Modified Residues | |||
| Phe22 | 69.38 ppm | 13C NMR | [6] |
| Thr28 | 72.80 ppm | 13C NMR | [6] |
| Phe31 | 69.82 ppm | 13C NMR | [6] |
Experimental Protocols for Structural Elucidation
The determination of this compound's complex structure necessitated a combination of advanced analytical techniques, with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.
Fermentation and Isotopic Labeling
To facilitate NMR analysis, this compound was produced in B. subtilis cultures grown in specialized media containing isotopically labeled nutrients.
-
Uniform Labeling: Bacteria were cultured in a medium derived from Anabaena sp. grown on sodium [13C]bicarbonate and [15N]nitrate to achieve uniform incorporation of 13C and 15N isotopes throughout the peptide.[1][2][3]
-
Selective Labeling: To confirm the assignments of the modified residues, separate fermentations were conducted in unlabeled media supplemented with universally labeled [U-13C,15N]-L-phenylalanine and [U-13C,15N]-L-threonine.[1][2][7]
Purification of this compound
This compound was extracted from the culture medium using n-butanol and subsequently purified to homogeneity through a combination of gel filtration and thin-layer chromatography.[10]
Multidimensional NMR Spectroscopy
The three-dimensional structure of this compound was determined using a suite of two- and three-dimensional NMR experiments on the isotopically labeled samples.[1][7] These experiments allowed for the complete assignment of all proton, carbon, and nitrogen resonances and the identification of through-bond and through-space correlations, which were essential for defining the covalent structure and the folded conformation.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was employed to accurately determine the molecular weight of the mature peptide, providing initial evidence for its extensive post-translational modifications.[9]
Biosynthesis and Regulatory Pathways
The intricate structure of this compound is the result of a complex biosynthetic process encoded by the sbo-alb gene cluster.[5][11] This process involves the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.
The biosynthesis begins with the ribosomal synthesis of the SboA precursor peptide.[5] The radical SAM enzyme AlbA is responsible for catalyzing the formation of the three unique thioether cross-links.[12] Subsequently, the AlbE and AlbF proteins, which form a heterodimeric complex, are essential for the cleavage of the N-terminal leader peptide and the concomitant head-to-tail macrocyclization.[13][14] Finally, the mature this compound is exported from the cell by the AlbC ABC transporter.[6] The expression of the sbo-alb operon is regulated by several transcription factors, including Rok, AbrB, and ResD.[11]
Experimental Workflow for Structural Determination
The logical flow of experiments to decipher the structure of this compound is a multi-step process that integrates microbiological, biochemical, and biophysical techniques.
Concluding Remarks
The unique structural characteristics of this compound, particularly its unprecedented thioether cross-linkages, set it apart from other bacteriocins and antimicrobial peptides. This intricate architecture, a product of a sophisticated biosynthetic pathway, underpins its stability and potent biological activity. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for guiding future efforts in the rational design and engineering of novel antimicrobial agents. The methodologies outlined herein provide a robust framework for the structural analysis of similarly complex natural products, paving the way for the discovery and development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound, an antimicrobial peptide from Bacillus subtilis with unusual posttranslational modifications linking cysteine sulfurs to alpha-carbons of phenylalanine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of this compound, an Antimicrobial Peptide from Bacillus subtilis with Unusual Posttranslational Modifications Linking Cysteine Sulfurs to α-Carbons of Phenylalanine and Threonine | Scilit [scilit.com]
- 9. Structure of the Bacillus subtilis Peptide Antibiotic this compound Determined by 1H-NMR and Matrix Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - ProQuest [proquest.com]
- 10. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Crystal structure of the AlbEF complex involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Landscape of Native Subtilosin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial spectrum of native Subtilosin A, a cyclic bacteriocin produced by Bacillus subtilis. This compound has garnered significant interest for its broad range of activity against both Gram-positive and Gram-negative bacteria, making it a compelling candidate for various therapeutic and industrial applications. This document summarizes key quantitative data, details experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflows.
Antimicrobial Spectrum of Native this compound
This compound exhibits a wide antimicrobial spectrum, with demonstrated activity against a variety of pathogenic bacteria.[1][2][3] Its effectiveness can, however, be influenced by factors such as the presence of a bacterial capsule, which has been shown to reduce its efficacy against certain Gram-negative strains.[1][2] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of Native this compound Against Various Bacteria
The following table summarizes the MIC values of native this compound against a selection of bacterial species as reported in the literature. It is important to note that variations in experimental conditions can lead to different MIC values.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | Scott A | 19 | [4] |
| Bacillus anthracis | Sterne | < 3.9 | [5] |
| Bacillus cereus | ATCC 14579 | < 3.9 | [5] |
| Bacillus thuringiensis | - | < 3.9 | [5] |
| Staphylococcus aureus | - | - | [6] |
| Staphylococcus epidermidis | ATCC 12228 | > 200,000 | [7][8] |
| Escherichia coli | - | > 100,000 | [7][8] |
| Enterobacter aerogenes | - | Not active | [5] |
| Pseudomonas aeruginosa | - | Not active | [5] |
| Staphylococcus carnosus | - | 125 | [5] |
| Streptococcus pyogenes | - | 125 | [5] |
| Enterococcus faecalis | - | 250 | [5] |
A variant, Subtilosin A1, which has an isoleucine substitution for threonine at position 6, has demonstrated enhanced antimicrobial and hemolytic activity.[9] For instance, the MIC of Subtilosin A1 against a Bacillus subtilis mutant was found to be 31.25 µM, compared to 125 µM for the native form.[5]
Mechanism of Action
The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane.[] Unlike many conventional antibiotics, it does not appear to induce significant resistance, a highly desirable trait in the face of growing antimicrobial resistance.[]
For Listeria monocytogenes, this compound is thought to perturb the lipid bilayer of the cell membrane, leading to intracellular damage and eventual cell death.[4] This process involves a partial depletion of the transmembrane electrical potential (ΔΨ) and a minor effect on the transmembrane pH gradient (ΔpH).[4] Interestingly, significant efflux of intracellular ATP was not observed in this species.[4] The mode of action can be species-specific, as its effects on L. monocytogenes differ from those on Gardnerella vaginalis.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Experimental Protocols
A standardized method for determining the antimicrobial activity of this compound is crucial for reproducible research. The microdilution method is commonly employed to determine the MIC of this compound against various bacteria.[1][3]
Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This protocol outlines the steps for determining the MIC of purified this compound.
Materials:
-
Purified this compound
-
Target bacterial strains
-
Appropriate liquid growth medium (e.g., 2x YT or BHI)[5]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well microtiter plate.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacterial suspension without this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for a specified period (e.g., 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Alternatively, the optical density at 595 nm can be measured to determine bacterial growth.[7]
-
Purification and Characterization Workflow
The isolation and purification of this compound are critical steps for its study. This compound is typically purified from the culture supernatant of Bacillus subtilis or other producing strains like Bacillus amyloliquefaciens.[4][11] The general workflow involves several chromatographic steps.
Below is a diagram outlining a typical experimental workflow for the purification and characterization of this compound.
Conclusion
Native this compound presents a promising antimicrobial peptide with a broad spectrum of activity. Its unique structure, featuring three thioether cross-links, and its membrane-disrupting mechanism of action make it a subject of ongoing research for potential applications in food preservation, healthcare, and agriculture.[][12][13] Further investigation into its species-specific activity and potential for bioengineering to enhance its efficacy will be crucial for its future development as a therapeutic agent.[9]
References
- 1. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The spectrum of antimicrobial activity of the bacteriocin this compound. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Isolation of a variant of this compound with hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Subtilosin A: A Technical Guide to its Antimicrobial Action on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subtilosin A, a cyclic antimicrobial peptide produced by Bacillus subtilis, has garnered significant interest for its potent activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its unique structural features, characterized by thioether cross-links, contribute to its stability and antimicrobial efficacy. This technical guide provides an in-depth analysis of the mode of action of this compound, with a specific focus on its interaction with and disruption of bacterial cell membranes. The information presented herein is intended to support research and development efforts in the pursuit of novel antimicrobial agents.
Core Mechanism of Action: Membrane Disruption
This compound exerts its bactericidal effects primarily by targeting and compromising the integrity of the bacterial cell membrane. This interaction is a multi-step process that ultimately leads to cell death. The proposed mechanism involves:
-
Electrostatic Binding and Insertion: this compound initially binds to the bacterial cell surface, likely through electrostatic interactions.[1] It then inserts itself into the lipid bilayer of the cell membrane.[2][3]
-
Membrane Perturbation: The insertion of this compound disrupts the normal architecture of the lipid bilayer, leading to increased membrane permeability.[2][3]
-
Pore Formation and Leakage: At sufficient concentrations, this compound can form transient pores in the membrane, causing the leakage of essential intracellular components such as ions and ATP.[4][5]
-
Dissipation of Proton Motive Force: The disruption of the membrane's barrier function leads to the dissipation of the proton motive force (PMF), which is critical for cellular energy production and transport processes. This includes the collapse of the transmembrane pH gradient (ΔpH) and, in some bacteria, the transmembrane electrical potential (ΔΨ).[4][6][7]
The specific effects of this compound can vary depending on the target bacterial species, highlighting a degree of species-specific action.[4][6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available on the antimicrobial and membrane-disrupting activities of this compound.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Gardnerella vaginalis | ATCC 14018 | 6.25 | [4] |
| Listeria monocytogenes | Scott A | 19 | [6][7] |
| Bacillus anthracis | Sterne | <1.95 | [8] |
| Bacillus cereus | ATCC 14579 | <1.95 | [8] |
| Staphylococcus aureus | ATCC 25923 | >100 | [8] |
| Escherichia coli | ATCC 25922 | >100 | [8] |
| Pseudomonas aeruginosa | ATCC 27853 | >100 | [8] |
| Parameter | Bacterial Species | Effect | Quantitative Value | Reference |
| Transmembrane Electrical Potential (ΔΨ) | Gardnerella vaginalis | No significant effect | Not applicable | [4][9] |
| Listeria monocytogenes | Partial depletion | Not specified | [6][7] | |
| Transmembrane pH Gradient (ΔpH) | Gardnerella vaginalis | Immediate and total depletion | Not specified | [4][9] |
| Listeria monocytogenes | Minor effect | Not specified | [6][7] | |
| Intracellular ATP Efflux | Gardnerella vaginalis | Instant but partial efflux | Twofold higher than nisin | [4][5] |
| Listeria monocytogenes | No significant efflux | Not applicable | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mode of action of this compound are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the method described for Listeria monocytogenes.[6]
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at the optimal temperature.
-
Inoculum Adjustment: Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Protocol 2: ATP Efflux Assay
This protocol is based on the bioluminescence method used to study Gardnerella vaginalis.[4]
-
Cell Preparation: Grow the bacterial cells to mid-logarithmic phase, harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., 50 mM MES buffer, pH 6.5).
-
ATP Standard Curve: Prepare a standard curve using a known concentration range of ATP.
-
Treatment: Add this compound at the desired concentration (e.g., its MIC) to the cell suspension. A positive control (e.g., nisin) and a negative control (buffer only) should be included.
-
Sampling and Lysis: At specified time intervals, take aliquots of the cell suspension. To measure intracellular ATP, lyse the cells using a suitable lysis reagent. To measure extracellular ATP, centrifuge the cell suspension and use the supernatant.
-
Bioluminescence Measurement: Add an ATP-detecting reagent (containing luciferase and D-luciferin) to the samples and standards.
-
Quantification: Measure the luminescence using a luminometer. The amount of ATP is calculated from the standard curve and can be expressed as a percentage of the total cellular ATP.
Protocol 3: Transmembrane pH Gradient (ΔpH) Dissipation Assay
This protocol utilizes the pH-sensitive fluorescent probe BCECF-AM, as described for Gardnerella vaginalis.[4]
-
Cell Loading: Harvest mid-log phase bacterial cells, wash, and resuspend in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0). Incubate the cells with the fluorescent probe BCECF-AM to allow for its uptake.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer cuvette. Excite the probe at its isosbestic point (e.g., 439 nm) and at a pH-sensitive wavelength (e.g., 490 nm), and record the emission at a suitable wavelength (e.g., 525 nm).
-
Energization and ΔΨ Conversion: Energize the cells with a substrate (e.g., glucose) and then add valinomycin to convert the transmembrane electrical potential (ΔΨ) into a pH gradient (ΔpH).
-
Treatment: Once a stable baseline is achieved, add this compound at the desired concentration.
-
Data Analysis: The ratio of the fluorescence intensities at the pH-sensitive and isosbestic wavelengths is used to determine the intracellular pH. A change in this ratio upon addition of this compound indicates a dissipation of the ΔpH.
Visualizations
The following diagrams illustrate the experimental workflow for studying this compound's membrane activity and its proposed mechanism of action.
Caption: Experimental workflow for characterizing this compound's membrane activity.
Caption: Proposed mechanism of this compound action on bacterial membranes.
References
- 1. scispace.com [scispace.com]
- 2. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the Molecular Mechanisms of Action of the Natural Antimicrobial Peptide Subtilosin Against the Bacterial Vaginosis-associated Pathogen Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Isolation of a Variant of this compound with Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of the Molecular Mechanisms of Action of the Natural Antimicrobial Peptide Subtilosin Against the Bacterial Vaginosis-associated Pathogen Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Forge of Nature: A Technical Guide to the Post-Translational Modifications in Subtilosin A Synthesis
For Researchers, Scientists, and Drug Development Professionals
Subtilosin A, a sactipeptide bacteriocin produced by Bacillus subtilis, presents a unique molecular architecture forged by a series of intricate post-translational modifications. Its potent antimicrobial activity and unusual structure, characterized by a head-to-tail cyclized backbone and three thioether cross-links, make it a compelling subject for both fundamental research and drug development. This technical guide provides an in-depth exploration of the enzymatic machinery and biochemical transformations that culminate in the synthesis of mature this compound.
The Blueprint: The sbo-alb Operon
The genetic instructions for this compound synthesis and immunity are encoded within the sbo-alb operon in Bacillus subtilis. This operon orchestrates the production of the precursor peptide and the enzymatic cast required for its remarkable transformation. The key components include:
-
sboA : This gene encodes the 43-amino acid precursor peptide, SboA, which consists of an N-terminal leader peptide and a C-terminal core peptide destined for modification.
-
albA-G : This suite of genes encodes the proteins responsible for the post-translational modifications, export, and immunity.
The Master Craftsmen and Their Modifications
The maturation of the SboA precursor peptide into the biologically active this compound is a multi-step process involving a cascade of enzymatic modifications. These modifications are crucial for the unique structure and function of this compound.
Thioether Bond Formation: The Hallmark of a Sactipeptide
The defining feature of this compound is the presence of three unusual thioether bonds that staple the peptide backbone into a compact, rigid structure. These bonds form between the sulfur atoms of three cysteine residues and the α-carbons of two phenylalanine residues and one threonine residue. This remarkable feat of biological engineering is catalyzed by the radical S-adenosylmethionine (SAM) enzyme, AlbA.
AlbA, a member of the SPASM domain family of radical SAM enzymes, utilizes two [4Fe-4S] clusters to catalyze this challenging chemical transformation. The formation of these thioether linkages is the initial and leader-peptide-dependent step in the maturation of this compound. The specific thioether bonds formed are:
-
Cys4 – Phe31
-
Cys7 – Thr28
-
Cys13 – Phe22
The stereochemistry of the modified residues is noteworthy, with the process resulting in L-Phe22, D-Thr28, and D-Phe31, indicating a complex enzymatic mechanism involving radical intermediates.
Head-to-Tail Macrocyclization and Leader Peptide Cleavage
Following the installation of the thioether bridges, the linear, modified core peptide undergoes a head-to-tail macrocyclization. This process involves the formation of an amide bond between the N-terminal and C-terminal residues of the mature peptide. This crucial step is orchestrated by a heterodimeric complex of the metalloenzymes AlbE and AlbF.
The AlbE/F complex is believed to be responsible for both the proteolytic cleavage of the N-terminal leader peptide from the SboA precursor and the subsequent ligation of the newly exposed N-terminus to the C-terminus of the core peptide. Structurally, the AlbEF complex shares similarities with M16B family metalloproteases. The identification of an open-chain analog of this compound, which contains the thioether cross-links but lacks the macrocyclic structure, underscores the essential role of AlbE and AlbF in this final maturation step.
Quantitative Insights into this compound Synthesis
Understanding the quantitative aspects of this compound production and the kinetics of the enzymes involved is critical for optimizing its yield for research and potential therapeutic applications.
| Parameter | Value | Conditions | Reference(s) |
| This compound Yield | |||
| In B. subtilis | 5.5 mg/L | Wild-type B. subtilis 168 culture | [1] |
| 0.5 mg/L | Aerobic growth | [2] | |
| 7.8 mg/L | Oxygen-limiting conditions | [2] | |
| 42 mg/L | ΔabrB mutant under oxygen-limiting conditions | [2] | |
| AlbA Enzyme Kinetics | |||
| Specific Activity | 1.59 ± 0.1 nmol min⁻¹ mg⁻¹ (for cyclic peptide production) | in vitro assay with SboA precursor | [3] |
| Specific Activity | 4.72 ± 0.02 nmol min⁻¹ mg⁻¹ (for 5'-dA production) | in vitro assay with SboA precursor | [3] |
| AlbE/F Enzyme Kinetics | Not yet determined | - | - |
Visualizing the Process: Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: The biosynthetic pathway of this compound.
Experimental Workflow for In Vitro Reconstitution
Caption: Workflow for in vitro reconstitution of this compound synthesis.
Key Experimental Protocols
Heterologous Expression and Purification of SboA and Alb Proteins
This protocol outlines the general steps for producing and purifying the necessary components for in vitro reconstitution studies.
1. Gene Cloning and Vector Construction:
- Amplify the genes for sboA, albA, albE, and albF from B. subtilis genomic DNA.
- Incorporate a hexahistidine (His6)-tag at the N- or C-terminus of each protein for affinity purification.
- Clone the tagged genes into a suitable E. coli expression vector (e.g., pET series).
2. Protein Expression:
- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
3. Cell Lysis and Clarification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation to remove cell debris.
4. Affinity Purification:
- Load the clarified lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Buffer Exchange and Storage:
- Remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.
- Analyze the purity of the protein by SDS-PAGE.
- Store the purified proteins at -80°C.
In Vitro Reconstitution of Thioether Bond Formation
This assay is designed to confirm the activity of the radical SAM enzyme AlbA in catalyzing the formation of thioether bonds on the SboA precursor peptide.
1. Reaction Setup:
- In an anaerobic environment (e.g., a glovebox), prepare a reaction mixture containing:
- Purified SboA precursor peptide
- Purified AlbA enzyme
- S-adenosylmethionine (SAM)
- A reducing agent (e.g., sodium dithionite)
- A suitable buffer (e.g., Tris-HCl)
2. Incubation:
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
3. Quenching and Analysis:
- Quench the reaction by adding an acid (e.g., trifluoroacetic acid) or by heating.
- Analyze the reaction products by mass spectrometry (e.g., MALDI-TOF or LC-MS) to detect the mass shift corresponding to the formation of the three thioether bonds.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful tool for characterizing the post-translational modifications of this compound.
1. Sample Preparation:
- Purify this compound from B. subtilis culture or from an in vitro reaction.
- Desalt the sample using a C18 ZipTip or equivalent.
2. Mass Analysis:
- Acquire the mass spectrum of the intact peptide using MALDI-TOF or ESI-MS to confirm the molecular weight of the mature, modified peptide.
3. Tandem Mass Spectrometry (MS/MS):
- Perform collision-induced dissociation (CID) or other fragmentation methods on the parent ion of this compound.
- Analyze the fragmentation pattern to confirm the amino acid sequence and to localize the thioether cross-links. The complex, cross-linked structure of this compound can lead to complex fragmentation spectra. Analysis often relies on specialized software and careful manual interpretation to deduce the connectivity of the thioether bonds.
Conclusion and Future Directions
The biosynthesis of this compound is a testament to the sophisticated chemical capabilities of microorganisms. The post-translational modifications, particularly the radical SAM-catalyzed formation of thioether bonds and the metalloprotease-mediated macrocyclization, represent fascinating areas of research with implications for bioengineering and the discovery of novel therapeutics. Further elucidation of the precise catalytic mechanisms of the Alb enzymes, including detailed kinetic and structural studies, will undoubtedly pave the way for the rational design and production of novel sactipeptides with enhanced antimicrobial properties. The methodologies outlined in this guide provide a foundation for researchers to delve deeper into the intricate world of this compound synthesis and to harness its potential for the development of next-generation antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure of the Bacillus subtilis peptide antibiotic this compound determined by 1H-NMR and matrix assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioether bond formation by SPASM domain radical SAM enzymes: C α H-atom abstraction in this compound biosynthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01317A [pubs.rsc.org]
The Biological Nexus of Subtilosin A: A Technical Guide for Researchers
Abstract
Subtilosin A, a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by various Bacillus species, stands out for its unique cyclic structure and potent antimicrobial properties. This technical guide provides an in-depth exploration of the biological functions of this compound, tailored for researchers, scientists, and drug development professionals. We delve into its antimicrobial spectrum, mechanism of action, biosynthesis, and regulation within its producing host. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of its regulatory pathways and experimental workflows to facilitate a comprehensive understanding of this promising antimicrobial peptide.
Introduction
This compound is a sactibiotic, a class of bacteriocins characterized by the presence of unusual thioether cross-linkages that connect the sulfur atom of a cysteine residue to the α-carbon of an acceptor amino acid.[1] First isolated from Bacillus subtilis 168, it is a 35-amino acid cyclic peptide with a head-to-tail linkage. This unique structure confers remarkable resistance to proteolysis and stability across a range of temperatures and pH levels.[1][2] this compound exhibits a broad spectrum of antimicrobial activity, targeting both Gram-positive and some Gram-negative bacteria.[3][4][5] Its primary mode of action involves the disruption of the target cell's cytoplasmic membrane, leading to leakage of intracellular contents and ultimately cell death.[6][7][8] Beyond its direct antimicrobial effects, this compound has been shown to interfere with bacterial communication by inhibiting quorum sensing and preventing the formation of biofilms, making it a molecule of significant interest for therapeutic and biotechnological applications.[9]
The biosynthesis of this compound is a complex process encoded by the sbo-alb operon.[3][10][11] This operon includes the precursor peptide gene, sboA, and a series of alb genes responsible for the extensive post-translational modifications, export, and immunity.[10][11] The expression of the sbo-alb operon is tightly regulated by a network of global regulators in Bacillus subtilis, responding to cell density, oxygen limitation, and nutritional stress.[3][12] This intricate regulatory control ensures that this compound production is timed to confer a competitive advantage to the producing organism in its natural environment.
Antimicrobial Spectrum of this compound
This compound demonstrates a broad range of antimicrobial activity, primarily against Gram-positive bacteria, but also against some non-capsulated Gram-negative species.[5][6] Its efficacy is influenced by factors such as the presence of a bacterial capsule, which can reduce its effectiveness.[5] The minimum inhibitory concentration (MIC) of this compound has been determined for a variety of bacteria, highlighting its potential as a therapeutic agent.
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | Scott A | 19 | [6] |
| Listeria monocytogenes | 125 | [13][9] | |
| Gardnerella vaginalis | 6.25 | [13][9] | |
| Escherichia coli | >100 | [2] | |
| Bacillus anthracis | Not specified | [6] | |
| Bacillus cereus | Not specified | [6] | |
| Bacillus thuringiensis | Not specified | [6] | |
| Staphylococcus epidermidis | ATCC 12228 | >200 | [2] |
| Kocuria rhizophila | ATCC 9341 | Not specified | [14] |
| Porphyromonas gingivalis | ATCC 33277 | 3.125 | [10] |
| Porphyromonas gingivalis | W83 (capsulated) | >100 | [10] |
| Klebsiella pneumoniae (non-capsulated) | 1.25 - 25 | [10] |
Mechanism of Action
The primary bactericidal mechanism of this compound is the disruption of the cytoplasmic membrane's integrity.[6][7][8] This process is thought to occur through the following steps:
-
Electrostatic Binding: this compound initially binds to the bacterial cell membrane, likely through electrostatic interactions.[13][9]
-
Membrane Insertion and Perturbation: The peptide then inserts itself into the lipid bilayer, causing a conformational change in the lipid headgroups and disordering the hydrophobic core of the membrane.[15][16]
-
Pore Formation and Leakage: This disruption leads to the formation of pores or channels, resulting in the efflux of intracellular components, dissipation of the membrane potential, and ultimately, cell death.[6][8]
Interestingly, the precise mode of action can be species-specific. For instance, against Listeria monocytogenes, this compound causes partial depletion of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH) without significant ATP efflux.[6]
Biosynthesis and Regulation of this compound
The production of this compound is a sophisticated process orchestrated by the genes within the sbo-alb operon in Bacillus subtilis.[3][10][11]
The sbo-alb Operon
The sbo-alb operon is comprised of the following key components:
-
sboA : Encodes the 42-amino acid precursor peptide of this compound, which includes a 7-amino acid leader peptide that is cleaved during maturation.[1]
-
alb genes (albA-G) : These genes encode the enzymatic machinery required for the extensive post-translational modifications of the SboA peptide, including the formation of the characteristic thioether bridges and the head-to-tail cyclization. They are also involved in the transport of the mature bacteriocin out of the cell and in providing immunity to the producer strain.[10][11]
Regulatory Network
The expression of the sbo-alb operon is under the control of a complex regulatory network that integrates various environmental and cellular signals.
Caption: Regulatory pathway of this compound production.
Key regulators include:
-
Spo0A : A master regulator of stationary phase and sporulation, Spo0A indirectly activates sbo-alb expression by repressing the transcription of abrB.[3]
-
AbrB : A transition state regulator that directly binds to the promoter region of the sbo-alb operon and represses its transcription during the exponential growth phase.[3][10][11]
-
ResDE : A two-component signal transduction system that senses oxygen limitation. Upon activation, ResD directly activates the transcription of the sbo-alb operon.[17][3]
-
Rok : Another repressor that contributes to the negative regulation of the sbo-alb operon.[13][12]
-
Surfactin : The production of this lipopeptide has been shown to negatively influence the production of this compound, suggesting a hierarchical regulation of secondary metabolite production in B. subtilis.[13][12]
Experimental Protocols
This section provides detailed methodologies for the purification, characterization, and activity assessment of this compound.
Purification of this compound from Bacillus subtilis
This protocol is adapted from methodologies described in the literature.[14][18]
Materials:
-
Bacillus subtilis strain known to produce this compound (e.g., ATCC 6633)
-
Trypticase soy broth (TSB)
-
Ammonium sulfate
-
0.1% (v/v) Trifluoroacetic acid (TFA) in water (Buffer A)
-
0.1% (v/v) TFA in 80% (v/v) acetonitrile (Buffer B)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Centrifuge and sterile centrifuge bottles
-
Stir plate and stir bars
Procedure:
-
Culture Growth: Inoculate a starter culture of B. subtilis in TSB and grow overnight at 37°C with shaking. Use this to inoculate a larger volume of TSB and grow for 24-48 hours under appropriate conditions (e.g., anaerobic for enhanced production) at 37°C.
-
Cell Removal: Pellet the bacterial cells by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 65%, while stirring gently at 4°C. Allow the precipitation to proceed overnight.
-
Pellet Collection: Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Resuspension: Resuspend the pellet in a minimal volume of Buffer A.
-
RP-HPLC Purification:
-
Filter the resuspended sample through a 0.22 µm filter.
-
Inject the sample onto a C18 RP-HPLC column equilibrated with Buffer A.
-
Elute the bound peptides using a linear gradient of Buffer B (e.g., 0-100% over 60 minutes).
-
Collect fractions and monitor the absorbance at 220 nm and 280 nm.
-
-
Activity Assay: Test the collected fractions for antimicrobial activity against a sensitive indicator strain (e.g., Kocuria rhizophila) using an agar well diffusion assay.
-
Purity Analysis: Pool the active fractions and assess their purity by analytical RP-HPLC and mass spectrometry (MALDI-TOF-MS) to confirm the presence of this compound (expected mass ~3400 Da).
Caption: Experimental workflow for the purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microbroth dilution method.[14][19]
Materials:
-
Purified this compound of known concentration
-
Target bacterial strains
-
Appropriate liquid growth medium (e.g., TSB, BHI)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow the target bacteria to the mid-logarithmic phase in the appropriate broth. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Serial Dilutions of this compound: Prepare a series of twofold dilutions of this compound in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria with no this compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the target bacterium for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Biofilm Inhibition Assay
This protocol allows for the assessment of this compound's ability to prevent biofilm formation.[20][21][22]
Materials:
-
Purified this compound
-
Biofilm-forming bacterial strain (e.g., Listeria monocytogenes, Gardnerella vaginalis)
-
Biofilm-promoting medium (e.g., TSB with added glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95% v/v) or acetic acid (30% v/v)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound at sub-MIC concentrations in the biofilm-promoting medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the target bacteria to each well.
-
Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation for 24-72 hours.
-
Planktonic Cell Removal: Carefully remove the medium and planktonic cells from each well by aspiration or gentle washing with phosphate-buffered saline (PBS).
-
Biofilm Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water to remove excess stain.
-
Destaining: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Conclusion
This compound represents a fascinating and potent antimicrobial peptide with a unique structure and a multifaceted biological role in Bacillus species. Its broad antimicrobial spectrum, membrane-disrupting mechanism of action, and ability to interfere with bacterial biofilms and quorum sensing make it a compelling candidate for further research and development in the fields of medicine and biotechnology. The intricate regulatory network governing its production underscores its ecological importance to the producing organism. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound and other related sactibiotics. As the challenge of antimicrobial resistance continues to grow, the study of such naturally occurring antimicrobial agents is more critical than ever.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Dual Control of <i>sbo-alb</i> Operon Expression by the Spo0 and ResDE Systems of Signal Transduction under Anaerobic C… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genes of the sbo-alb locus of Bacillus subtilis are required for production of the antilisterial bacteriocin subtilosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dual control of sbo-alb operon expression by the Spo0 and ResDE systems of signal transduction under anaerobic conditions in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. simbaproject.eu [simbaproject.eu]
- 22. Methodologies for Studying B. subtilis Biofilms as a Model for Characterizing Small Molecule Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Subtilosin A using n-Butanol Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Subtilosin A from bacterial culture, with a specific focus on the application of n-butanol for initial extraction. This compound is a cyclic antimicrobial peptide produced by various Bacillus species, including Bacillus subtilis, Bacillus tequilensis, and Bacillus amyloliquefaciens, and has garnered interest for its potential as a therapeutic agent and food preservative.[1][2][3]
The protocols outlined below are compiled from established scientific literature and are intended to serve as a comprehensive guide for laboratory-scale purification.
Overview of the Purification Strategy
The purification of this compound typically involves a multi-step process designed to isolate the peptide from the complex milieu of the bacterial culture medium. A common and effective initial step is liquid-liquid extraction using n-butanol, which leverages the physicochemical properties of this compound to separate it from hydrophilic contaminants.[3][4][5] This is generally followed by one or more chromatographic steps to achieve high purity.
The overall workflow can be summarized as follows:
Caption: General workflow for this compound purification.
Quantitative Data Summary
The yield of this compound can vary depending on the producing strain, culture conditions, and the specific purification protocol employed. The following table summarizes reported yields from various studies that utilize n-butanol extraction as a key step.
| Producing Strain | Initial Extraction Method | Subsequent Purification Steps | Final Yield per Liter of Culture | Reference |
| Bacillus subtilis 168 | n-Butanol Extraction | Gel filtration, Thin-layer chromatography | 5.5 mg | [3][4] |
| Bacillus subtilis ORB6774 | n-Butanol Extraction | High-Performance Liquid Chromatography (HPLC) | ~3 mg (Subtilosin A1 variant) | [5] |
| Bacillus subtilis JH642 | n-Butanol Extraction | High-Performance Liquid Chromatography (HPLC) | ~2 mg | [5] |
Experimental Protocols
Protocol 1: General n-Butanol Extraction of this compound
This protocol is a generalized procedure based on common practices for extracting this compound and other antimicrobial peptides from bacterial cultures.
Materials:
-
Cell-free culture supernatant
-
n-Butanol
-
Separatory funnel
-
Rotary evaporator
-
Methanol
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Preparation of Cell-Free Supernatant:
-
Culture a this compound-producing Bacillus strain under optimal conditions.
-
Harvest the culture and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant and collect the supernatant. For enhanced clarity, the supernatant can be filtered through a 0.22 µm membrane filter.
-
-
Liquid-Liquid Extraction with n-Butanol:
-
Transfer the cell-free supernatant to a large separatory funnel.
-
Add n-butanol to the supernatant. A common ratio is 1:4 (v/v) of n-butanol to supernatant.[5]
-
Shake the mixture vigorously for 1 hour to ensure thorough mixing and partitioning of this compound into the organic phase.[5]
-
Allow the mixture to stand undisturbed (overnight is recommended) for the aqueous and organic phases to separate completely.[5]
-
-
Collection and Concentration of the Organic Phase:
-
Carefully drain and discard the lower aqueous phase.
-
Collect the upper organic (n-butanol) phase, which now contains the crude this compound.
-
Concentrate the organic phase to a smaller volume or to dryness using a rotary evaporator (in vacuo). This will result in a residue (often yellowish).[5]
-
-
Resuspension of Crude Extract:
-
Resuspend the dried residue in a small volume of methanol (e.g., 10 ml per liter of original cell culture) for further purification.[5]
-
Protocol 2: Further Purification by Chromatography
Following the initial n-butanol extraction, the crude extract requires further purification to isolate this compound to homogeneity. Below are generalized steps for common chromatographic techniques.
A. Gel Filtration Chromatography:
This method separates molecules based on their size.
Procedure:
-
Equilibrate a gel filtration column (e.g., Sephadex G-50 or LH-20) with an appropriate buffer.[1][6]
-
Apply the resuspended crude extract to the column.
-
Elute the sample with the equilibration buffer, collecting fractions.
-
Monitor the absorbance of the eluate at 280 nm.
-
Assay the collected fractions for antimicrobial activity (e.g., using an agar well diffusion assay against a sensitive indicator strain like Listeria monocytogenes) to identify the fractions containing this compound.
-
Pool the active fractions for further purification or analysis.
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.
Procedure:
-
Equilibrate a C18 column with a starting mobile phase (e.g., 20% acetonitrile in water with 0.1% trifluoroacetic acid).[5]
-
Inject the partially purified sample (from gel filtration or the resuspended crude extract) onto the column.
-
Elute the sample using a gradient of increasing organic solvent (e.g., a linear gradient from 20% to 80% acetonitrile over a set time, such as 28 minutes).[5]
-
Monitor the elution profile at 220 nm and 280 nm.[5]
-
Collect fractions corresponding to the observed peaks.
-
Confirm the presence and purity of this compound in the collected fractions through antimicrobial activity assays and/or mass spectrometry.
-
Combine the pure fractions and lyophilize to obtain purified this compound powder.[5]
Visualization of Key Processes
n-Butanol Extraction Logic
The following diagram illustrates the principle behind the separation of this compound from the aqueous culture medium using n-butanol.
Caption: Principle of n-butanol liquid-liquid extraction.
This guide provides a foundational framework for the purification of this compound. Researchers may need to optimize specific parameters, such as culture conditions, solvent ratios, and chromatography gradients, based on the specific bacterial strain and laboratory equipment available.
References
- 1. Frontiers | Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line [frontiersin.org]
- 2. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Subtilosin A Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of Subtilosin A, a cyclic antimicrobial peptide with potential therapeutic applications. The following sections detail the methodologies for determining its inhibitory concentrations and elucidating its mechanism of action.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of this compound is primarily quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Data Presentation: this compound MIC Values
The following table summarizes the reported MIC values of this compound against a range of pathogenic bacteria. These values can serve as a reference for expected activity and for the selection of appropriate concentration ranges in experimental setups.
| Target Microorganism | Gram Stain | Disease Association | MIC (µg/mL) | Reference |
| Gardnerella vaginalis | Gram-variable | Bacterial Vaginosis | 7.2 | [1] |
| Listeria monocytogenes Scott A | Gram-positive | Listeriosis | 19 | [2] |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | Opportunistic Infections | >200 | [3] |
| Escherichia coli | Gram-negative | Various Infections | >100 | [3] |
| Bacillus anthracis | Gram-positive | Anthrax | 3.9 | [4] |
| Bacillus cereus | Gram-positive | Food poisoning | 7.8 | [4] |
| Staphylococcus aureus | Gram-positive | Skin and various infections | 125 | [4] |
| Streptococcus pyogenes | Gram-positive | Strep throat, skin infections | 62.5 | [4] |
| Enterococcus faecalis | Gram-positive | Urinary tract infections | 125 | [4] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.[5][6][7][8]
Materials:
-
Purified this compound
-
Target bacterial strain(s)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several isolated colonies of the target bacterium.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum (no this compound).
-
Sterility Control: A well containing only the sterile broth (no bacteria or this compound).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target bacterium (e.g., 37°C) for 16-20 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Qualitative Assessment of Antimicrobial Activity
Agar-based diffusion methods provide a qualitative or semi-quantitative measure of antimicrobial activity and are useful for screening purposes.
Experimental Protocol: Agar Well Diffusion Assay
This method assesses the ability of this compound to diffuse through agar and inhibit the growth of a target microorganism.[2][10][11][12][13]
Materials:
-
Purified this compound solution
-
Target bacterial strain(s)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile Petri dishes
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare a lawn of the target bacterium by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) over the entire surface of an agar plate.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.
-
-
Application of this compound:
-
Pipette a known volume (e.g., 50-100 µL) of the this compound solution of a specific concentration into each well.
-
-
Controls:
-
Positive Control: A well containing a known antibiotic to which the target organism is susceptible.
-
Negative Control: A well containing the solvent used to dissolve this compound.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the target bacterium for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.
-
Elucidation of the Mechanism of Action
Understanding how this compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Its primary mechanism involves the disruption of the bacterial cell membrane.[1][2][14]
Mechanism of Action Overview
This compound is a cyclic peptide that inserts itself into the bacterial cell membrane, leading to membrane destabilization and disruption.[14] This interaction causes the dissipation of the transmembrane pH gradient and an efflux of intracellular ATP, ultimately leading to cell starvation and death.[1]
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocol: Membrane Potential Assay
This protocol uses a membrane potential-sensitive fluorescent dye to assess the ability of this compound to depolarize the bacterial cell membrane.[15][16]
Materials:
-
Target bacterial cells
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Membrane potential-sensitive dye (e.g., DiSC3(5))
-
This compound solution
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow the target bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation.
-
Wash the cells with buffer and resuspend them to a specific optical density (e.g., OD600 of 0.2).
-
-
Dye Loading:
-
Add the membrane potential-sensitive dye to the cell suspension at a final concentration optimized for the specific dye and bacterial strain (e.g., 1 µM for DiSC3(5)).
-
Incubate in the dark to allow the dye to incorporate into the polarized bacterial membranes, leading to fluorescence quenching.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence of the cell suspension at the appropriate excitation and emission wavelengths for the dye.
-
Once a stable baseline fluorescence is established, add the this compound solution at various concentrations.
-
-
Data Analysis:
-
An increase in fluorescence indicates the release of the dye from the membrane due to depolarization.
-
A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.
-
Experimental Protocol: ATP Efflux Assay
This assay measures the release of intracellular ATP from bacterial cells upon treatment with this compound, indicating membrane damage.[17][18]
Materials:
-
Target bacterial cells
-
Buffer or growth medium
-
This compound solution
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Prepare a suspension of target bacterial cells as described in the membrane potential assay.
-
-
Treatment with this compound:
-
Add this compound at different concentrations to the cell suspension.
-
-
Sampling and ATP Measurement:
-
At various time points after the addition of this compound, take aliquots of the cell suspension.
-
Centrifuge the aliquots to pellet the cells.
-
Collect the supernatant, which contains the extracellular ATP.
-
Measure the ATP concentration in the supernatant using an ATP bioluminescence assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
An increase in the concentration of extracellular ATP in the treated samples compared to untreated controls indicates that this compound has caused membrane leakage.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's antimicrobial properties.
Figure 2. Experimental workflow for assessing this compound antimicrobial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. hereditybio.in [hereditybio.in]
- 3. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. idexx.dk [idexx.dk]
- 10. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. A Rapid ATP Bioluminescence-based Test for Detecting Levofloxacin Resistance Starting from Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Expressing and Purifying Subtilosin A in E. coli: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Subtilosin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Bacillus subtilis. It belongs to the sactipeptide class of bacteriocins, characterized by unique thioether cross-links between cysteine residues and the α-carbon of other amino acids. These structural features contribute to its antimicrobial activity against a range of Gram-positive and some Gram-negative bacteria, making it a molecule of interest for therapeutic development. The heterologous expression of this compound in Escherichia coli offers a scalable and genetically tractable platform for its production and engineering. This document provides a detailed protocol for the expression and purification of this compound in E. coli systems.
The production of mature this compound in E. coli requires the co-expression of the precursor peptide, SboA, along with the necessary modifying enzymes encoded by the alb gene cluster. Specifically, the radical S-adenosylmethionine (SAM) enzyme AlbA is responsible for the formation of the characteristic thioether bonds, while the metalloenzymes AlbE and AlbF are essential for the head-to-tail macrocyclization of the peptide.
Data Summary
While specific yields for recombinant this compound from E. coli are not widely published, yields for this compound purified from its native producer, Bacillus subtilis, and for other heterologously expressed sactipeptides can provide a benchmark.
| Product | Production Host | Purification Method(s) | Yield | Purity | Reference |
| This compound | Bacillus subtilis 168 | n-butanol extraction, gel filtration, thin-layer chromatography | 5.5 mg/L | Homogeneous | [1] |
| This compound | Bacillus subtilis JH642 | n-butanol extraction, RP-HPLC | ~2 mg/L | Pure | [2] |
| Subtilosin A1 | Bacillus subtilis ORB6774 | n-butanol extraction, RP-HPLC | ~3 mg/L | Pure | [2] |
| Recombinant sboA | E. coli | Not specified | Not specified | >90% (SDS-PAGE) | [3] |
Signaling and Biosynthetic Pathways
Native Regulation of the sbo-alb Operon in Bacillus subtilis
The expression of the sbo-alb gene cluster, which encodes the components necessary for this compound biosynthesis, is tightly regulated in its native host, B. subtilis. Several global regulators, including ResD, Rok, and AbrB, modulate the transcription of this operon in response to various cellular signals, such as anaerobic conditions.
Experimental Workflow for Recombinant Production
The overall process for producing and purifying this compound in E. coli involves several key stages, from the design of the expression vectors to the final purification of the mature peptide.
References
Application Notes and Protocols: Subtilosin A in Food Biopreservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subtilosin A is a cyclic antimicrobial peptide produced by various Bacillus species, notably Bacillus subtilis. Its unique structure, characterized by thioether bridges, confers significant stability and potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2] This makes this compound a promising candidate for use as a natural biopreservative in the food industry, addressing the growing consumer demand for clean-label products and alternatives to synthetic preservatives. These application notes provide a comprehensive overview of this compound's utility in food biopreservation, including its antimicrobial spectrum, mechanism of action, and detailed protocols for its evaluation.
Antimicrobial Spectrum of this compound
This compound exhibits a broad spectrum of activity against various Gram-positive bacteria, and some Gram-negative bacteria.[2][3] Its efficacy is particularly pronounced against Listeria monocytogenes, a major concern for food safety. The minimal inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Foodborne Pathogens and Spoilage Microorganisms
| Target Microorganism | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | Scott A | 19 | [4] |
| Listeria monocytogenes | - | 125 | [5][6] |
| Gardnerella vaginalis | - | 6.25 | [5][6] |
| Escherichia coli | - | >100 | [7] |
| Staphylococcus epidermidis | ATCC 12228 | >200 | [7] |
| Bacillus cereus | - | - | [8] |
| Staphylococcus aureus | - | - | [8] |
Note: MIC values can vary depending on the specific strain, culture conditions, and assay methodology.
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. It interacts with the lipid bilayer, leading to membrane permeabilization, conformational changes in the lipid headgroups, and disordering of the hydrophobic region.[9] This disruption results in the leakage of intracellular components and ultimately leads to cell death.[1][4]
Caption: Mechanism of this compound's antimicrobial action.
Experimental Protocols
Purification of this compound from Bacillus subtilis
This protocol outlines the steps for the isolation and purification of this compound from a Bacillus subtilis culture.
References
- 1. researchgate.net [researchgate.net]
- 2. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The species-specific mode of action of the antimicrobial peptide subtilosin against Listeria monocytogenes Scott A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtilosin Prevents Biofilm Formation by Inhibiting Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Subtilosin A for the Disruption of Staphylococcus aureus Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form biofilms on both biological and inanimate surfaces. These biofilms are complex, structured communities of bacteria encased in a self-produced extracellular matrix, which confers a high degree of tolerance to conventional antibiotics and the host immune system. The urgent need for novel anti-biofilm strategies has led to the exploration of natural compounds, among which Subtilosin A, a bacteriocin produced by Bacillus subtilis, has shown significant promise. This document provides detailed application notes and experimental protocols for utilizing this compound to disrupt S. aureus biofilms, intended for researchers in academia and industry.
Mechanism of Action
This compound, a cyclic antimicrobial peptide, exhibits a multi-pronged approach to inhibiting and disrupting S. aureus biofilms. A primary mechanism of action is the interference with the Accessory Gene Regulator (Agr) quorum sensing (QS) system of S. aureus.[1][2][3] The Agr QS system is a cell-density dependent signaling pathway that controls the expression of a wide array of virulence factors and genes essential for biofilm formation and maturation. By interfering with this signaling cascade, this compound can effectively prevent the initial attachment of S. aureus to surfaces and disrupt the integrity of established biofilms.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against S. aureus biofilms from various studies.
Table 1: Biofilm Inhibition by this compound
| S. aureus Strain | This compound Concentration | Biofilm Inhibition (%) | Reference |
| Clinical Isolate | 0.78 µg/mL | >90% (on G. vaginalis) | [6] |
| Not Specified | 15.1 µg/mL | ~80% (on L. monocytogenes) | [6] |
Note: Data on direct percentage inhibition for S. aureus by this compound is limited in the provided search results; related data on other species is included for context.
Table 2: Biofilm Disruption by this compound
| S. aureus Strain | This compound Concentration | Biofilm Reduction (%) | Reference |
| 24 Clinical Isolates | 0.01 U/mL | Significant reduction in biomass | [4] |
Table 3: Synergistic Effects of this compound with Antibiotics
| Antibiotic | S. aureus Strain | Observation | Reference |
| Oxytetracycline | 24 Clinical Isolates | Additive reduction in embedded bacteria | [4] |
| Gentamicin, Ampicillin, Trimethoprim | ATCC 29213 | Improved biofilm inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: S. aureus Biofilm Disruption Assay (Crystal Violet Method)
This protocol is adapted from standard crystal violet biofilm quantification methods.[7][8][9][10][11]
Materials:
-
Staphylococcus aureus strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution (in a suitable solvent, e.g., sterile water or PBS)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
This compound Treatment: After incubation, carefully remove the planktonic bacteria from each well by aspiration. Wash the wells gently twice with 200 µL of sterile PBS.
-
Add 200 µL of fresh TSB containing various concentrations of this compound to the wells with the established biofilms. Include a positive control (biofilm with no treatment) and a negative control (wells with media only).
-
Incubate the plate for a further 24 hours at 37°C.
-
Crystal Violet Staining: Aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells four to five times with sterile PBS.
-
Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm disruption is calculated using the formula: % Disruption = [(OD_control - OD_treated) / OD_control] * 100
Protocol 2: Checkerboard Synergy Assay
This protocol is for determining the synergistic effect of this compound with a conventional antibiotic.[12][13][14][15][16]
Materials:
-
Staphylococcus aureus strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Antibiotic stock solution (e.g., Oxytetracycline, Gentamicin)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial two-fold dilutions of this compound and the antibiotic in MHB in separate tubes. The concentration range should typically span from 4x the Minimum Inhibitory Concentration (MIC) to 1/16x the MIC.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, add 50 µL of each antibiotic dilution to the corresponding columns.
-
Along the y-axis, add 50 µL of each this compound dilution to the corresponding rows.
-
The wells will now contain a combination of different concentrations of both agents.
-
Include control wells with only this compound, only the antibiotic, and no treatment.
-
-
Inoculation: Prepare a bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: Measure the optical density (OD) at 600 nm to determine bacterial growth. The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential toxicity of this compound on a mammalian cell line (e.g., Vero cells).[17][18][19]
Materials:
-
Vero cell line (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Sterile 96-well flat-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability: % Viability = (OD_treated / OD_control) * 100
Visualizations
Signaling Pathway: this compound Interference with S. aureus Agr Quorum Sensing
Caption: this compound interference with S. aureus Agr quorum sensing.
Experimental Workflow: Biofilm Disruption Assay
Caption: Workflow for the S. aureus biofilm disruption assay.
Logical Relationship: Synergy Determination
Caption: Logical flow for determining synergistic interactions.
References
- 1. Bacillus subtilis-derived peptides disrupt quorum sensing and biofilm assembly in multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Subtilosin Prevents Biofilm Formation by Inhibiting Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. ableweb.org [ableweb.org]
- 9. S. aureus biofilm removal multi-assay [protocols.io]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 16. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Subtilosin A Activity Assay using Agar Well Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subtilosin A is a cyclic antimicrobial peptide produced by Bacillus subtilis and related species. It exhibits a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria, making it a person of interest for therapeutic and food preservation applications. The agar well diffusion assay is a widely used and relatively simple method for qualitatively and quantitatively assessing the antimicrobial activity of substances like this compound. This document provides detailed application notes and a comprehensive protocol for performing this assay.
Principle of the Assay
The agar well diffusion method is based on the principle that an antimicrobial agent placed in a well on an agar plate seeded with a susceptible indicator microorganism will diffuse into the medium. This creates a concentration gradient of the antimicrobial agent. If the agent is active against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the concentration and antimicrobial activity of the substance being tested.
Applications
-
Screening for this compound-producing bacterial strains.
-
Determining the antimicrobial spectrum of this compound against various microorganisms.
-
Semi-quantitative determination of this compound activity in crude extracts or purified preparations.
-
Studying the effects of environmental factors (e.g., pH, temperature) on this compound stability and activity.
-
Quality control of this compound preparations.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound against various indicator strains as determined by the agar well diffusion method. It is important to note that the diameter of the zone of inhibition can be influenced by several factors, including the concentration of this compound, the composition of the agar medium, the inoculum density of the indicator strain, and the incubation conditions.
| Indicator Strain | This compound Source | Zone of Inhibition (mm) | Reference |
| Gardnerella vaginalis (clinical isolate) | Cell-free supernatant of Bacillus amyloliquefaciens | 28 | [1] |
| Gardnerella vaginalis ATCC 14018 | Cell-free supernatant of Bacillus amyloliquefaciens | 22 | [1] |
| Streptococcus agalactiae (clinical isolate) | Cell-free supernatant of Bacillus amyloliquefaciens | 20 | [1] |
| Listeria monocytogenes Scott A | Cell-free supernatant of Bacillus amyloliquefaciens | 18 ± 0.5 | [1] |
Note: The data in the table above is derived from studies using cell-free supernatants of this compound-producing bacteria. The exact concentration of this compound in these supernatants was not specified in the cited sources.
Experimental Protocol
This protocol provides a step-by-step guide for performing the agar well diffusion assay to determine the activity of this compound.
Materials and Reagents
-
Purified this compound or cell-free supernatant from a this compound-producing culture
-
Indicator microorganism(s) (e.g., Listeria monocytogenes, Gardnerella vaginalis)
-
Appropriate growth medium for the indicator strain (e.g., Brain Heart Infusion (BHI) agar, Tryptic Soy Agar (TSA))
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile swabs
-
Sterile cork borer or pipette tips (for making wells)
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (e.g., 0.5 McFarland standard)
Procedure
1. Preparation of Indicator Strain Inoculum
a. From a fresh (18-24 hour) culture of the indicator microorganism on an agar plate, pick a few well-isolated colonies.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer.
2. Inoculation of Agar Plates
a. Dip a sterile swab into the standardized inoculum suspension.
b. Rotate the swab against the side of the tube to remove excess liquid.
c. Evenly streak the entire surface of the agar plate with the swab in three different directions (rotating the plate approximately 60 degrees after each streaking) to ensure uniform growth.
d. Allow the plates to dry for 5-15 minutes with the lids slightly ajar in a sterile environment.
3. Creation of Wells
a. Using a sterile cork borer (typically 6-8 mm in diameter), punch wells into the agar.
b. Carefully remove the agar plugs from the wells. To prevent cracking of the agar, a sterile needle or loop can be used to gently lift the plug.
c. Seal the bottom of the wells with a drop of molten agar of the same type to prevent leakage of the test sample underneath the agar layer.
4. Application of this compound
a. Prepare serial dilutions of the purified this compound or use the cell-free supernatant directly.
b. Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution or supernatant into each well.
c. Include positive and negative controls. A known antibiotic to which the indicator strain is susceptible can be used as a positive control. The solvent used to dissolve this compound or sterile growth medium can be used as a negative control.
5. Incubation
a. Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the this compound into the agar.
b. Invert the plates and incubate at the optimal temperature for the indicator microorganism (e.g., 37°C) for 18-24 hours.
6. Measurement and Interpretation of Results
a. After incubation, observe the plates for the presence of clear zones of inhibition around the wells.
b. Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler. The measurement should include the diameter of the well.
c. The antimicrobial activity is directly proportional to the diameter of the inhibition zone. A larger zone diameter indicates higher activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound agar well diffusion assay.
Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Production and Quantification of Subtilosin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Subtilosin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by various Bacillus subtilis strains. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and some Gram-negative bacteria, making it a compound of significant interest for therapeutic and food preservation applications. This document provides detailed protocols for the production, purification, and quantification of this compound, intended to serve as a comprehensive guide for researchers in microbiology, natural product chemistry, and drug development.
Introduction
This compound is a cyclic bacteriocin characterized by a head-to-tail lactam bridge and unique thioether cross-links between cysteine residues and the α-carbons of other amino acids.[1][2] Its biosynthesis is encoded by the sbo-alb operon. The sboA gene encodes the precursor peptide, while the alb genes are responsible for the post-translational modifications, export, and immunity.[3][4] The production of this compound is tightly regulated and is notably induced under oxygen-limiting conditions.[5][6] This protocol outlines the necessary steps to culture Bacillus subtilis, induce this compound production, and subsequently purify and quantify the target peptide.
Signaling Pathway for this compound Production
The expression of the sbo-alb operon is under the control of a complex regulatory network. Key regulators include the two-component system ResD-ResE, which acts as a positive regulator, particularly in response to oxygen limitation.[7] The transition state regulator AbrB, and another regulator, Rok, act as repressors of the operon.[3][6] The interplay of these regulators ensures that this compound production is induced under specific environmental conditions, such as the stationary phase of growth and low oxygen levels.
Experimental Workflow
The overall process for obtaining and quantifying this compound involves several key stages: production through bacterial fermentation, extraction and purification of the peptide from the culture supernatant, and finally, quantification using analytical techniques.
Experimental Protocols
Protocol 1: Production of this compound in Bacillus subtilis
This protocol describes the culture of Bacillus subtilis for the production of this compound.
Materials:
-
Bacillus subtilis strain (e.g., JH642 or KATMIRA1933)
-
Luria Broth (LB) or Tryptic Soy Broth (TSB) for inoculum preparation
-
Nutrient Sporulation Medium (NSM) or modified MRS medium for production
-
Incubator shaker
-
Centrifuge
NSM Medium Composition (per liter):
-
Difco Nutrient Broth: 16 g
-
MgSO₄·7H₂O: 500 mg
-
KCl: 2 g
-
Ca(NO₃)₂·4H₂O: 1 mM
-
MnCl₂·4H₂O: 0.1 mM
-
FeSO₄·7H₂O: 1 µM
Modified MRS Medium (Animal-Free):
-
Martone or cottonseed hydrolysate: 2.5% (w/v)
-
Bacteriological grade yeast extract: 0.25% (w/v)
-
(Optional supplements) K₂HPO₄: 0.4% (w/v), MgSO₄: 0.02% (w/v)[8]
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 10 mL of LB or TSB medium. Incubate at 37°C with shaking at 200 rpm for 7-8 hours.
-
Production Culture: Transfer the inoculum to the production medium (NSM or modified MRS) at a 1:100 dilution (e.g., 5 mL inoculum into 500 mL of production medium). For optimal production, especially in NSM, a two-step inoculum can be used: 1% (v/v) of the initial culture is transferred to a larger volume of LB and incubated for another 7 hours before inoculating the final production medium.[9]
-
Incubation: Incubate the production culture at 37°C with vigorous shaking (e.g., 200-300 rpm) for 24-48 hours.[8] To enhance yield, oxygen-limiting conditions can be applied, which may involve reducing the shaking speed after an initial period of aerobic growth.[6]
-
Harvesting: After incubation, centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until further processing.
Protocol 2: Purification of this compound
This protocol details the extraction and purification of this compound from the culture supernatant.
Materials:
-
Cell-free supernatant
-
n-Butanol
-
Separatory funnel
-
Rotary evaporator
-
Methanol
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column (preparative or semi-preparative)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Solvent Extraction: Add one-quarter volume of n-butanol to the cell-free supernatant (e.g., 125 mL n-butanol for 500 mL supernatant). Shake the mixture vigorously for 1 hour.[9]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow it to stand overnight for the aqueous and organic phases to separate.
-
Concentration: Collect the upper organic (n-butanol) layer and concentrate it to a residue using a rotary evaporator.
-
Resuspension: Resuspend the residue in a small volume of methanol (e.g., 10 mL per liter of original culture).[9]
-
RP-HPLC Purification:
-
Filter the methanolic extract through a 0.22 µm filter.
-
Inject the filtered extract onto a C18 column.
-
Elute with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be from 20% to 80% acetonitrile over 30-60 minutes.[9]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the this compound peak. The retention time will vary depending on the specific column and gradient used.
-
-
Lyophilization: Combine the pure fractions and lyophilize to obtain this compound as a powder.
Protocol 3: Quantification of this compound
This compound can be quantified based on its biological activity (agar well diffusion assay) or by its concentration (RP-HPLC).
3.1 Agar Well Diffusion Assay
This method quantifies the antimicrobial activity of this compound.
Materials:
-
Indicator strain (e.g., Listeria monocytogenes or Micrococcus luteus)
-
Appropriate agar medium for the indicator strain (e.g., Tryptic Soy Agar)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Purified this compound of known concentration (for standards)
-
Samples containing this compound
Procedure:
-
Indicator Lawn Preparation: Prepare a lawn of the indicator strain on an agar plate by evenly streaking a sterile swab dipped in an overnight culture of the indicator organism (adjusted to 0.5 McFarland standard).
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Sample and Standard Application: Add a fixed volume (e.g., 50-100 µL) of the this compound-containing samples and a series of two-fold dilutions of the purified this compound standard to the wells.
-
Incubation: Incubate the plates overnight at the optimal temperature for the indicator strain.
-
Measurement and Calculation:
-
Measure the diameter of the zone of inhibition (clear zone) around each well.
-
Plot the diameter of the inhibition zone against the logarithm of the concentration of the standards to generate a standard curve.
-
Determine the activity of the unknown samples by interpolating their inhibition zone diameters on the standard curve.
-
Activity is often expressed in Arbitrary Units per milliliter (AU/mL), where one AU is defined as the reciprocal of the highest dilution showing a clear zone of inhibition.
-
3.2 RP-HPLC Quantification
This method provides a precise measurement of the this compound concentration.
Materials:
-
RP-HPLC system with a UV detector
-
Analytical C18 column
-
Purified this compound of known concentration (for standards)
-
Samples containing this compound
-
Acetonitrile (ACN) and water with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare the samples by centrifuging and filtering (0.22 µm) the culture supernatant or the purified fractions.
-
Standard Curve Generation:
-
Prepare a series of standards of known concentrations of purified this compound (e.g., from 1 to 100 µg/mL).
-
Inject each standard onto the HPLC and record the peak area at 220 nm or 280 nm.
-
Plot the peak area versus the concentration to create a standard curve. The relationship should be linear.
-
-
Sample Analysis: Inject the unknown samples onto the HPLC using the same method as for the standards.
-
Concentration Determination: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary
The yield of this compound is highly dependent on the producing strain, culture medium, and fermentation conditions. The following table summarizes reported yields from the literature.
| Bacillus subtilis Strain | Culture Medium | Fermentation Conditions | Yield | Reference |
| 168 | Not specified | Not specified | 5.5 mg/L | [2] |
| JH642 | NSM | Shaking culture | ~2 mg/L | [9] |
| KATMIRA1933 | Modified MRS | Static culture | 30 AU/mL | [8] |
| KATMIRA1933 | Modified MRS | Shaking at 300 rpm | 320 AU/mL | [8] |
| ATCC 6633 | Not specified | Aerobic | 0.5 mg/L | [6] |
| ATCC 6633 | Not specified | Oxygen-limiting | 7.8 mg/L | [6] |
| ATCC 6633 (ΔabrB) | Not specified | Oxygen-limiting | 42 mg/L | [6] |
Conclusion
The protocols provided in this application note offer a comprehensive guide for the production, purification, and quantification of this compound. By following these detailed methodologies, researchers can reliably obtain and characterize this potent antimicrobial peptide for further investigation and potential applications. The provided information on the regulatory pathway and a summary of expected yields will aid in the design and optimization of experiments for enhanced this compound production.
References
- 1. Isolation of a Variant of this compound with Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genes of the sbo-alb locus of Bacillus subtilis are required for production of the antilisterial bacteriocin subtilosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual control of sbo-alb operon expression by the Spo0 and ResDE systems of signal transduction under anaerobic conditions in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound production by Bacillus subtilis KATMIRA1933 and colony morphology are influenced by the growth medium | Semantic Scholar [semanticscholar.org]
- 9. Dual Control of sbo-alb Operon Expression by the Spo0 and ResDE Systems of Signal Transduction under Anaerobic Conditions in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Subtilosin A: A Promising Therapeutic Avenue for Bacterial Vaginosis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Bacterial vaginosis (BV) is a prevalent and often recurrent dysbiotic condition of the vaginal microbiome, characterized by a shift from a healthy, Lactobacillus-dominant environment to a polymicrobial biofilm, frequently involving Gardnerella vaginalis.[1][2] Current antibiotic treatments, such as metronidazole and clindamycin, can be effective in the short term but are associated with high recurrence rates and disruption of the beneficial vaginal microbiota.[3] Subtilosin A, a cyclopeptide bacteriocin produced by Bacillus species like Bacillus subtilis and Bacillus amyloliquefaciens, has emerged as a promising natural antimicrobial with therapeutic potential for BV.[3][4] This document provides detailed application notes and protocols based on current research for scientists and professionals involved in the development of novel BV therapies.
This compound exhibits potent antimicrobial activity against key BV-associated pathogens, including Gardnerella vaginalis, while demonstrating a crucial selectivity that spares healthy vaginal lactobacilli.[3][4] Its multifaceted mechanism of action, which includes membrane pore formation and quorum sensing inhibition, makes it an attractive candidate for development.[3][5] Furthermore, it has shown synergistic effects with both conventional antibiotics and other natural antimicrobials, potentially enabling lower effective doses and reducing the risk of resistance.[2][4][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Gardnerella vaginalis
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 6.25 - 9.2 µg/mL | [4][5] |
| Minimum Bactericidal Concentration - Biofilm (MBC-B) | 69.5 µg/mL | [6] |
| Biofilm Inhibition (Sub-MIC) | >90% inhibition at 0.78 µg/mL | [5][7] |
Table 2: Synergistic Activity of this compound with Other Antimicrobials Against Gardnerella vaginalis
| Combination | Fold Reduction in this compound MIC/MBC-B | Fold Reduction in Partner Antimicrobial MIC/MBC-B | Synergy Type | Reference |
| With Natural Antimicrobials | ||||
| Glycerol Monolaurate (GML) | 2-fold (MIC) | 4-fold (MIC) | Synergistic | [4] |
| Lauric Arginate (LAE) | 2-fold (MIC) | 2-fold (MIC) | Synergistic | [4] |
| ε-Poly-L-lysine | 2-fold (MIC) | 2-fold (MIC) | Synergistic | [4] |
| With Conventional Antibiotics (against Biofilms) | ||||
| Clindamycin | 8-fold (MBC-B) | Not specified | Synergistic | [6] |
| Metronidazole | 16-fold (MBC-B) | Not specified | Synergistic | [6] |
Mechanism of Action
This compound exerts its antimicrobial effect against G. vaginalis through a multi-pronged approach targeting the cell membrane and intercellular communication.
Membrane Permeabilization
The primary mechanism of this compound involves the disruption of the cytoplasmic membrane of G. vaginalis. It forms transient pores in the membrane, leading to several detrimental effects:
-
Depletion of Transmembrane pH Gradient (ΔpH): this compound causes an immediate and complete collapse of the proton gradient across the cell membrane.[3][8][9]
-
Efflux of Intracellular ATP: The pores created by this compound lead to the leakage of essential intracellular molecules, including ATP, the cell's primary energy currency.[3][9]
-
Ion Efflux: The disruption of membrane integrity results in the uncontrolled movement of ions, disrupting cellular homeostasis.[3]
Interestingly, this compound does not significantly affect the transmembrane electrical potential (ΔΨ).[3][8] This targeted disruption of the proton motive force ultimately leads to cell death.
Inhibition of Quorum Sensing and Biofilm Formation
Bacterial vaginosis is characterized by the formation of a thick, adherent biofilm, with G. vaginalis as a primary constituent.[1] Biofilm formation is regulated by a cell-to-cell communication system known as quorum sensing (QS). This compound has been shown to interfere with this process.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental conditions and reagents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against G. vaginalis.
Materials:
-
Gardnerella vaginalis strain (e.g., ATCC 14018)
-
Appropriate growth medium (e.g., NYC III broth)
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Anaerobic chamber or system
Procedure:
-
Prepare Bacterial Inoculum: Culture G. vaginalis in NYC III broth to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions of this compound: Prepare two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum and growth medium without this compound.
-
Negative Control: A well containing only the growth medium.
-
-
Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of G. vaginalis. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard method to evaluate the synergistic effects of this compound with another antimicrobial agent.
Materials:
-
This compound stock solution
-
Second antimicrobial agent stock solution
-
Gardnerella vaginalis inoculum prepared as in Protocol 1
-
Sterile 96-well microtiter plates
-
Growth medium
-
Anaerobic chamber or system
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound horizontally (e.g., across the columns) and the second antimicrobial agent vertically (e.g., down the rows).
-
Inoculation: Inoculate each well with the prepared G. vaginalis suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with each antimicrobial alone in serial dilutions, as well as positive (no antimicrobials) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
Data Analysis: After incubation, determine the MIC for each antimicrobial alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 3: Biofilm Inhibition Assay
This protocol assesses the ability of sub-inhibitory concentrations of this compound to prevent G. vaginalis biofilm formation.
Materials:
-
Gardnerella vaginalis strain
-
Growth medium
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Plate reader
Procedure:
-
Prepare Sub-MIC Dilutions: Prepare serial dilutions of this compound in the growth medium at concentrations below the determined MIC.
-
Inoculation: Add the prepared G. vaginalis inoculum (approximately 1 x 10⁶ CFU/mL) to each well containing the this compound dilutions. Include a positive control (no this compound).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours to allow for biofilm formation.
-
Planktonic Cell Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.
-
Biofilm Staining:
-
Fix the biofilms by adding methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Washing: Gently wash the wells with water to remove excess stain.
-
Quantification:
-
Solubilize the bound crystal violet by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
-
Analysis: Compare the absorbance values of the this compound-treated wells to the positive control to determine the percentage of biofilm inhibition.
References
- 1. Susceptibility of Gardnerella vaginalis biofilms to natural antimicrobials subtilosin, ε-poly-L-lysine, and lauramide arginine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Natural Antimicrobial this compound Synergizes with Lauramide Arginine Ethyl Ester (LAE), ε-Poly-L-lysine (Polylysine), Clindamycin Phosphate and Metronidazole, Against the Vaginal Pathogen Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the Molecular Mechanisms of Action of the Natural Antimicrobial Peptide Subtilosin Against the Bacterial Vaginosis-associated Pathogen Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Natural Antimicrobial Peptide Subtilosin Acts Synergistically with Glycerol Monolaurate, Lauric Arginate, and ε-Poly-l-Lysine against Bacterial Vaginosis-Associated Pathogens but Not Human Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtilosin Prevents Biofilm Formation by Inhibiting Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of the Molecular Mechanisms of Action of the Natural Antimicrobial Peptide Subtilosin Against the Bacterial Vaginosis-associated Pathogen Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of Subtilosin A with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subtilosin A, a cyclic antimicrobial peptide produced by Bacillus subtilis and related species, has garnered significant interest as a potential therapeutic agent.[1] Its complex structure, featuring unusual thioether cross-links, contributes to its stability and antimicrobial activity against a range of pathogens.[2] Of particular importance in the current landscape of rising antimicrobial resistance is the ability of this compound to act synergistically with conventional antibiotics. This synergy allows for the use of lower concentrations of both agents, potentially reducing toxicity and minimizing the development of resistance.[3][4]
These application notes provide a summary of the reported synergistic activities of this compound and detailed protocols for assessing these interactions in a laboratory setting.
Data Presentation: Synergistic Activity of this compound
The synergistic effect of this compound in combination with other antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.[5][6] An FIC index of ≤ 0.5 is generally considered synergistic.[6]
Table 1: Synergistic Effects of this compound with Conventional Antibiotics and Other Antimicrobials against Gardnerella vaginalis
| Combination Agent | Target Organism | FIC Index | Interpretation | Reference |
| Clindamycin phosphate | Gardnerella vaginalis | ≤ 0.5 | Synergy | [5] |
| Metronidazole | Gardnerella vaginalis | ≤ 0.5 | Synergy | [5] |
| Lauric Arginate (LAE) | Gardnerella vaginalis | Not explicitly stated, but described as synergistic | Synergy | [3][4][5] |
| Glycerol Monolaurate (GML) | Gardnerella vaginalis | Not explicitly stated, but described as synergistic | Synergy | [3][4] |
| ε-Poly-L-lysine | Gardnerella vaginalis | Not explicitly stated, but described as synergistic | Synergy | [3][4][5] |
Table 2: Synergistic and Additive Effects of this compound with Natural Compounds against Listeria monocytogenes
| Combination Agent | Target Organism Strain | FIC Index | Interpretation | Reference |
| Encapsulated Curcumin | Listeria monocytogenes Scott A | > 0.5 and ≤ 1.0 (implied) | Partial Synergy | [7] |
| Non-encapsulated Curcumin | Listeria monocytogenes | > 1.0 and ≤ 2.0 (implied) | Additive | [5][7] |
| Zinc Lactate | Listeria monocytogenes Scott A & NR30 | ≤ 0.5 (implied) | Synergy | [7] |
| Poly-L-lysine | Listeria monocytogenes | > 1.0 and ≤ 2.0 (implied) | Additive | [5][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
A crucial prerequisite for evaluating synergy is to first determine the Minimum Inhibitory Concentration (MIC) of each compound individually. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
Materials:
-
Test microorganism (e.g., G. vaginalis, L. monocytogenes)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Conventional antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Dilute the inoculum in the appropriate broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in broth.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
The checkerboard assay is the most common method for assessing antimicrobial synergy.[6][8] It involves testing various combinations of two agents in a microtiter plate.
Materials:
-
Materials listed in Protocol 1
-
Two antimicrobial agents to be tested (Agent A: this compound; Agent B: Conventional antibiotic)
Procedure:
-
Prepare a 96-well microtiter plate. Along the x-axis (columns), prepare serial dilutions of Agent A. Along the y-axis (rows), prepare serial dilutions of Agent B.[6]
-
This creates a matrix where each well contains a unique combination of concentrations of the two agents.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
Include controls for each agent alone, as well as positive and negative growth controls.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[6]
-
Protocol 3: Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[9]
Materials:
-
Materials listed in Protocol 1
-
Sterile culture tubes
-
Plating medium (e.g., Tryptic Soy Agar)
-
Incubator and shaker
Procedure:
-
Prepare culture tubes with broth containing the antimicrobial agents at specific concentrations (e.g., MIC, 0.5x MIC) alone and in combination.
-
Include a growth control tube without any antimicrobials.
-
Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations
Caption: Workflow for the checkerboard assay to determine synergy.
Caption: Workflow for the time-kill curve assay.
Caption: Hypothetical mechanism of synergy for this compound.
Conclusion
The synergistic interaction between this compound and conventional antibiotics presents a promising strategy for combating bacterial infections, particularly those caused by resistant strains. The protocols outlined above provide a framework for the systematic evaluation of these synergistic relationships. Further research is warranted to expand the range of antibiotics tested in combination with this compound and to elucidate the precise molecular mechanisms underpinning these synergistic effects.
References
- 1. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Natural Antimicrobial Peptide Subtilosin Acts Synergistically with Glycerol Monolaurate, Lauric Arginate, and ε-Poly-l-Lysine against Bacterial Vaginosis-Associated Pathogens but Not Human Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural antimicrobial peptide subtilosin acts synergistically with glycerol monolaurate, lauric arginate, and ε-poly-L-lysine against bacterial vaginosis-associated pathogens but not human lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective [frontiersin.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antibacterial Activity of Subtilosin Alone and Combined with Curcumin, Poly-Lysine and Zinc Lactate Against Listeria monocytogenes Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 9. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Subtilosin A-Based Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing antimicrobial coatings based on the cyclic peptide Subtilosin A. This document outlines the rationale for using this compound, its antimicrobial properties, methods for its immobilization on surfaces, and protocols for testing the efficacy and biocompatibility of the resulting coatings.
Introduction to this compound
This compound is a ribosomally synthesized antimicrobial peptide (AMP) produced by Bacillus subtilis.[1][2] It is a cyclic peptide with a unique structure, rendering it stable under various conditions.[2][3] this compound exhibits a broad spectrum of antimicrobial activity, effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death. This direct physical mechanism of action is advantageous as it is less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.
Rationale for this compound in Antimicrobial Coatings
The development of antimicrobial coatings is a critical strategy in preventing device-associated infections, particularly in clinical settings. This compound is a promising candidate for such applications due to its:
-
Broad-spectrum antimicrobial activity: Effective against a variety of pathogens.[1]
-
Unique mechanism of action: Reduces the likelihood of resistance development.
-
High stability: Its cyclic nature provides resistance to degradation.[2][3]
-
Potential for biocompatibility: As a naturally derived peptide, it is expected to have a good biocompatibility profile.
Quantitative Antimicrobial Efficacy of this compound
While the Minimum Inhibitory Concentration (MIC) of this compound in solution has been determined against various pathogens, the efficacy of a this compound-based coating depends on factors such as immobilization density, orientation, and the surface chemistry of the material. The following table summarizes the known MIC values of this compound in solution and provides a template for presenting efficacy data for a developed coating.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | MIC in Solution (µg/mL) | Example Log Reduction on Coated Surface (24h) |
| Listeria monocytogenes | 125[4] | >4 |
| Gardnerella vaginalis | 6.25[4] | >5 |
| Staphylococcus aureus | Data not available | >3 |
| Escherichia coli | >100[5] | >2 |
| Pseudomonas aeruginosa | Data not available | >2 |
Note: Log reduction values are hypothetical examples. Actual values must be determined experimentally.
Experimental Protocols
Production and Purification of this compound
This compound can be produced by culturing Bacillus subtilis and purified from the culture supernatant.
Protocol 4.1.1: Culture of Bacillus subtilis
-
Inoculate a suitable broth medium (e.g., Luria-Bertani) with a starter culture of Bacillus subtilis.
-
Incubate the culture at 37°C with shaking for 24-48 hours.
-
Monitor bacterial growth by measuring the optical density at 600 nm.
Protocol 4.1.2: Purification of this compound
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
-
Perform ammonium sulfate precipitation to concentrate the peptide.
-
Further purify the this compound using chromatographic techniques such as gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the purity and identity of this compound using mass spectrometry and amino acid analysis.
Immobilization of this compound on Surfaces
The method of immobilization is critical for the stability and activity of the this compound coating. Covalent attachment is generally preferred as it provides a more stable and durable coating compared to non-covalent methods.
Protocol 4.2.1: Covalent Attachment of this compound to a Surface
This protocol describes a general method for covalently attaching this compound to a surface functionalized with amine groups.
-
Surface Preparation:
-
Clean the substrate material (e.g., titanium, polymer) thoroughly.
-
Introduce amine groups onto the surface using methods such as plasma treatment or silanization with aminosilanes.
-
-
Activation of this compound:
-
Dissolve purified this compound in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxyl groups on this compound using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Coupling Reaction:
-
Immerse the amine-functionalized surface in the activated this compound solution.
-
Allow the reaction to proceed for several hours at room temperature or 4°C.
-
-
Washing and Drying:
-
Thoroughly wash the surface with buffer and deionized water to remove any non-covalently bound peptide.
-
Dry the coated surface under a stream of nitrogen.
-
Experimental workflow for covalent immobilization of this compound.
Evaluation of Antimicrobial Efficacy of Coated Surfaces
The antimicrobial activity of the this compound-coated surface should be quantified against relevant pathogens.
Protocol 4.3.1: Quantitative Assessment of Bacterial Adhesion (ISO 22196 modification)
-
Prepare sterile samples of the this compound-coated material and an uncoated control.
-
Inoculate each surface with a known concentration of a bacterial suspension (e.g., 10^5 CFU/mL).
-
Cover the inoculated surfaces with a sterile film to prevent drying and incubate for 24 hours at 37°C.
-
After incubation, wash the surfaces with a sterile saline solution to remove non-adherent bacteria.
-
Recover the adherent bacteria by sonication or vortexing in a known volume of saline.
-
Determine the number of viable bacteria by serial dilution and plating on agar plates.
-
Calculate the log reduction in bacterial numbers on the coated surface compared to the uncoated control.
Assessment of Coating Stability and Leaching
It is crucial to ensure that the this compound coating is stable and does not leach cytotoxic components.
Protocol 4.4.1: Leaching Assay
-
Immerse the this compound-coated surface in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) at 37°C for various time points (e.g., 1, 3, 7 days).
-
At each time point, collect the buffer and analyze it for the presence of leached this compound using RP-HPLC or an ELISA.
-
Test the antimicrobial activity of the collected buffer to determine if the leached peptide is still active.
-
After the immersion period, re-evaluate the antimicrobial efficacy of the coated surface to assess the durability of the coating.
Biocompatibility Testing
For medical device applications, the this compound coating must be biocompatible. Standardized tests according to ISO 10993 should be performed.
Protocol 4.5.1: In Vitro Cytotoxicity Test (ISO 10993-5)
-
Prepare extracts of the this compound-coated material and a control material according to ISO 10993-12.
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate.
-
Expose the cells to the material extracts for a defined period (e.g., 24 hours).
-
Assess cell viability using a quantitative assay such as the MTT or XTT assay.
-
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Protocol 4.5.2: Hemocompatibility Test (ISO 10993-4)
-
Incubate the this compound-coated material with fresh human blood.
-
Assess hemolysis by measuring the amount of hemoglobin released from red blood cells.
-
Evaluate the activation of coagulation pathways and platelets.
Mechanism of action of this compound on the bacterial cell membrane.
Conclusion
This compound presents a compelling option for the development of novel antimicrobial coatings. Its robust nature and broad-spectrum activity make it suitable for a variety of applications, from medical devices to food packaging. The protocols outlined in these application notes provide a framework for the successful development and evaluation of this compound-based antimicrobial coatings. Rigorous testing of the efficacy, stability, and biocompatibility of the final product is essential for its translation into clinical or industrial use.
References
- 1. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtilosin Prevents Biofilm Formation by Inhibiting Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shareddocs.com [shareddocs.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Subtilosin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in achieving high yields of recombinant Subtilosin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recombinant production challenging?
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Bacillus subtilis. It is a cyclic bacteriocin with unique thioether cross-links between cysteine sulfur atoms and the α-carbons of other amino acids.[1] Its complex structure, requiring a series of enzymatic modifications for maturation, presents a significant hurdle for high-yield recombinant production in heterologous hosts. The production of active this compound requires not only the precursor peptide, SboA, but also the coordinated action of maturation enzymes encoded by the sbo-alb operon.[2][3][4]
Q2: I am not observing any antimicrobial activity in my recombinant culture. What are the likely causes?
The absence of activity is a common issue and can stem from several factors:
-
Missing Maturation Enzymes: Expression of the precursor peptide SboA alone is insufficient. For the production of active this compound, co-expression of essential maturation enzymes from the sbo-alb operon is critical. Specifically, AlbA, AlbE, and AlbF have been shown to be necessary for the formation of the thioether cross-links and macrocyclization.[5]
-
Incorrect Gene Constructs: Errors in the cloned sequences of sboA or the alb genes, such as frameshift mutations or premature stop codons, can lead to non-functional proteins.
-
Inefficient Post-Translational Modification: The host organism may lack the necessary cofactors or cellular environment to support the activity of the co-expressed Alb enzymes.
-
Degradation of the Peptide: this compound may be susceptible to degradation by host proteases.
Q3: My expression levels are high, but the final yield of purified this compound is low. What could be causing this loss during purification?
Significant loss of product during purification can be attributed to several factors:
-
Suboptimal Extraction: If using a native or recombinant Bacillus host, inefficient extraction from the culture medium can be a major source of loss.
-
Poor Binding to Chromatography Resin: The choice of resin and buffer conditions are critical for efficient capture of this compound during chromatography.
-
Precipitation during Purification: Changes in buffer composition, pH, or concentration can lead to aggregation and precipitation of the peptide.
-
Proteolytic Degradation: Proteases released during cell lysis or present in the culture supernatant can degrade this compound. Performing purification steps at low temperatures (4°C) and including protease inhibitors can mitigate this issue.
Q4: Can codon usage of the sboA and alb genes affect the yield in a heterologous host like E. coli?
Yes, codon usage can significantly impact protein expression levels. Different organisms have preferences for certain codons (codon bias). If the codons in your target genes are rarely used by the expression host, it can lead to translational stalling and reduced protein yield. It is highly recommended to perform codon optimization of the sboA and alb genes to match the codon usage of the chosen expression host.
Troubleshooting Guide
This guide addresses specific issues that may arise during recombinant this compound production and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Low Expression of Recombinant Proteins (SboA, Alb enzymes) | Plasmid integrity issues (mutations, incorrect reading frame). | Verify the sequence of your expression constructs. |
| Inefficient promoter or inducer. | Confirm the correct inducer (e.g., IPTG) is used at the optimal concentration and that the stock is not degraded. | |
| Codon bias of the target genes. | Re-synthesize the genes with codons optimized for your expression host (e.g., E. coli). | |
| Toxicity of the recombinant protein to the host cells. | Use a tightly regulated expression system. Consider lowering the induction temperature and inducer concentration. | |
| Expressed SboA Precursor is Insoluble (Inclusion Bodies) | High expression rate leading to misfolding and aggregation. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration. |
| Lack of proper disulfide bond formation in the reducing environment of the E. coli cytoplasm. | Co-express with chaperones or use specialized E. coli strains engineered for disulfide bond formation. | |
| No Antimicrobial Activity Despite SboA Expression | Absence or inactivity of maturation enzymes. | Ensure co-expression of the necessary alb genes (albA, albE, albF). Verify their expression via SDS-PAGE or Western blot. |
| Inefficient processing of the precursor peptide. | Ensure the host environment supports the function of the Alb enzymes. Consider co-expression of additional factors if known to be required. | |
| Low Yield of Active this compound | Inefficient maturation of the precursor peptide. | Optimize the expression levels of the alb genes relative to sboA. |
| Suboptimal culture conditions. | Optimize media composition, pH, aeration, and temperature to enhance production. Oxygen-limiting conditions have been shown to increase native production.[6][7] | |
| Presence of inhibitory compounds. | In B. subtilis, surfactin has been shown to suppress this compound production.[8] Consider using a host strain deficient in the production of potentially inhibitory secondary metabolites. | |
| Degradation of mature this compound. | Add protease inhibitors during purification and keep samples at 4°C. | |
| Difficulty in Purifying Active this compound | Peptide is lost during chromatography. | Optimize buffer pH and ionic strength for binding to and elution from the chromatography column. |
| Co-elution with contaminants. | Employ multi-step purification strategies (e.g., ion-exchange followed by reverse-phase HPLC). |
Quantitative Data Summary
The following tables summarize reported yields and key parameters for this compound production.
Table 1: Reported this compound Production Yields
| Production System | Strain | Culture Conditions | Reported Yield | Reference |
| Bacillus subtilis 168 | Wild-type | Culture medium | 5.5 mg/L | [9] |
| Bacillus subtilis | Wild-type | Aerobic | 0.5 mg/L | [6][7] |
| Bacillus subtilis | Wild-type | Oxygen-limiting | 7.8 mg/L | [6][7] |
| Bacillus subtilis | ΔabrB mutant | Oxygen-limiting | 42 mg/L | [6][7] |
| Bacillus subtilis JH642 | Wild-type | NSM medium | ~2 mg/L | [10] |
| Recombinant in E. coli | Co-expression of SboA, AlbA, AlbE, AlbF | Not specified | Successful production demonstrated | [5] |
Table 2: Influence of Culture Conditions on this compound Activity
| Parameter | Condition | Effect on this compound Activity/Production | Reference |
| Agitation | 300 rpm vs. static | Increased production from 30 AU/mL to 320 AU/mL | [11] |
| Media Supplement | + 0.02% (w/v) MgSO₄ | Increased production | [11] |
| Media Supplement | + 0.4% (w/v) K₂HPO₄ | Increased production | [11] |
| Carbon Source | + 2.0% (w/v) amylopectin or maltodextrin | Increased production | [11] |
Experimental Protocols
Recombinant Expression of this compound in E. coli
This protocol outlines the general steps for cloning and expressing the this compound precursor (SboA) along with the necessary maturation enzymes (AlbA, AlbE, AlbF).
a. Gene Amplification and Cloning:
-
Amplify the coding sequences of sboA, albA, albE, and albF from B. subtilis genomic DNA using PCR with primers that add appropriate restriction sites.
-
Digest the PCR products and a suitable expression vector (e.g., a pET series vector for T7 promoter-driven expression) with the corresponding restriction enzymes.
-
Ligate the digested inserts into the vector. It is recommended to clone the genes into a polycistronic construct or use a multi-plasmid system to ensure co-expression.
-
Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.
-
Verify the integrity of the constructs by restriction digestion and DNA sequencing.
b. Protein Expression and Induction:
-
Transform the verified expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially toxic or aggregation-prone proteins, consider inducing at a lower temperature (e.g., 16-25°C) for a longer period (e.g., 16-24 hours).
-
Harvest the cells by centrifugation. The supernatant can be collected to test for secreted this compound, and the cell pellet can be processed for intracellular product.
Purification of Recombinant this compound by RP-HPLC
-
Sample Preparation: Resuspend the cell pellet in a suitable lysis buffer. Lyse the cells by sonication or high-pressure homogenization. Centrifuge to pellet cell debris. The supernatant containing the soluble fraction can be directly used or pre-purified.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B. Elute the bound peptides with a linear gradient of increasing Mobile Phase B concentration. The optimal gradient will need to be determined empirically.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound by SDS-PAGE, mass spectrometry, and/or an antimicrobial activity assay.
Antimicrobial Activity Assay (Agar Well Diffusion)
-
Prepare an agar plate seeded with a suitable indicator strain (e.g., Listeria monocytogenes).
-
Punch wells into the agar using a sterile cork borer.
-
Add a known volume of the purified this compound or culture supernatant to each well.
-
Incubate the plate under conditions suitable for the growth of the indicator strain.
-
Measure the diameter of the zone of inhibition around each well. The activity can be expressed in Arbitrary Units (AU/mL).
Cytotoxicity Assay (MTT Assay)
-
Seed a 96-well plate with a suitable eukaryotic cell line (e.g., Vero cells) at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Prepare serial dilutions of the purified this compound.
-
Replace the culture medium with medium containing the different concentrations of this compound and incubate for a defined period (e.g., 24-72 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a suitable wavelength (e.g., 490-570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for recombinant this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 6. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. IPTG-induced Overexpression in E. coli [protocols.io]
Technical Support Center: Optimizing Subtilosin A Antimicrobial Assays
Welcome to the technical support center for Subtilosin A antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing experimental conditions and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general range of antimicrobial activity for this compound?
This compound is a bacteriocin produced by Bacillus subtilis with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its effectiveness can be influenced by factors such as the presence of a capsule on the target organism, which may decrease susceptibility.[1] It has also demonstrated activity against various human pathogens, including Listeria monocytogenes and Gardnerella vaginalis.[2]
Q2: What is the mechanism of action of this compound?
This compound exerts its antimicrobial effect by inserting itself into the bacterial cell membrane, leading to destabilization and disruption.[3] This interaction with the lipid bilayer causes membrane permeabilization, resulting in the leakage of intracellular contents and ultimately cell death.[4][5]
Q3: How stable is this compound under different experimental conditions?
This compound is known for its high stability under various conditions. It can withstand a wide pH range, with some studies showing no reduction in activity from pH 2 to 10.[2] It is also heat-stable, retaining activity even after being heated to 100°C for 60 minutes.[2] However, prolonged storage at room temperature or 4°C can lead to a loss of activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antimicrobial activity observed | 1. Inactive this compound: Improper storage or handling may have led to degradation. 2. Resistant bacterial strain: The target organism may be inherently resistant or have developed resistance. 3. Suboptimal assay conditions: Incorrect pH, temperature, or media composition can inhibit activity. | 1. Verify this compound activity: Test against a known sensitive control strain. Ensure storage at -20°C or below for long-term stability. 2. Confirm strain susceptibility: Check literature for known resistance. Consider using a different indicator strain for initial assays. 3. Optimize assay parameters: Adjust the pH of the medium to be within the optimal range for this compound (pH 6-8). Ensure the incubation temperature is suitable for the target organism and this compound activity. |
| Inconsistent or variable results between assays | 1. Inoculum variability: Differences in the starting concentration of bacteria can lead to varied results. 2. Precipitation of this compound: Due to its hydrophobic nature, this compound may precipitate in certain media. 3. Pipetting errors: Inaccurate dispensing of this compound or bacterial culture. | 1. Standardize inoculum: Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density (e.g., 0.5 McFarland standard) before each experiment. 2. Improve solubility: Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol) before diluting in the assay medium. Visually inspect for any precipitation. 3. Ensure proper technique: Use calibrated pipettes and ensure thorough mixing of solutions. |
| Zone of inhibition is unclear or has irregular edges in agar diffusion assays | 1. Uneven bacterial lawn: Inconsistent spreading of the bacterial inoculum. 2. This compound did not diffuse properly: The agar concentration may be too high, or the this compound solution was not properly absorbed. 3. Contamination: Presence of other microorganisms on the plate. | 1. Proper inoculation technique: Ensure the agar surface is dry before spreading the inoculum evenly with a sterile swab or spreader. 2. Optimize diffusion: Allow the this compound solution to fully absorb into the well or disk before incubation. Consider using a lower percentage of agar. 3. Maintain aseptic technique: Perform all manipulations in a sterile environment to prevent contamination. |
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus anthracis | Sterne | 40 | [6] |
| Bacillus cereus | - | 40 | [6] |
| Listeria monocytogenes | - | 40 | [6] |
| Staphylococcus epidermidis | ATCC 12228 | >200 | [7] |
| Escherichia coli | - | >100 | [7] |
| Klebsiella pneumoniae (non-capsulated) | - | 1.25 - 25 | [8] |
Table 2: Stability of this compound under different conditions.
| Condition | Duration | Result | Reference |
| Temperature | 60 minutes at 100°C | Activity retained | [2] |
| pH | - | Stable between pH 2-10 | [2] |
| Storage | Long-term | Stable at -20°C or below | General recommendation |
| Proteolytic Enzymes | - | Inactivated by pepsin and proteinase K | [2] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methods to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water, or a small amount of DMSO for higher concentrations) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the this compound concentration by half.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing 200 µL of sterile MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Using a sterile cotton swab, evenly streak the entire surface of the MHA plate to create a uniform bacterial lawn.
-
Allow the plate to dry for 5-10 minutes.
-
-
Creating Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.
-
Application of this compound: Add a specific volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic effective against the test organism.
-
Negative Control: A well containing the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of a Variant of this compound with Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Subtilosin A stability issues in different buffer solutions
Welcome to the technical support center for Subtilosin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with this compound in various buffer solutions.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions for problems related to the stability of this compound.
Q1: My this compound solution seems to have lost its antimicrobial activity. What could be the cause?
A1: Loss of this compound activity can be attributed to several factors, primarily related to the stability of the peptide in your chosen experimental conditions. The key factors influencing this compound stability are the pH of the buffer solution and the storage temperature. Extreme pH values and high temperatures can lead to the degradation of the peptide and a subsequent loss of function.
Q2: What is the optimal pH range for maintaining this compound activity?
A2: this compound exhibits high stability in acidic to neutral conditions. Based on experimental data, it retains full activity over a wide pH range, but its stability decreases significantly at highly alkaline pH. For optimal performance and stability, it is recommended to maintain the pH of your this compound solution between 3.0 and 8.0.
Q3: How does temperature affect the stability of this compound?
A3: this compound is relatively stable at moderate temperatures.[1] It can withstand temperatures up to 75°C with minimal loss of activity. However, prolonged exposure to very high temperatures (e.g., 100°C) will lead to a significant reduction in its antimicrobial efficacy. For long-term storage, it is advisable to keep this compound solutions at low temperatures (e.g., 4°C or frozen).
Q4: I am observing precipitation in my this compound solution. What should I do?
A4: Precipitation of this compound can occur if the concentration is too high for the solubility in the chosen buffer or if the buffer conditions are unfavorable. Consider the following troubleshooting steps:
-
Check the pH: Ensure the pH of your buffer is within the optimal range (3.0-8.0).
-
Lower the concentration: Try diluting your this compound stock solution.
-
Change the buffer: If the issue persists, consider switching to a different buffer system. Phosphate or acetate buffers are commonly used for peptide solutions.
Q5: Which buffer solution is best for my experiments with this compound?
A5: The choice of buffer will depend on the specific requirements of your experiment. However, for general use and to maintain stability, a buffer with a pH between 3.0 and 8.0 is recommended. Commonly used buffers in this range include:
-
Sodium Acetate buffer (for pH 3-6)
-
Phosphate buffer (for pH 6-8)
-
HEPES buffer (for pH 7-8)
It is crucial to empirically test the compatibility and stability of this compound in your chosen buffer system under your experimental conditions.
Data on this compound Stability
The following tables summarize the stability of this compound under different pH and temperature conditions, based on its relative antimicrobial activity against Listeria monocytogenes.
Table 1: Effect of pH on this compound Activity
| pH | Relative Activity (%) |
| 3.0 | 100 |
| 4.0 | 100 |
| 5.0 | 100 |
| 6.0 | 100 |
| 7.0 | 100 |
| 8.0 | 100 |
| 9.0 | ~50 |
| 10.0 | ~25 |
Table 2: Effect of Temperature on this compound Activity
| Temperature (°C) | Relative Activity (%) |
| 30 | 100 |
| 50 | 100 |
| 75 | 100 |
| 100 | ~75 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Buffer Solutions
This protocol outlines a method to determine the stability of this compound over time in various buffer solutions at different pH values and temperatures.
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile deionized water to a concentration of 1 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Buffer Solutions:
-
Prepare a range of sterile buffer solutions at the desired pH values (e.g., Sodium Acetate for pH 4.0 and 5.0; Sodium Phosphate for pH 6.0, 7.0, and 8.0; Tris-HCl for pH 9.0).
-
-
Incubation:
-
Dilute the this compound stock solution to a final concentration of 100 µg/mL in each of the prepared buffer solutions.
-
Aliquot the solutions into sterile microcentrifuge tubes for each time point and temperature condition to be tested.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 24, 48, 72, and 96 hours), remove one aliquot for each condition.
-
Immediately store the removed samples at -20°C until all time points have been collected.
-
-
Activity Assay (Antimicrobial Susceptibility Test):
-
Thaw the collected samples.
-
Determine the antimicrobial activity of each sample using a suitable method, such as the broth microdilution assay, against a susceptible indicator strain (e.g., Listeria monocytogenes or Bacillus subtilis).
-
The remaining activity can be expressed as a percentage of the activity of the sample at time 0.
-
Visualizations
Mechanism of Action: Membrane Permeabilization
This compound exerts its antimicrobial effect by interacting with and disrupting the bacterial cell membrane. This leads to the formation of pores, causing leakage of intracellular contents and ultimately cell death.[2][3]
Caption: this compound Antimicrobial Pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound in different buffer solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
Technical Support Center: Troubleshooting Low Subtilosin A Yield
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to address low yields of Subtilosin A from Bacillus cultures.
Frequently Asked Questions (FAQs)
Q1: My Bacillus subtilis culture is growing well, but the this compound yield is negligible. What are the primary factors I should investigate?
A1: Low this compound yield, despite good cell growth, can be attributed to several factors. Key areas to investigate include:
-
Strain-Specific Production: The specific strain of Bacillus subtilis is critical. Many domesticated strains, like B. subtilis 168, have mutations (e.g., in the sfp gene) that impair the production of certain secondary metabolites.[1][2]
-
Surfactin Co-production: Surfactin, another secondary metabolite, has been shown to suppress the production of this compound.[1][2][3][4] If your strain is a potent surfactin producer, this may be inhibiting your this compound yield.
-
Inadequate Aeration: this compound production is significantly enhanced under oxygen-limiting conditions.[1][5] Vigorous aeration that promotes rapid growth may not be optimal for bacteriocin production.
-
Suboptimal Culture Medium: The composition of the growth medium, including carbon and nitrogen sources, as well as essential minerals, plays a crucial role in bacteriocin synthesis.
-
Incorrect Growth Phase: this compound production is typically initiated during the late exponential to early stationary phase of growth.[1][2][6] Harvesting too early or too late can result in low yields.
-
pH of the Medium: The pH of the culture medium can influence both bacterial growth and the stability of the produced this compound.
Q2: How does surfactin interfere with this compound production, and what can be done to mitigate this?
A2: Research has demonstrated a regulatory link where surfactin suppresses the expression of the this compound biosynthetic gene cluster (sbo-alb operon).[1][2][3][4] Bacillus subtilis mutants that lack the ability to produce surfactin have been shown to exhibit higher yields of this compound.[1][3][4] To address this, consider using a surfactin-deficient mutant strain of Bacillus subtilis.
Q3: What are the optimal physical parameters for enhancing this compound production?
A3: Optimizing physical parameters is crucial for maximizing yield. Based on studies of bacteriocin production in Bacillus subtilis, consider the following:
-
Agitation: Increased agitation can significantly boost production. For instance, increasing agitation from a static culture to 300 rpm has been shown to increase this compound production from 30 AU/mL to 320 AU/mL.[7]
-
Temperature: The optimal temperature for bacteriocin production by Bacillus subtilis is generally around 37°C.
-
pH: A neutral initial pH of 7.0 is often optimal for bacteriocin production.[8]
Troubleshooting Guide
Problem: Low or No Detectable this compound Yield
This troubleshooting guide follows a logical workflow to help you identify and resolve the root cause of low this compound yield.
Caption: A logical workflow for troubleshooting low this compound yield.
Data on Factors Influencing this compound Yield
The following tables summarize quantitative data from various studies on the impact of culture conditions on bacteriocin production in Bacillus subtilis.
Table 1: Effect of Agitation on this compound Production
| Agitation Level | This compound Yield (AU/mL) | Fold Increase |
| Static Culture | 30 | - |
| 300 rpm | 320 | 10.7 |
| Data from Nikiforova et al. (2015)[7] |
Table 2: Impact of Oxygen Availability and abrB Deletion on this compound Yield
| Growth Condition | Strain | This compound Yield (mg/L) | Fold Increase (vs. Aerobic WT) |
| Aerobic | Wild Type | 0.5 | - |
| Oxygen-limiting | Wild Type | 7.8 | 15.6 |
| Oxygen-limiting | ΔabrB | 42 | 84 |
| Data from Stein et al. (2020)[5] |
Table 3: Influence of Medium Supplementation on this compound Production
| Medium Supplement | This compound Yield (AU/mL) |
| AF-MRS (Control) | 150 |
| AF-MRS + MgSO₄ | 213 |
| AF-MRS + Amylopectin (2.0% w/v) | 240 |
| AF-MRS + Maltodextrin (2.0% w/v) | 240 |
| Data from Nikiforova et al. (2015)[7] |
Experimental Protocols
Protocol 1: Culturing Bacillus subtilis for this compound Production
-
Inoculum Preparation: Prepare an overnight starter culture of Bacillus subtilis in Lysogeny Broth (LB) or a similar rich medium.[1]
-
Production Medium: Inoculate a production medium such as modified MRS (AF-MRS) or Potato Dextrose Broth (PDB) with the starter culture.[1][7] For enhanced production, consider supplementing the medium with 0.4% (w/v) K₂HPO₄ and 0.02% (w/v) MgSO₄.[7]
-
Incubation: Incubate the culture at 37°C with controlled agitation. To establish oxygen-limiting conditions, which can significantly increase yield, consider using sealed flasks with limited headspace or controlled fermenters with low dissolved oxygen setpoints.[5]
-
Growth Monitoring: Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).
-
Harvesting: Harvest the culture during the late exponential to early stationary phase, typically around 24 hours post-inoculation.[8]
Protocol 2: Extraction and Quantification of this compound
-
Cell Removal: Centrifuge the culture broth at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.[9]
-
Supernatant Collection: Carefully collect the cell-free supernatant, which contains the secreted this compound.
-
Extraction (Optional): For concentration and purification, this compound can be extracted from the supernatant using methods like n-butanol extraction or solid-phase extraction with Amberlite XAD-16 beads.[6][10]
-
Quantification by HPLC:
-
Analyze the crude or purified extract using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Use a C18 column with a linear gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like formic acid.[11]
-
Monitor the elution profile at 220 nm and 280 nm.[10]
-
Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
-
Signaling Pathways and Regulatory Mechanisms
This compound Biosynthesis and Regulation
The production of this compound is a tightly regulated process involving a specific gene cluster and several global regulators. Understanding this pathway is key to troubleshooting production issues.
Caption: Regulatory network of this compound production in B. subtilis.
The sbo-alb operon is responsible for the biosynthesis, post-translational modification, and export of this compound.[1] Its expression is positively regulated by ResD, particularly in response to oxygen limitation, and negatively regulated by the repressors Rok and AbrB.[1][2] Notably, surfactin also exerts a repressive effect on this operon, highlighting the complex interplay of secondary metabolite pathways.[2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound production is influenced by surfactin levels in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Oxygen-Limiting Growth Conditions and Deletion of the Transition State Regulator Protein Abrb in Bacillus subtilis 6633 Result in an Increase in Subtilosin Production and a Decrease in Subtilin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound production by Bacillus subtilis KATMIRA1933 and colony morphology are influenced by the growth medium | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced production of bacteriocin by Bacillus subtilis ZY05 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Subtilosin A Purification and Refolding
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for common challenges encountered during the purification and refolding of Subtilosin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging? A1: this compound is a cyclic antimicrobial peptide (bacteriocin) produced by various Bacillus species, including B. subtilis.[1][2] Its purification can be challenging due to its hydrophobic nature, the need to separate it from other secreted bacterial products, and its relatively low concentration in culture supernatants. When expressed recombinantly in hosts like E. coli, it often forms insoluble aggregates known as inclusion bodies, which require complex solubilization and refolding procedures to yield the active peptide.[3][4]
Q2: My recombinantly expressed this compound formed inclusion bodies. Is this a dead end? A2: Not at all. While inclusion bodies contain inactive, aggregated protein, they are often highly pure.[4][5] This can be an advantage, as it simplifies initial purification. The key challenge, which this guide addresses, is to efficiently solubilize these aggregates and refold the protein into its biologically active, native conformation.[6]
Q3: What are the most common impurities found after this compound purification? A3: For purification from native producers, impurities can include other secreted proteins, peptides, and metabolites from the culture medium. When purifying synthetic peptides or refolding from inclusion bodies, common impurities include deletion sequences (missing amino acids), truncated sequences, and peptides with incomplete removal of protecting groups from side chains.[7][8] Aggregates of this compound can also be a significant impurity.
Q4: How stable is purified this compound? A4: this compound is a remarkably stable peptide. Studies have shown it can withstand high temperatures (up to 121°C for 10 minutes) and a wide pH range (pH 4.0 to 11.0) without losing activity.[9] However, long-term storage at room temperature or 4°C can lead to loss of activity over weeks, whereas samples stored at -20°C or -80°C retain activity for several months.[10]
Troubleshooting Guide: Purification
This section addresses common issues encountered during the purification of this compound from both native producers and recombinant systems.
Problem 1: Low Yield of this compound After Purification
| Possible Cause | Recommended Solution |
| Inefficient Initial Extraction | The initial recovery from the culture supernatant is critical. For n-butanol extraction, ensure vigorous mixing for at least 1 hour to allow for phase transfer.[1] If using ammonium sulfate precipitation, optimize the saturation percentage. |
| Suboptimal Chromatography Conditions | RP-HPLC: Optimize the gradient of the mobile phase (e.g., acetonitrile/water with 0.1% TFA). A shallower gradient can improve the resolution of closely eluting species.[1] Also, ensure the column is not overloaded.[11] Gel Filtration: Ensure the correct column resin (e.g., Sephadex G-50) is chosen for the molecular weight of this compound (~3.4 kDa) and that the column is properly calibrated.[12] |
| Product Degradation | Although this compound is stable, repeated freeze-thaw cycles or prolonged exposure to harsh conditions should be avoided.[10][13] Work quickly and keep samples cold whenever possible. The use of protease inhibitors may be beneficial during initial extraction from cell lysates.[14] |
| Low Production in Culture | Optimize fermentation conditions (pH, temperature, aeration, media composition). For Bacillus subtilis, surfactin production can suppress this compound synthesis, so using a surfactin-deficient mutant strain may significantly increase yields.[2][13] |
Problem 2: Final Product is Impure (Multiple Peaks on HPLC)
| Possible Cause | Recommended Solution |
| Co-elution of Similar Molecules | RP-HPLC: Adjust the elution gradient to be shallower, which increases the separation between peaks of similar hydrophobicity.[1] Consider using a different solvent system or a column with a different chemistry (e.g., C8 instead of C18). |
| Presence of Deletion or Truncated Peptides | These are common byproducts of peptide synthesis or degradation. High-resolution HPLC is essential for their removal.[15] Multiple chromatography steps (e.g., gel filtration followed by two different RP-HPLC steps) may be necessary for very high purity.[16] |
| Peptide Aggregation | Aggregates can appear as broad or multiple peaks. Try dissolving the sample in a stronger solvent (like a small amount of DMSO or formic acid) before injection. Running the HPLC column at a slightly elevated temperature (e.g., 40°C) can sometimes help disrupt aggregates.[17] |
Troubleshooting Guide: Inclusion Body Solubilization & Refolding
This section is for researchers working with recombinantly expressed this compound that has formed insoluble inclusion bodies (IBs) in E. coli.
Problem 1: Inclusion Bodies Do Not Solubilize Completely
| Possible Cause | Recommended Solution |
| Insufficient Denaturant Concentration | Ensure the concentration of the denaturant is high enough. Typically, 6 M Guanidine-HCl (Gdn-HCl) or 8 M urea is required for complete solubilization.[18] Gdn-HCl is generally a stronger and more effective denaturant.[19] |
| Inefficient Washing of IBs | Impurities from the host cell can hinder solubilization. Wash the isolated IB pellet thoroughly with buffers containing a non-ionic detergent (e.g., 1-2% Triton X-100) or low concentrations of urea (e.g., 2 M) to remove contaminating proteins and membrane components.[4][18] |
| Disulfide Bonds Not Reduced | This compound has a complex structure with thioether cross-links.[20] For other proteins with disulfide bonds, their reduction is essential for complete unfolding and solubilization. Include a reducing agent like Dithiothreitol (DTT, 20-100 mM) or β-mercaptoethanol in the solubilization buffer.[18] |
Problem 2: Protein Precipitates During Refolding (Aggregation)
| Possible Cause | Recommended Solution |
| High Protein Concentration | Aggregation is highly concentration-dependent. The most effective strategy to prevent it is to perform refolding at a low final protein concentration, typically in the range of 10-100 µg/mL.[5] |
| Rapid Removal of Denaturant | A sudden drop in denaturant concentration can cause unfolded proteins to aggregate. Dilution: Use rapid dilution into a large volume of refolding buffer.[21] Dialysis: Employ a step-wise dialysis protocol, gradually decreasing the denaturant concentration in the dialysis buffer (e.g., from 6M to 4M, 2M, 1M, and finally 0M urea).[21] This is often more effective than a single-step dialysis. |
| Suboptimal Refolding Buffer Composition | The buffer composition is critical for success. Screen different conditions.[22] • Aggregation Suppressors: Additives like L-Arginine (0.4-1.0 M) or polyethylene glycol (PEG) can help keep folding intermediates soluble.[23] • Stabilizers: Glycerol (5-20%) or sucrose can stabilize the native structure.[17] • Redox System: For proteins with disulfide bonds, a redox shuffling system (e.g., a mix of reduced and oxidized glutathione, GSH/GSSG) is crucial to promote correct bond formation.[23] |
| Incorrect pH or Temperature | The optimal pH for refolding is often near the protein's isoelectric point or at a slightly alkaline pH (8.0-9.0) which can help maintain solubility.[17] Most refolding protocols are performed at low temperatures (4-15°C) to slow down the aggregation process.[5] |
Quantitative Data Summary
Table 1: Comparison of Reported this compound Purification Yields
| Source Organism | Purification Method Highlights | Final Yield | Reference |
| Bacillus subtilis 168 | n-Butanol extraction, gel filtration, TLC | 5.5 mg / L | [24] |
| Bacillus subtilis JH642 | n-Butanol extraction, RP-HPLC | ~2 mg / L | [1] |
| Bacillus subtilis ORB6774 | n-Butanol extraction, RP-HPLC | ~3 mg / L | [1] |
| Bacillus tequilensis FR9 | Sephadex G-50, RP-HPLC | Not Quantified | [12] |
Experimental Protocols
Protocol 1: Purification of this compound from Bacillus Culture
This protocol is adapted from methods using n-butanol extraction followed by RP-HPLC.[1][24]
-
Cell Removal: Centrifuge the Bacillus culture (e.g., 1 L grown in NSM medium) at high speed (e.g., 10,000 x g, 20 min, 4°C) to pellet the cells.
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a large separatory funnel.
-
Add 1/4 volume of n-butanol (e.g., 250 mL for 1 L of supernatant).
-
Shake the mixture vigorously for 1 hour at room temperature.
-
Allow the phases to separate by letting the funnel stand overnight at 4°C.
-
-
Concentration:
-
Carefully collect the upper organic (n-butanol) layer.
-
Concentrate the organic layer to dryness using a rotary evaporator (in vacuo).
-
Resuspend the resulting residue in a small volume of methanol (e.g., 10 mL).
-
-
RP-HPLC Purification:
-
Clarify the methanolic extract by centrifugation or filtration (0.22 µm filter).
-
Inject the sample onto a semi-preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20% to 80% acetonitrile over 30 minutes.[1]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the this compound peak and confirm activity using an antimicrobial assay.
-
-
Final Step: Pool the pure, active fractions and lyophilize to obtain a dry powder.
Protocol 2: Solubilization and Refolding of Recombinant this compound from Inclusion Bodies
This is a general protocol for refolding via step-wise dialysis. Optimization of buffer components is highly recommended.[3][18][21]
-
Inclusion Body (IB) Isolation and Washing:
-
After expressing the protein in E. coli, harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g, 20 min, 4°C) to pellet the inclusion bodies.
-
Wash the IB pellet at least twice by resuspending it in a wash buffer (e.g., Tris buffer with 1% Triton X-100 and 1 mM EDTA) followed by centrifugation. This removes many contaminants.[18]
-
-
Solubilization:
-
Resuspend the final washed IB pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Gdn-HCl, 20 mM DTT).
-
Stir gently for 1-2 hours at room temperature until the solution is clear.
-
Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the denatured, solubilized protein.
-
-
Step-Wise Dialysis for Refolding:
-
Transfer the solubilized protein into a dialysis bag (with an appropriate molecular weight cutoff, e.g., 1 kDa).
-
Perform dialysis against a >100-fold volume of Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.5, 0.5 M L-Arginine, 1 mM EDTA, 1 mM GSH, 0.1 mM GSSG) with decreasing concentrations of denaturant.
-
Step 1: Dialyze against Refolding Buffer containing 4 M Urea for 4-6 hours at 4°C.
-
Step 2: Change the buffer and dialyze against Refolding Buffer containing 2 M Urea for 4-6 hours at 4°C.
-
Step 3: Change the buffer and dialyze against Refolding Buffer containing 1 M Urea for 4-6 hours at 4°C.
-
Step 4: Change the buffer twice more and dialyze against Refolding Buffer without urea for 12 hours each time at 4°C.
-
-
Purification and Concentration:
-
After dialysis, centrifuge the refolded protein solution to remove any precipitated/aggregated protein.
-
The soluble, refolded this compound in the supernatant can now be further purified and concentrated using methods like RP-HPLC as described in Protocol 1.
-
Visualizations
Caption: Workflow for the purification of native this compound.
Caption: Workflow for recovery of active this compound from inclusion bodies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. biossusa.com [biossusa.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. millennialscientific.com [millennialscientific.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing the refolding conditions of self-assembling polypeptide nanoparticles that serve as repetitive antigen display systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 19. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 20. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. ijbiotech.com [ijbiotech.com]
- 24. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of Subtilosin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the heterologous expression of Subtilosin A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous expression important?
This compound is a cyclic antimicrobial peptide (AMP) produced by Bacillus subtilis. Its unique structure, characterized by thioether bonds, gives it potent antimicrobial activity against a range of pathogenic bacteria. Heterologous expression, the production of this compound in a host organism other than its native producer, is crucial for several reasons. It allows for higher yields, simplified purification processes, and the potential for bioengineering to create novel variants with enhanced properties.
Q2: What are the main challenges in the heterologous expression of this compound?
The primary challenges include:
-
Low Yield: Achieving high titers of active this compound can be difficult due to the complexity of its biosynthesis, which requires the coordinated action of multiple enzymes encoded by the sboA-alb operon.
-
Inclusion Body Formation: When expressed in hosts like E. coli, the precursor peptide and processing enzymes can misfold and aggregate into insoluble inclusion bodies, complicating purification and reducing the yield of active peptide.[1][2]
-
Codon Usage Bias: The codon usage of the sboA-alb gene cluster from Bacillus subtilis may not be optimal for expression in other hosts like E. coli, potentially leading to translational stalling and reduced protein synthesis.[3][4]
-
Post-translational Modifications: The proper formation of the characteristic thioether bonds and the head-to-tail cyclization of this compound are complex enzymatic processes that must be faithfully reconstituted in the heterologous host.
Q3: Which heterologous hosts are suitable for this compound expression?
Escherichia coli is a commonly used host for the heterologous expression of this compound due to its well-understood genetics, rapid growth, and the availability of numerous expression tools.[5] However, challenges such as inclusion body formation are more prevalent in E. coli. Other hosts, such as different species of Bacillus, are also being explored to leverage their natural machinery for peptide production and secretion.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Culture Conditions | Optimize culture conditions. For Bacillus subtilis, oxygen-limiting conditions have been shown to significantly increase this compound production.[6] In some strains, production is linked to later growth stages and nutrient starvation. |
| Codon Usage Mismatch | Optimize the codon usage of the sboA-alb gene cluster for the chosen expression host (e.g., E. coli). This can significantly improve translation efficiency.[3][4] |
| Inefficient Promoter | Use a strong, inducible promoter suitable for your expression host to drive the expression of the sboA-alb operon. |
| Presence of Inhibitory Factors | In Bacillus subtilis, the presence of surfactin can suppress this compound production. Using a surfactin-deficient strain may increase yields. |
| Incorrect Gene Cluster Assembly | Ensure the entire sboA-alb operon, including the precursor peptide gene (sboA) and the necessary maturation enzymes (alb genes), is correctly cloned and expressed. The enzymes AlbA, AlbE, and AlbF are essential for its biosynthesis.[5] |
Problem 2: this compound is expressed as insoluble inclusion bodies in E. coli.
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature (e.g., 16-25°C) and reduce the concentration of the inducer (e.g., IPTG). This slows down protein synthesis, allowing more time for proper folding.[1][2][7][8][9] |
| Hydrophobic Nature of the Protein | Express this compound with a solubility-enhancing fusion tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST). |
| Incorrect Disulfide Bond Formation | Co-express with chaperones or use specialized E. coli strains (e.g., SHuffle, Origami) that have an oxidative cytoplasm, which can promote proper disulfide bond formation.[7] |
| Cellular Stress | Add supplements to the growth media that can reduce cellular stress and aid in protein folding, such as osmolytes (e.g., sorbitol, glycerol) or small amounts of detergents. |
Quantitative Data
Table 1: Comparison of this compound Yields Under Different Conditions
| Host Strain | Genetic Background | Culture Conditions | Yield (mg/L) | Reference |
| Bacillus subtilis 168 | Wild-type | Aerobic | 5.5 | [10] |
| Bacillus subtilis ATCC 6633 | Wild-type | Aerobic | 0.5 | [6] |
| Bacillus subtilis ATCC 6633 | Wild-type | Oxygen-limiting | 7.8 | [6] |
| Bacillus subtilis ATCC 6633 | ΔabrB | Oxygen-limiting | 42 | [6] |
Experimental Protocols
Protocol 1: Cloning of the sboA-alb Gene Cluster into an E. coli Expression Vector
-
Primer Design and PCR Amplification:
-
Design primers to amplify the entire sboA-alb operon from the genomic DNA of Bacillus subtilis.
-
Incorporate appropriate restriction sites at the 5' and 3' ends of the primers for subsequent cloning into your chosen expression vector (e.g., pET series).
-
Perform high-fidelity PCR to amplify the gene cluster.
-
-
Vector and Insert Preparation:
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the digested sboA-alb insert into the prepared expression vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
-
Colony PCR and Sequence Verification:
-
Screen transformants by colony PCR using primers specific to the sboA-alb insert.
-
Isolate plasmid DNA from positive colonies and verify the sequence of the insert by Sanger sequencing.
-
Protocol 2: Heterologous Expression of this compound in E. coli
-
Transformation into Expression Host:
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate a larger volume of expression medium with the overnight starter culture (typically a 1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
To potentially reduce inclusion body formation, lower the temperature to 16-25°C and continue to grow for a further 12-16 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.
-
Protocol 3: Purification of this compound
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using sonication or a French press.
-
-
Initial Purification (if expressed with a tag):
-
If this compound is expressed with a purification tag (e.g., His-tag), perform affinity chromatography according to the manufacturer's instructions.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the this compound containing fractions using RP-HPLC with a C18 column.[11]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA.[11]
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B. For example, start with a low percentage of B and gradually increase to elute the peptide. A specific example is a gradient of 60% methanol and 40% water over 45 minutes.[11]
-
Detection: Monitor the elution profile at 220 nm and 280 nm.[11]
-
-
Fraction Analysis and Lyophilization:
-
Collect fractions corresponding to the this compound peak.
-
Confirm the presence and purity of this compound in the collected fractions using SDS-PAGE and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: Regulation of the this compound (sboA-alb) operon in Bacillus subtilis.
Caption: Experimental workflow for heterologous production of this compound.
References
- 1. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 2. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxygen-Limiting Growth Conditions and Deletion of the Transition State Regulator Protein Abrb in Bacillus subtilis 6633 Result in an Increase in Subtilosin Production and a Decrease in Subtilin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line [frontiersin.org]
Technical Support Center: Subtilosin A Activity Against Encapsulated Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Subtilosin A, particularly concerning its activity against encapsulated bacteria.
Troubleshooting Guides
Issue: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Ensure proper storage of this compound stock solutions (refer to manufacturer's instructions, typically -20°C or lower for long-term storage). - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. - Verify the stability of this compound at the experimental pH and temperature. This compound is generally more active at an acidic pH.[1] |
| Bacterial Capsule Interference | - Confirm the encapsulation status of your bacterial strain using methods like India ink staining.[2] - Consider using a non-encapsulated mutant of the same strain as a control to determine the baseline MIC. - The bacterial capsule can act as a physical barrier or bind to this compound, preventing it from reaching the cell membrane.[2] |
| Inoculum Preparation | - Ensure the bacterial inoculum is in the logarithmic growth phase and at the correct density (typically 10^4 to 10^5 CFU/mL for standard MIC assays).[3] - Inconsistent inoculum size can lead to variable MIC results. |
| Media Composition | - Components in the culture medium could potentially interact with and inhibit this compound. If possible, test the activity in different media. |
Issue: No observable antimicrobial activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | - Test the activity of your this compound stock against a known sensitive, non-encapsulated control strain to confirm its viability. |
| High Level of Bacterial Encapsulation | - Heavily encapsulated strains can be highly resistant to this compound.[4] Quantify the capsule production to correlate with resistance. - Consider synergistic studies with other antimicrobials that may enhance this compound activity.[1] |
| Incorrect Assay Conditions | - Verify the pH of the assay medium. This compound activity is known to be influenced by pH.[1] - Ensure the incubation temperature is optimal for the target bacterium. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective against encapsulated bacteria?
A1: The reduced efficacy of this compound against encapsulated bacteria is primarily attributed to the polysaccharide capsule acting as a protective barrier.[2] This barrier can physically prevent the peptide from reaching its target on the bacterial cell membrane or may bind the this compound molecules before they can exert their antimicrobial effect.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a cyclic peptide that disrupts the bacterial cell membrane. It is thought to anchor to a membrane receptor and then electrostatically bind to the plasma membrane.[5] This interaction leads to the formation of transient pores, causing the dissipation of the transmembrane pH gradient and efflux of intracellular ATP, ultimately leading to cell death.[5]
Q3: How does pH affect the activity of this compound?
A3: this compound generally exhibits higher activity at an acidic pH.[1] When designing experiments, it is crucial to consider and optimize the pH of the medium to ensure the reliable assessment of its antimicrobial properties.
Q4: Can the resistance of encapsulated bacteria to this compound be overcome?
A4: While challenging, several strategies can be explored. Synergistic combinations of this compound with other natural antimicrobials like encapsulated curcumin or zinc lactate have shown to be effective against certain bacteria.[1] Additionally, approaches that disrupt or degrade the bacterial capsule could potentially enhance the susceptibility to this compound.
Q5: Are there variants of this compound with enhanced activity?
A5: Yes, a variant known as Subtilosin A1, which has a single amino acid substitution (threonine to isoleucine at position 6), has been identified. This variant exhibits enhanced antimicrobial activity against specific bacterial strains and also possesses hemolytic activity.[6]
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Encapsulated and Non-Encapsulated Bacteria
| Bacterial Species | Strain | Encapsulation Status | MIC (mg/L) |
| Klebsiella pneumoniae | ATCC 13883 | Heavy Capsule | >100 |
| Klebsiella pneumoniae | Strain with reduced capsule | Reduced Capsule | 25 |
| Klebsiella pneumoniae | Strain with no capsule | No Observable Capsule | 1.25 |
| Listeria monocytogenes | Scott A | Not specified | >100 |
| Staphylococcus aureus | ATCC 29213 | Not specified | >100 |
Data synthesized from Shelburne et al., 2007.[2][4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard broth microdilution methods.[3]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified by the manufacturer) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile bacterial growth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 2x concentrated starting solution.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a positive control (bacteria, no this compound), and column 12 as a negative control (medium only).
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 10^5 CFU/mL in each well.
-
-
Inoculation: Add 5 µL of the prepared bacterial inoculum to wells in columns 1 through 11.
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determining the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
Protocol 2: Visualization of Bacterial Capsules using India Ink Staining
This is a negative staining method to visualize bacterial capsules.[2]
-
Place a small drop of India ink on a clean microscope slide.
-
Aseptically mix a small amount of bacterial culture into the drop of ink.
-
Place a coverslip over the mixture, being careful to avoid air bubbles.
-
Examine the slide under a light microscope using an oil immersion objective.
-
The bacterial cells will appear as bright objects against a dark background, and the capsule will be visible as a clear halo around the cells.
Protocol 3: Quantification of Bacterial Capsule Production (Uronic Acid Assay)
This method quantifies capsule production by measuring the uronic acid content.[7]
-
Grow bacterial cultures overnight.
-
Harvest 500 µL of the culture by centrifugation.
-
Extract the capsular polysaccharides using an appropriate method (e.g., hot phenol extraction).
-
Resuspend the extracted samples in water.
-
Add 1.2 mL of sodium tetraborate in concentrated sulfuric acid to the sample.
-
Boil the mixture for 5 minutes.
-
Add 20 µL of 0.15% 3-hydroxydiphenol in 0.5% NaOH.
-
Measure the absorbance at 520 nm.
-
Determine the concentration of uronic acid from a standard curve prepared with D-glucuronic acid.
-
Normalize the results to the total viable bacteria in the culture (e.g., micrograms of uronic acid per 10^6 CFU).
Visualizations
Caption: Mechanism of this compound and interference by bacterial capsule.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Antibacterial Activity of Subtilosin Alone and Combined with Curcumin, Poly-Lysine and Zinc Lactate Against Listeria monocytogenes Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of a variant of this compound with hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of capsule production [bio-protocol.org]
Technical Support Center: Overcoming Resistance to Subtilosin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Subtilosin A in bacterial strains.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cyclic antimicrobial peptide that primarily acts by disrupting the integrity of the bacterial cell membrane.[1][2][3] This disruption leads to the leakage of intracellular contents and ultimately, cell death.[1] Its mode of action can be species-specific.[1]
Q2: We are observing reduced susceptibility of our bacterial strain to this compound. What are the common resistance mechanisms?
A2: Reduced susceptibility to this compound is often associated with the presence of a bacterial capsule.[4] The capsule can act as a physical barrier, limiting the interaction of this compound with the cell membrane. Other potential mechanisms, common for antimicrobial peptides, include alterations in the cell envelope's charge, degradation of this compound by bacterial proteases, and efflux pumps that actively remove the peptide from the cell.
Q3: Can bacteria develop resistance to this compound in the lab?
A3: Yes, bacteria can develop resistance to this compound through repeated exposure to sub-lethal concentrations. This can lead to the selection of resistant mutants. One such identified mutation is the sbr (subtilosin resistance) mutation, which confers specific resistance to this compound and its variants.
Q4: Are there any known variants of this compound with enhanced activity?
A4: Yes, a variant named Subtilosin A1 has been identified. It has a single amino acid substitution (threonine to isoleucine at position 6) and exhibits enhanced antimicrobial and hemolytic activity against specific bacterial strains.
Q5: Is combination therapy a viable strategy to overcome this compound resistance?
A5: Absolutely. This compound has been shown to act synergistically with several natural antimicrobial agents, which can help overcome resistance and reduce the required effective concentration.[1] This approach can also decrease the likelihood of resistance development.[1]
Section 2: Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Re-determine the MIC of this compound against a fresh culture of the bacterial strain to confirm the increased resistance. Compare this to the MIC against a known sensitive, non-capsulated strain.
-
Assess for Capsule Formation: Use India ink staining to microscopically examine the bacterial cells for the presence of a capsule.[4] Encapsulated strains are known to be less susceptible to this compound.[4]
-
Consider Combination Therapy: If resistance is confirmed, explore synergistic combinations with other antimicrobials. A checkerboard assay is the standard method to determine synergy.
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Verify this compound Stock: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Standardize Inoculum: Prepare the bacterial inoculum to a standardized density (e.g., 0.5 McFarland standard) for each experiment.
-
Control for Media Effects: Ensure the culture medium used is consistent and does not interfere with this compound activity.
-
Issue 2: Inconsistent Results in Synergy Assays
Possible Cause 1: Improper Assay Setup
-
Troubleshooting Steps:
-
Accurate Serial Dilutions: Double-check the serial dilutions of both this compound and the potentiating agent in the checkerboard assay.
-
Appropriate Controls: Include controls for each agent alone, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Consistent Incubation: Maintain consistent incubation time and temperature as these can affect bacterial growth and antimicrobial activity.
-
Possible Cause 2: Interaction Between Agents
-
Troubleshooting Steps:
-
Evaluate Different Combinations: Test this compound with a variety of potential synergistic agents to find the most effective and reproducible combination for your target strain.
-
Assess Different Ratios: The synergistic effect can be dependent on the concentration ratio of the two agents. A full checkerboard analysis will help identify the optimal ratio.
-
Section 3: Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Bacterial Strain
This protocol describes a method for inducing resistance to this compound in a susceptible bacterial strain through serial passage in the presence of sub-inhibitory concentrations of the peptide.
Materials:
-
Susceptible bacterial strain (e.g., a non-capsulated strain of Listeria monocytogenes or Gardnerella vaginalis)
-
Appropriate liquid culture medium (e.g., BHI broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using a standard broth microdilution method.
-
Serial Passage: a. In a 96-well plate, prepare a series of two-fold dilutions of this compound in the appropriate broth, starting from a concentration several dilutions below the initial MIC. b. Inoculate the wells with the bacterial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL). c. Incubate the plate under optimal growth conditions. d. After incubation, identify the highest concentration of this compound that permits bacterial growth (sub-MIC). e. Use the culture from this well to inoculate a new series of this compound dilutions for the next passage. f. Repeat this serial passage daily for a designated period (e.g., 10-20 passages).
-
Monitoring Resistance Development: a. Periodically (e.g., every 5 passages), determine the new MIC of the passaged culture to this compound. b. A significant increase in the MIC indicates the development of resistance.
-
Isolation of Resistant Mutants: a. After the final passage, plate the culture from the highest sub-MIC concentration onto solid agar. b. Isolate single colonies and confirm their resistance by re-determining the MIC.
Protocol 2: Checkerboard Assay for Synergistic Activity
This protocol outlines the checkerboard method to assess the synergistic interaction between this compound and a potentiating agent.
Materials:
-
This compound stock solution
-
Potentiating agent stock solution (e.g., glycerol monolaurate, lauric arginate, ε-poly-l-lysine, curcumin, or zinc lactate)
-
Bacterial strain of interest
-
Appropriate liquid culture medium
-
Sterile 96-well microtiter plates
Methodology:
-
Preparation of Reagents: a. Determine the individual MIC of both this compound and the potentiating agent for the target bacterial strain. b. Prepare working solutions of both agents at concentrations that are multiples of their respective MICs.
-
Assay Setup: a. In a 96-well plate, create a two-dimensional array of concentrations. Typically, this compound is serially diluted along the x-axis, and the potentiating agent is serially diluted along the y-axis. b. Row H should contain serial dilutions of this compound alone, and column 12 should contain serial dilutions of the potentiating agent alone. c. Well H12 serves as the growth control (no antimicrobial).
-
Inoculation and Incubation: a. Inoculate all wells (except the sterility control) with the bacterial suspension at a standardized concentration. b. Incubate the plate under appropriate conditions.
-
Data Analysis: a. After incubation, determine the MIC of each agent in combination by observing the lowest concentration that inhibits visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results as follows:
- FIC Index ≤ 0.5: Synergy
- 0.5 < FIC Index ≤ 4.0: Additive/Indifference
- FIC Index > 4.0: Antagonism
Section 4: Data Presentation
Table 1: Synergistic Effects of this compound with Natural Antimicrobials against Gardnerella vaginalis
| Combination Agent | Individual MIC of Combination Agent (µg/mL) | Combinatorial MIC of Combination Agent (µg/mL) | Fold Reduction in MIC of Combination Agent | Individual MIC of this compound (µg/mL) | Combinatorial MIC of this compound (µg/mL) | Fold Reduction in MIC of this compound | Synergy Interpretation (FIC Index) |
| Glycerol Monolaurate (GML) | 8 | 2 | 4-fold | 9.2 | 4.6 | 2-fold | Synergy |
| Lauric Arginate (LAE) | 100 | 25 | 4-fold | 9.2 | 4.6 | 2-fold | Synergy |
| ε-Poly-l-lysine | 25 | 2.5 | 10-fold | 9.2 | 4.6 | 2-fold | Synergy |
Data adapted from Noll et al. (2012).[1]
Table 2: Synergistic and Additive Effects of this compound with Natural Antimicrobials against Listeria monocytogenes
| Combination Agent | Target Strain | Synergy Interpretation |
| Encapsulated Curcumin | L. monocytogenes Scott A | Partial Synergy |
| Zinc Lactate | L. monocytogenes Scott A | Synergy |
| Zinc Lactate | L. monocytogenes NR30 (nisin-resistant) | Synergy |
| Non-encapsulated Curcumin | L. monocytogenes Scott A & NR30 | Additive |
| ε-poly-L-lysine | L. monocytogenes Scott A & NR30 | Additive |
Data adapted from Al-Nabulsi et al. (2011).
Section 5: Visualizations
Diagram 1: Proposed Mechanism of Action and Resistance to this compound
Caption: Mechanism of this compound action and capsule-mediated resistance.
Diagram 2: Experimental Workflow for Investigating Synergy
Caption: Workflow for determining synergistic interactions with this compound.
Diagram 3: Logical Relationship for Overcoming Resistance
Caption: Logical approach to overcoming this compound resistance.
References
- 1. The Natural Antimicrobial Peptide Subtilosin Acts Synergistically with Glycerol Monolaurate, Lauric Arginate, and ε-Poly-l-Lysine against Bacterial Vaginosis-Associated Pathogens but Not Human Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulator protein RsbR regulates environmental signalling in the general stress pathway of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mail.ijritcc.org [mail.ijritcc.org]
- 4. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing culture conditions for enhanced Subtilosin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced Subtilosin A production.
Troubleshooting Guide
Issue: Low or No this compound Production
Possible Cause 1: Suboptimal Culture Medium
-
Question: My Bacillus subtilis strain is not producing detectable levels of this compound. Could the culture medium be the issue?
-
Answer: Yes, the composition of the culture medium significantly impacts this compound production. Production is often linked to later growth stages, which can be induced by nutrient starvation[1]. For instance, using modified MRS (de Man, Rogosa, and Sharpe) broth without peptone (AF-MRS) and substituting it with Martone or cottonseed hydrolysate can yield similar or even higher levels of this compound compared to standard MRS broth with peptone[2]. Supplementing the medium with specific salts can also be beneficial; an increase in cell numbers and this compound activity has been observed in AF-MRS supplemented with 0.4% (w/v) K2HPO4 and 0.02% (w/v) MgSO4[2].
Possible Cause 2: Inadequate Aeration and Agitation
-
Question: I'm observing poor this compound yields in my static cultures. What is the role of aeration?
-
Answer: Aeration and agitation are critical. This compound production can increase dramatically with agitation. For example, production increased from 30 arbitrary units (AU) mL⁻¹ in a static culture to 320 AU mL⁻¹ with agitation at 300 rpm[2]. However, it's important to note that oxygen-limiting conditions have been shown to significantly boost production. Under oxygen-limiting conditions, this compound amounts determined by reversed-phase HPLC were 15-fold higher (7.8 mg/L) compared to aerobic cultures (0.5 mg/L)[3]. Therefore, optimizing the balance of agitation and oxygen availability is crucial.
Possible Cause 3: Genetic Regulation and Competing Pathways
-
Question: Could other metabolic pathways in my B. subtilis strain be interfering with this compound production?
-
Answer: Yes, the production of other secondary metabolites, such as surfactin, can suppress this compound production[1][4]. B. subtilis mutants that lack surfactin production have been shown to exhibit higher yields of this compound[1][4]. This suggests a regulatory link where the presence of surfactin inhibits the biosynthetic gene cluster for this compound.
Possible Cause 4: Inappropriate Growth Phase for Harvest
-
Question: When is the best time to harvest my culture for maximum this compound yield?
-
Answer: this compound production is typically associated with the later stages of growth, often characterized by nutrient starvation and oxygen limitation[1][5]. Production generally begins at the end of the vegetative growth phase and concludes before the onset of spore formation[6]. Therefore, harvesting in the late stationary phase is often optimal.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory genes involved in this compound production?
A1: The biosynthesis of this compound is regulated by several transcription factors. The sbo-alb operon, which contains the biosynthetic genes, is activated by ResD, particularly in response to oxygen limitation[1]. Conversely, the repressors Rok and AbrB negatively regulate the expression of this gene cluster[1]. Deletion of the abrB gene, especially under oxygen-limiting conditions, has been shown to lead to a significant, 84-fold increase in this compound production (42 mg/L) compared to the wild type under aerobic conditions[3].
Q2: What is a standard protocol for the purification of this compound?
A2: A common method for this compound purification involves solvent extraction followed by chromatography. One established protocol includes:
-
Concentration of the organic layer and resuspension of the residue in methanol[7].
-
Further purification using techniques like gel filtration[6] or high-performance liquid chromatography (HPLC) with a C18 column[7][8]. Alternatively, precipitation with ammonium sulfate (to 30% saturation) can be used to initially recover the protein from the cell-free supernatant[9].
Q3: How can I quantify the amount of this compound produced?
A3: Quantification can be performed using bioassays or analytical techniques. A common bioassay involves measuring the inhibition of a sensitive indicator strain, such as Listeria monocytogenes, and expressing the activity in arbitrary units (AU) per milliliter[2]. For more precise quantification, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify this compound, with concentrations typically reported in mg/L[3].
Q4: Are there alternative host organisms for this compound production?
A4: Yes, heterologous expression of this compound has been successfully achieved in Escherichia coli. This was accomplished by co-expressing the precursor peptide SboA with the necessary modifying enzymes AlbA, AlbE, and AlbF[10][11]. This approach can be valuable for studying the biosynthetic pathway and for producing engineered versions of the peptide[11].
Data Presentation
Table 1: Effect of Culture Conditions on this compound Production
| Parameter | Condition | This compound Yield | Reference |
| Agitation | Static Culture | 30 AU/mL | [2] |
| Agitated (300 rpm) | 320 AU/mL | [2] | |
| Oxygenation | Aerobic | 0.5 mg/L | [3] |
| Oxygen-limiting | 7.8 mg/L | [3] | |
| Genetic Background | Wild Type (aerobic) | 0.5 mg/L | [3] |
| ΔabrB mutant (oxygen-limiting) | 42 mg/L | [3] | |
| Medium Supplementation | AF-MRS | 150 AU/mL | [2] |
| AF-MRS + MgSO4 | 213 AU/mL | [2] | |
| AF-MRS + 2.0% (w/v) amylopectin | 240 AU/mL | [2] | |
| AF-MRS + 2.0% (w/v) maltodextrin | 240 AU/mL | [2] |
Experimental Protocols
Protocol 1: Cultivation of B. subtilis for this compound Production
-
Inoculum Preparation: Inoculate a single colony of B. subtilis into 10 mL of Luria-Bertani (LB) broth or a suitable seed medium. Incubate overnight at 37°C with shaking (e.g., 200 rpm)[7].
-
Production Culture: Transfer the overnight culture (e.g., 1.5 mL) into 500 mL of a production medium such as Nutrient Sporulation Medium (NSM) or modified MRS broth in a larger flask to ensure adequate aeration[7].
-
Incubation: Incubate the production culture at 37°C for 24-48 hours with vigorous shaking (e.g., 200-300 rpm)[2][7]. For oxygen-limiting conditions, the culture can be grown in sealed containers with minimal headspace.
-
Harvesting: After the desired incubation period (typically late stationary phase), centrifuge the culture to separate the cells from the supernatant, which contains the secreted this compound.
Protocol 2: n-Butanol Extraction of this compound
-
Extraction: To the cell-free supernatant, add one-quarter volume of n-butanol (e.g., 125 mL for 500 mL of supernatant)[7].
-
Shaking: Shake the mixture vigorously for 1 hour to facilitate the transfer of this compound into the organic phase[7].
-
Phase Separation: Transfer the mixture to a separatory funnel and allow it to stand overnight for complete phase separation[7].
-
Concentration: Collect the upper organic layer and concentrate it using a rotary evaporator to obtain a residue containing the crude this compound[7].
-
Resuspension: Resuspend the dried residue in a small volume of methanol for further purification[7].
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] this compound production by Bacillus subtilis KATMIRA1933 and colony morphology are influenced by the growth medium | Semantic Scholar [semanticscholar.org]
- 3. Oxygen-Limiting Growth Conditions and Deletion of the Transition State Regulator Protein Abrb in Bacillus subtilis 6633 Result in an Increase in Subtilosin Production and a Decrease in Subtilin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound production is influenced by surfactin levels in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a new antibiotic peptide produced by Bacillus subtilis 168: isolation, structural analysis, and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of a Variant of this compound with Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Antilisterial Peptide (this compound) from Novel Bacillus tequilensis FR9 and Demonstrate Their Pathogen Invasion Protection Ability Using Human Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of the Bacillus subtilis antimicrobial peptide subtilosin from the dairy product-derived Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound in E. coli: insights into the head-to-tail macrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting variability in Subtilosin A biofilm inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Subtilosin A in biofilm inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit biofilm formation?
Q2: What are the typical effective concentrations of this compound for biofilm inhibition?
The effective concentration of this compound varies depending on the target bacterium. It is crucial to determine the Minimum Inhibitory Concentration (MIC) and sub-MICs for your specific strain. The goal is to use a concentration that inhibits biofilm formation without killing the planktonic cells, to ensure the observed effect is specific to biofilm inhibition.
Q3: Can this compound be used against both Gram-positive and Gram-negative bacteria?
Yes, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] However, its effectiveness can be strain-dependent. For instance, it has been shown to be more sensitive against Gardnerella vaginalis than Listeria monocytogenes.[3][4]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my 96-well plate assay.
High variability is a common issue in biofilm assays.[6] Here are several factors to consider:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of bacterial culture, media, and this compound across all wells. Use calibrated pipettes and change tips between different solutions.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration and temperature. It is recommended to fill the outer wells with sterile media or water and use the inner wells for your experiment.[6]
-
Washing Steps: The washing steps to remove planktonic bacteria are critical. Inconsistent washing can either leave behind non-adherent cells or dislodge parts of the biofilm. Standardize the force and number of washes for all wells.[7]
-
Inadequate Mixing: Ensure the bacterial inoculum is homogenous before dispensing it into the wells.
Issue 2: My negative control (no this compound) shows poor biofilm formation.
-
Suboptimal Growth Conditions: Ensure the growth medium, temperature, and incubation time are optimal for biofilm formation of your specific bacterial strain. Different media compositions can dramatically alter biofilm architecture.[8]
-
Bacterial Strain Viability: Check the viability and growth phase of your bacterial culture. An old or unhealthy culture may not form robust biofilms.
-
Plate Type: The type of microtiter plate can influence biofilm attachment. Some bacteria adhere better to polystyrene plates than others.
Issue 3: I am not observing any biofilm inhibition, even at high concentrations of this compound.
-
This compound Activity: Verify the activity of your this compound stock. It can be sensitive to degradation, especially with improper storage or multiple freeze-thaw cycles. Consider testing its activity against a known susceptible strain.
-
Bacterial Resistance: The target bacterium may be resistant to this compound. Some bacteria possess mechanisms to resist the action of antimicrobial peptides.
-
Incorrect Concentration: Double-check the dilution calculations for your this compound concentrations.
Issue 4: The crystal violet staining is inconsistent or shows high background.
-
Incomplete Washing: Ensure all non-adherent cells and residual media are washed away before staining.[7]
-
Insufficient Staining Time: Allow for adequate staining time for the crystal violet to penetrate the biofilm matrix.
-
Excessive Washing After Staining: Over-washing after staining can remove the dye from the biofilm.
-
Drying Step: Ensure the plate is completely dry before solubilizing the crystal violet, as residual water can interfere with the reading.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Biofilm Inhibitory Concentration (BIC) of this compound against various bacteria.
| Bacterial Species | MIC (µg/mL) | Biofilm Inhibition (%) | This compound Concentration (µg/mL) | Reference |
| Gardnerella vaginalis | 6.25 | >90 | 0.78 | [3][4] |
| Listeria monocytogenes | 125 | ~80 | 15.1 | [3][4] |
| Escherichia coli | Not specified | >60 | 15.1 | [3][4] |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Inhibition Assay
This protocol is adapted for a 96-well plate format to assess the effect of this compound on biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., TSB, BHI)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate broth. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05-0.1) in fresh medium.
-
Plate Setup:
-
Add 100 µL of sterile medium to the perimeter wells to minimize edge effects.
-
In the experimental wells, add 100 µL of the diluted bacterial culture.
-
Add 100 µL of varying concentrations of this compound to the test wells. For the negative control, add 100 µL of sterile medium. For the positive control (no treatment), add 100 µL of sterile medium.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.
-
Washing:
-
Carefully discard the planktonic culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate twice with PBS.
-
-
Drying: Allow the plate to air dry completely at room temperature.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration compared to the untreated positive control.
Mandatory Visualizations
Caption: Experimental workflow for the this compound biofilm inhibition assay.
Caption: Simplified signaling pathway of quorum sensing inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Subtilosin Prevents Biofilm Formation by Inhibiting Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Subtilosin A vs. Nisin: A Comparative Guide on Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of Subtilosin A and nisin, two prominent bacteriocins with significant potential in therapeutic and biopreservation applications. The following sections present quantitative antimicrobial data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and nisin is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism. The table below summarizes the reported MIC values for this compound and nisin against a selection of Gram-positive and Gram-negative bacteria. It is important to note that direct comparative studies under identical conditions are limited, and variations in experimental methodologies can influence MIC values.
| Bacterial Species | This compound MIC (µg/mL) | Nisin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Listeria monocytogenes | 19[1][2] | 3.125 - 12.5[3] |
| Staphylococcus aureus | >100 (for some strains)[4][5] | 1 - 16[6][7][8] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | 2 - 16[6][7][8][9] |
| Bacillus cereus | - | - |
| Gram-Negative Bacteria | ||
| Escherichia coli | >100[5] | 16 (in µM)[10][11][12][13] |
| Klebsiella pneumoniae | 1.25 - 25 (non-capsulated) | - |
| Enterobacter aerogenes | - | - |
| Pseudomonas aeruginosa | >250 (in µM)[5] | - |
Experimental Protocols
The determination of MIC is crucial for evaluating the antimicrobial potency of substances like this compound and nisin. The two most common methods employed are the Broth Microdilution Assay and the Agar Well Diffusion Assay.
Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[3][7][14][15][16]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL)
-
Stock solutions of this compound and nisin of known concentrations
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Serial Dilutions: Prepare serial twofold dilutions of this compound and nisin in MHB across the wells of the microtiter plates.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.
Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[11][12][17][18][19]
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Bacterial culture in logarithmic growth phase
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells in the agar
-
Stock solutions of this compound and nisin of known concentrations
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of the MHA plate using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Antimicrobials: A defined volume of the this compound or nisin solution is added to each well. A control with the solvent alone should be included.
-
Incubation: The plates are incubated at the appropriate temperature for 18-24 hours.
-
Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Mechanisms of Action
This compound and nisin exhibit distinct mechanisms for their antimicrobial action, which are visualized in the diagrams below.
Caption: Mechanism of action of this compound.
This compound is thought to act by perturbing the lipid bilayer of the cellular membrane, potentially after binding to a specific receptor, which leads to intracellular damage and eventual cell death.[2][10]
Caption: Dual mechanism of action of nisin.
Nisin exhibits a dual mechanism of action. It binds to Lipid II, a precursor molecule for cell wall synthesis, thereby inhibiting this crucial process.[6][9][20][21] Additionally, nisin can insert itself into the bacterial membrane to form pores, leading to the leakage of cellular contents and cell death.[1][6][9][20]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antimicrobial activity of this compound and nisin.
Caption: Workflow for antimicrobial activity comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. The Natural Antimicrobial Peptide Subtilosin Acts Synergistically with Glycerol Monolaurate, Lauric Arginate, and ε-Poly-l-Lysine against Bacterial Vaginosis-Associated Pathogens but Not Human Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Antibacterial and Antibiofilm Activities of Nisin from Lactococcus lactis and Alteration of the Bacteria-Induced Pro-Inflammatory Responses on kidney and bladder tumor Cell Lines [transresurology.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Potentiating the Activity of Nisin against Escherichia coli [frontiersin.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Peptide Extract from Olivancillaria hiatula Exhibits Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 21. ijcrr.com [ijcrr.com]
Comparative Efficacy of Subtilosin A and Other Bacillus Bacteriocins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Subtilosin A with other prominent bacteriocins produced by Bacillus species, namely Sublancin and Thuricin CD. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the mechanisms of action to facilitate informed decisions in the pursuit of novel antimicrobial agents.
Executive Summary
Bacteriocins from Bacillus species represent a promising class of antimicrobial peptides with the potential to address the growing challenge of antibiotic resistance. This compound, a cyclic bacteriocin, exhibits a broad spectrum of activity. This guide provides a direct comparison of its efficacy against that of Sublancin, a glycosylated bacteriocin, and Thuricin CD, a two-component bacteriocin. The comparative data is presented to highlight the unique strengths and potential applications of each of these antimicrobial peptides.
Efficacy Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound, Sublancin, and Thuricin CD has been evaluated against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter for comparison. The following table summarizes the reported MIC values for these bacteriocins against selected bacterial strains. Direct comparison is challenging due to variations in experimental conditions and target organisms across different studies.
| Bacteriocin | Target Organism | MIC | Source |
| This compound | Staphylococcus aureus | >0.05 U/mL | [1] |
| Listeria monocytogenes | 19 µg/mL | [2] | |
| Gardnerella vaginalis | 7.2 µg/mL | [3] | |
| Bacillus species | Most effective against | [4] | |
| Sublancin | Staphylococcus aureus (MRSA ATCC43300) | 15 µM | [5][6] |
| Thuricin CD | Clostridium difficile | Nanomolar range | [2][7] |
| Trn-α (alone) | 5 µM | [7] | |
| Trn-β (alone) | 0.5 µM | [7] |
Experimental Protocols
The determination of MIC values is crucial for assessing the efficacy of antimicrobial agents. The broth microdilution method is a standard laboratory procedure used for this purpose.
Broth Microdilution MIC Assay Protocol
This protocol outlines the general steps involved in determining the MIC of a bacteriocin using the broth microdilution method.[8][9][10][11][12]
-
Preparation of Bacterial Inoculum: A pure culture of the target bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve the desired final inoculum concentration in the assay.
-
Preparation of Bacteriocin Dilutions: A stock solution of the purified bacteriocin is prepared in the appropriate broth medium. A series of two-fold serial dilutions are then made in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the bacteriocin dilutions is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no bacteriocin) and a negative control (broth medium only).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the bacteriocin that completely inhibits visible growth of the bacteria. The results can also be read using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Mechanisms of Action and Signaling Pathways
The antimicrobial activity of this compound, Sublancin, and Thuricin CD is attributed to their distinct mechanisms of action, which involve interactions with the bacterial cell membrane and intracellular processes.
This compound: Membrane Perturbation
This compound is believed to exert its antimicrobial effect by inserting itself into the bacterial cell membrane, leading to its destabilization and the formation of pores.[13][14][15] This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately cell death.
Sublancin: Inhibition of Macromolecule Synthesis
Sublancin is thought to enter the bacterial cell through the sugar transport system.[13][16][17][18][19][20] Once inside the cytoplasm, it interferes with essential cellular processes by inhibiting the synthesis of macromolecules such as DNA, RNA, and proteins, without directly disrupting the cell wall or membrane structure.
Thuricin CD: Receptor-Mediated Pore Formation
Thuricin CD is a two-component bacteriocin, consisting of Trn-α and Trn-β peptides, that acts synergistically.[2][3][7][21][22][23][24][25] Its mechanism is believed to involve the binding of the peptides to a specific receptor on the surface of susceptible bacteria. This binding event triggers a conformational change that leads to the formation of pores in the cell membrane, causing a collapse of the membrane potential and subsequent cell death.
Conclusion
This compound, Sublancin, and Thuricin CD each present unique characteristics in their antimicrobial efficacy and mechanisms of action. This compound demonstrates broad-spectrum activity through membrane disruption. Sublancin employs a more targeted intracellular approach by inhibiting macromolecule synthesis. Thuricin CD showcases high potency against specific pathogens like C. difficile through a receptor-mediated pore-forming mechanism. The selection of a particular bacteriocin for further research and development will depend on the target application, the desired spectrum of activity, and the specific pathogenic threat being addressed. This guide serves as a foundational resource to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Insights into the Mode of Action of the Sactibiotic Thuricin CD [frontiersin.org]
- 4. Isolation of a Variant of this compound with Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the Antimicrobial Peptide Sublancin with Combined Antibacterial and Immunomodulatory Activities To Protect against Methicillin-Resistant Staphylococcus aureus Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thuricin CD, a posttranslationally modified bacteriocin with a narrow spectrum of activity against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. One moment, please... [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure of this compound, a cyclic antimicrobial peptide from Bacillus subtilis with unusual sulfur to alpha-carbon cross-links: formation and reduction of alpha-thio-alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigations into the Mechanism of Action of Sublancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigations into the Mechanism of Action of Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. The antimicrobial activity of the glycocin sublancin is dependent on an active phosphoenolpyruvate-sugar phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Insights into the Mode of Action of the Sactibiotic Thuricin CD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. DSpace [cora.ucc.ie]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Subtilosin A and Conventional Antibiotics Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving the urgent need for novel antimicrobial agents. This guide provides a comparative overview of the efficacy of Subtilosin A, a bacteriocin produced by Bacillus subtilis, against MRSA in contrast to conventional antibiotics such as Vancomycin, Daptomycin, and Linezolid. This analysis is based on available in vitro data to inform research and development efforts in the pursuit of new anti-MRSA therapies.
Quantitative Efficacy Comparison
| Antimicrobial Agent | MRSA Strain(s) | MIC Range (µg/mL) | Key Findings & Citations |
| This compound | Clinical MRSA isolate | 18.6 ± 0.58 mm (Zone of Inhibition) | Inhibits the growth of MRSA.[1] The mechanism is suggested to involve increasing cell membrane permeability.[1] |
| Vancomycin | Various clinical isolates | 0.5 - 2 | The Clinical and Laboratory Standards Institute (CLSI) defines susceptibility to vancomycin as an MIC of ≤2 μg/mL.[2] |
| Daptomycin | 98 MRSA isolates | 0.125 - 1.0 | Daptomycin demonstrates potent activity against both glycopeptide-susceptible and heterogeneously glycopeptide-resistant MRSA strains.[1] |
| Linezolid | Clinical MRSA isolates | MIC of 2 mg/L observed | Linezolid is effective against MRSA, with a susceptibility breakpoint of ≤4 μg/mL.[3] |
Note: The efficacy of this compound is presented as a zone of inhibition, which indicates antimicrobial activity but is not directly comparable to the MIC values of the other antibiotics. Further studies employing standardized broth microdilution assays are required for a direct quantitative comparison.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro susceptibility testing. The key experimental protocols utilized in these assessments are detailed below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA strain is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: The antimicrobial agents (this compound, Vancomycin, Daptomycin, Linezolid) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria without antimicrobial) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Cultures: A logarithmic-phase culture of the MRSA strain is prepared and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.
-
Exposure to Antimicrobial Agents: The antimicrobial agent is added to the bacterial culture at a specific concentration (often a multiple of the predetermined MIC). A growth control without the antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are withdrawn from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours). These samples are serially diluted and plated on agar plates.
-
Enumeration and Analysis: After incubation, the number of viable colonies (CFU/mL) is counted for each time point. The results are plotted as log10 CFU/mL versus time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vitro efficacy of different antimicrobial agents against MRSA.
Caption: Workflow for in vitro antibiotic efficacy testing.
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and conventional antibiotics exert their anti-MRSA effects differ significantly, targeting distinct cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtle genetic changes enhance virulence of methicillin resistant and sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of a variant of this compound with hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Validating the Enigmatic Membrane Disruption Mechanism of Subtilosin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Subtilosin A, a cyclic bacteriocin produced by Bacillus subtilis, has garnered significant interest for its potent antimicrobial activity. Its primary mechanism of action is attributed to the disruption of bacterial cell membranes, a mode of action that presents a promising avenue for combating antibiotic resistance. This guide provides a comprehensive comparison of this compound's membrane disruption mechanism with two other well-characterized membrane-active antimicrobials, Nisin and Daptomycin. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to facilitate a deeper understanding of this compound's unique properties and guide future research and development efforts.
Unraveling the Membrane Interaction of this compound
This compound's interaction with the cell membrane is a multifaceted process that leads to a loss of membrane integrity and, ultimately, cell death. Experimental evidence suggests a mechanism involving initial binding to the lipid headgroup region, followed by partial insertion into the bilayer. This interaction induces a conformational change in the lipid headgroups and disorders the hydrophobic acyl chains, resulting in membrane permeabilization at higher concentrations.[1]
Comparative Analysis of Membrane-Disrupting Antimicrobials
To better understand the nuances of this compound's mechanism, it is crucial to compare it with other antimicrobial agents that target the cell membrane. Nisin, a lantibiotic, and Daptomycin, a cyclic lipopeptide, are two such agents with distinct modes of membrane disruption.
| Feature | This compound | Nisin | Daptomycin |
| Class | Cyclic Bacteriocin | Lantibiotic (Class I) | Cyclic Lipopeptide |
| Primary Target | Bacterial Cell Membrane | Lipid II | Phosphatidylglycerol (PG) in the bacterial cell membrane |
| Proposed Mechanism | Partial insertion, lipid headgroup and acyl chain disordering, leading to permeabilization.[1] | Pore formation via a complex with Lipid II ("wedge" model). | Calcium-dependent insertion and oligomerization, leading to membrane depolarization and ion leakage.[2] |
| Pore Formation | Not definitively demonstrated to form discrete pores. | Forms transient, barrel-stave or toroidal pores. | Forms ion-conducting channels or pores.[2] |
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for this compound, Nisin, and Daptomycin against various bacterial strains. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.
| Organism | This compound (µg/mL) | Nisin (µg/mL) | Daptomycin (µg/mL) |
| Listeria monocytogenes | 12.5 - 25 | 0.78 - 6.25 | 0.25 - 2 |
| Staphylococcus aureus | >100 | 3.12 - 50 | 0.12 - 4 |
| Methicillin-resistantS. aureus (MRSA) | >100 | 6.25 - 100 | 0.25 - 4 |
| Enterococcus faecalis | >100 | 12.5 - >100 | 1 - 8 |
| Gardnerella vaginalis | 3.12 - 6.25 | - | - |
| Escherichia coli | >100 | >100 | >64 |
Note: Data compiled from multiple sources. MIC values can vary significantly based on the specific strain, growth medium, and assay conditions.
Experimental Validation of Membrane Disruption
The membrane-disrupting activity of these antimicrobial agents is validated through a series of key experiments. The following sections detail the protocols for these assays and present available comparative data.
Fluorescence Leakage Assays
These assays directly measure the ability of an antimicrobial peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye, such as calcein or carboxyfluorescein.
Comparative Leakage Data:
| Antimicrobial | Model Membrane | Leakage (%) | Concentration (µM) | Reference |
| Nisin | DOPG vesicles | ~10% (moderate) | High concentrations | [3] |
| Daptomycin | Bacterial membrane mimicking liposomes | Concentration-dependent | 5 - 50 µg/mL | [4][5][6] |
| Daptomycin | Mammalian membrane mimicking liposomes | Lower leakage compared to bacterial mimics | 5 - 50 µg/mL | [4][5][6] |
Experimental Protocol: Calcein Leakage Assay
-
Preparation of Calcein-Loaded Vesicles:
-
A lipid film of the desired composition (e.g., POPC/POPG) is prepared by evaporating the solvent from a lipid solution.
-
The lipid film is hydrated with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
The resulting vesicle suspension is subjected to multiple freeze-thaw cycles and then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
Untrapped calcein is removed by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
The calcein-loaded LUVs are diluted in a buffer to a final lipid concentration.
-
The baseline fluorescence is measured (Excitation: ~490 nm, Emission: ~520 nm).
-
The antimicrobial peptide is added at various concentrations.
-
The increase in fluorescence due to calcein release is monitored over time.
-
-
Data Analysis:
-
The percentage of leakage is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the initial fluorescence before adding the peptide.
-
F_max is the maximum fluorescence achieved after complete lysis of the vesicles with a detergent (e.g., Triton X-100).[7]
-
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides atomic-level insights into the structural changes in both the antimicrobial peptide and the lipid bilayer upon interaction. Techniques like ³¹P and ²H NMR can reveal changes in the lipid headgroup conformation and acyl chain order, respectively.
Comparative Solid-State NMR Findings:
-
This compound: ³¹P and ²H NMR data indicate that this compound induces a conformational change in the lipid headgroups and disorders the hydrophobic region of the bilayer, supporting a partial insertion mechanism.[1] Specific quantitative changes in order parameters are not extensively reported.
-
Nisin: Solid-state NMR studies have been instrumental in visualizing the interaction with Lipid II and the resulting membrane perturbation.
-
Daptomycin: NMR studies have revealed details of its calcium-dependent interaction with PG-rich membranes and subsequent structural changes in the lipid bilayer.
Experimental Protocol: Solid-State NMR of Peptide-Lipid Interactions
-
Sample Preparation:
-
The antimicrobial peptide and lipids are co-dissolved in an organic solvent.
-
The solvent is evaporated to form a thin film.
-
The film is hydrated with a buffer to a specific water content.
-
The resulting multilamellar vesicles (MLVs) are collected by centrifugation and packed into an NMR rotor.
-
-
NMR Spectroscopy:
-
³¹P NMR: Spectra are acquired to observe the chemical shift anisotropy of the phosphate headgroups. Changes in the lineshape indicate alterations in headgroup conformation and dynamics.
-
²H NMR: Lipids with deuterated acyl chains are used. The quadrupolar splitting in the ²H NMR spectrum is measured to determine the acyl chain order parameter (S_CD), which reflects the degree of ordering of the lipid tails.
-
-
Data Analysis:
-
³¹P NMR: The spectral lineshape is analyzed to determine the lipid phase (e.g., bilayer, hexagonal) and the orientation of the phosphate group relative to the bilayer normal.
-
²H NMR: The order parameter profile is calculated from the quadrupolar splittings at different positions along the acyl chain. A decrease in the order parameter indicates increased disorder in the membrane interior.
-
Visualizing the Mechanisms and Workflows
To further clarify the complex processes involved, the following diagrams illustrate the proposed membrane disruption mechanism of this compound, a typical experimental workflow for its validation, and a logical diagram comparing the key features of the three antimicrobial agents.
Caption: Proposed membrane disruption mechanism of this compound.
Caption: Experimental workflow for validating membrane disruption.
Caption: Comparison of key mechanistic features.
Conclusion
This compound represents a unique class of membrane-active antimicrobial peptides. While its ability to disrupt bacterial membranes is evident, further quantitative studies, particularly fluorescence leakage assays and solid-state NMR experiments providing detailed order parameter analysis, are necessary to fully elucidate its mechanism and allow for a more direct comparison with other membrane-targeting antibiotics. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret experiments aimed at unlocking the full therapeutic potential of this compound.
References
- 1. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Subtilosin A Target Interaction Using Surface Plasmon Resonance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Subtilosin A, a cyclic antimicrobial peptide produced by Bacillus subtilis, presents a promising alternative to traditional antibiotics due to its potent activity against a range of pathogenic bacteria. Elucidating its precise mechanism of action is crucial for therapeutic development. While evidence points towards the bacterial cell membrane as its primary target, confirming this interaction and quantifying its kinetics is a key challenge. This guide provides a comparative overview of using Surface Plasmon Resonance (SPR) to investigate the interaction of this compound with its putative targets, alongside alternative biophysical techniques.
Leveraging Surface Plasmon Resonance to Uncover this compound's Binding Dynamics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2][3][4] It allows for the determination of binding affinity and kinetics, providing invaluable insights into the dynamic process of a ligand (this compound) binding to its target (e.g., a lipid bilayer or a specific membrane protein).[1][2][3][4]
Hypothetical Experimental Protocol for this compound-Membrane Interaction Analysis using SPR
While specific SPR studies on this compound are not extensively documented, a robust experimental design can be extrapolated from research on other membrane-active antimicrobial peptides.[2][5][6] The following protocol outlines a typical workflow for assessing the interaction of this compound with a model bacterial membrane.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of this compound to a model lipid bilayer mimicking a bacterial cell membrane.
Materials:
-
Purified this compound
-
Liposomes composed of a lipid mixture mimicking the target bacterial membrane (e.g., POPC and POPG)
-
SPR instrument and sensor chips (e.g., L1 sensor chip for lipid bilayer capture)
-
Running buffer (e.g., HBS-P buffer)
-
Regeneration solution (e.g., NaOH or as determined by scouting)
Methodology:
-
Sensor Chip Preparation:
-
This compound Injection and Binding Analysis:
-
A series of this compound solutions at different concentrations are prepared in the running buffer.
-
Each concentration is injected over the immobilized lipid bilayer for a defined association phase, followed by an injection of running buffer for the dissociation phase.
-
The change in the refractive index at the sensor surface, measured in Resonance Units (RU), is recorded in real-time as a sensorgram.[3][4]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state reaction model) using the instrument's analysis software.[5]
-
This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[3]
-
-
Regeneration:
-
Between each this compound injection, the sensor surface is regenerated using a suitable regeneration solution to remove bound peptide and restore the lipid bilayer for the next cycle.
-
Expected Data and Interpretation
The quantitative data obtained from SPR analysis provides a detailed picture of the this compound-membrane interaction. The following table illustrates the type of data that can be generated.
| Parameter | Symbol | Hypothetical Value | Interpretation |
| Association Rate Constant | kₐ | 1 x 10⁵ M⁻¹s⁻¹ | Represents the rate at which this compound binds to the lipid bilayer. A higher value indicates faster binding. |
| Dissociation Rate Constant | kₑ | 1 x 10⁻³ s⁻¹ | Represents the rate at which the this compound-lipid bilayer complex dissociates. A lower value indicates a more stable complex. |
| Equilibrium Dissociation Constant | Kₑ | 10 nM | The ratio of kₑ/kₐ, indicating the affinity of the interaction. A lower Kₑ value signifies a stronger binding affinity between this compound and the membrane. |
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in an SPR experiment designed to confirm this compound's target interaction.
Caption: SPR experimental workflow for this compound.
Comparative Analysis with Alternative Techniques
While SPR offers significant advantages in studying real-time kinetics, a multi-faceted approach employing various biophysical techniques can provide a more comprehensive understanding of this compound's mechanism of action.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[1][2][3][4] | Real-time binding kinetics (kₐ, kₑ), affinity (Kₑ), and stoichiometry.[3] | Label-free, real-time data, high sensitivity, requires small sample volumes.[4] | Requires immobilization of one interactant which may affect its conformation; potential for mass transport limitations. |
| Fluorescence Spectroscopy | Utilizes fluorescent probes to monitor changes in the local environment upon peptide-membrane interaction, such as leakage assays.[7][8] | Membrane permeabilization, peptide insertion depth, and lipid ordering.[7][8] | High sensitivity, can be used with model membranes and live cells. | Requires labeling which might alter peptide function, provides indirect information on binding kinetics. |
| Solid-State NMR (ssNMR) | Provides atomic-level structural information on peptides and lipids within a membrane environment.[7][8] | Peptide orientation and conformation within the bilayer, lipid dynamics.[7][8] | High-resolution structural data in a native-like environment. | Requires large amounts of isotopically labeled samples, technically demanding. |
| Differential Scanning Calorimetry (DSC) | Measures the heat changes associated with phase transitions of lipids in the presence of the peptide.[7][8] | Effects of the peptide on the physical properties and stability of the lipid bilayer.[7][8] | Provides thermodynamic information about the interaction. | Does not provide direct binding or kinetic data. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kₑ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Label-free, solution-based measurement of thermodynamic parameters. | Requires larger sample quantities, lower throughput compared to SPR. |
Signaling Pathway and Logical Relationships
The interaction of this compound with the bacterial cell membrane initiates a cascade of events leading to cell death. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity and Kinetics by SPR - Aragen Bioscience [aragenbio.com]
- 5. Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Membrane permeabilization, orientation, and antimicrobial mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Subtilosin A and Subtilosin A1: Unveiling the Impact of a Single Amino Acid Substitution on Antimicrobial and Hemolytic Activities
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Subtilosin A and its variant, Subtilosin A1. This analysis, supported by experimental data, highlights the significant functional changes arising from a minor structural modification, offering insights for the development of novel antimicrobial agents.
This compound, a bacteriocin produced by Bacillus subtilis, is a cyclic antimicrobial peptide with a broad spectrum of activity against various bacteria.[1][2][3] A single amino acid substitution, a threonine to isoleucine change at position 6, gives rise to Subtilosin A1.[4][5] This seemingly minor alteration results in a notable enhancement of its antimicrobial potency and, critically, the emergence of hemolytic activity.[4][5] This guide delves into a detailed comparison of these two molecules, presenting quantitative data on their antimicrobial efficacy, outlining the experimental protocols for activity assessment, and illustrating their mechanism of action.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and Subtilosin A1 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The data presented below is a summary from a study that directly compared the two molecules against a panel of bacterial strains.
| Bacterial Strain | This compound MIC (µM) | Subtilosin A1 MIC (µM) |
| Bacillus anthracis | 1.95 | 0.98 |
| Bacillus cereus | 3.9 | 1.95 |
| Bacillus thuringiensis | 3.9 | 1.95 |
| Listeria monocytogenes | 3.9 | 1.95 |
| Bacillus subtilis JH642 (Producer strain) | >250 | 125 |
Data sourced from Huang et al., 2009.[4]
The results clearly indicate that Subtilosin A1 exhibits enhanced antimicrobial activity, with MIC values being consistently lower than those of this compound against the tested susceptible strains.[4] Notably, even the producer strain shows a higher sensitivity to Subtilosin A1 compared to the parent molecule.[4]
Hemolytic Activity: A Key Differentiator
A significant distinction between the two bacteriocins is the hemolytic activity of Subtilosin A1. While this compound shows no hemolytic activity, Subtilosin A1 demonstrates the ability to lyse red blood cells.[4] This gain of function is attributed to the T6I substitution, which likely increases the hydrophobicity of the peptide, thereby enhancing its interaction with eukaryotic cell membranes.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound is the disruption of the bacterial cell membrane.[6][7][8] This process involves the peptide anchoring to the cell membrane and causing a dissipation of the transmembrane pH gradient, leading to the efflux of intracellular ATP and ultimately cell death.[9] It is understood that Subtilosin A1 shares this fundamental mechanism but with greater efficiency due to the amino acid substitution that likely facilitates a more potent interaction with the lipid bilayer.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound and Subtilosin A1 against susceptible bacterial strains.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of purified this compound and Subtilosin A1 are prepared in an appropriate solvent and sterilized.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the Subtilosin peptides are made in the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Hemolytic Activity Assay
This protocol is used to assess the hemolytic activity of this compound and Subtilosin A1.
Methodology:
-
Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., from sheep or human) are washed multiple times in a buffered saline solution (e.g., PBS) and resuspended to a final concentration (e.g., 2% v/v).
-
Incubation with Peptides: The erythrocyte suspension is incubated with various concentrations of this compound and Subtilosin A1 at 37°C for a defined period (e.g., 1 hour). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (erythrocytes in buffer) are included.
-
Centrifugation: The samples are centrifuged to pellet intact erythrocytes.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive control.
Conclusion
The comparative analysis of this compound and Subtilosin A1 provides a compelling example of how a single amino acid substitution can profoundly alter the biological activity of a peptide. The enhanced antimicrobial potency and the novel hemolytic activity of Subtilosin A1 highlight the potential for targeted modifications in the development of bacteriocins with tailored therapeutic properties. This understanding is invaluable for researchers and professionals in the field of drug discovery and development, paving the way for the rational design of next-generation antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. protocols.io [protocols.io]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. mdpi.com [mdpi.com]
- 9. High-throughput evaluation of hemolytic activity through precise measurement of colony and hemolytic zone sizes of engineered Bacillus subtilis on blood agar - PMC [pmc.ncbi.nlm.nih.gov]
validating the synergistic activity of Subtilosin A with other antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic activity of Subtilosin A with various antimicrobial agents. The data presented is compiled from peer-reviewed studies and is intended to inform research and development in the field of antimicrobial therapies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the workflows and proposed mechanisms of action.
Quantitative Analysis of Synergistic Activity
The synergistic efficacy of this compound in combination with other antimicrobials has been demonstrated against several pathogenic bacteria. The primary method for quantifying synergy is the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.
Table 1: Synergistic Activity of this compound against Gardnerella vaginalis
| Combination Agent | Minimum Inhibitory Concentration (MIC) of this compound Alone (µg/mL) | MIC of Combination Agent Alone (µg/mL) | FIC Index | Interpretation |
| Glycerol Monolaurate | 9.2 | Not Specified | < 0.5 | Synergy[1][2][3] |
| Lauric Arginate | 9.2 | Not Specified | < 0.5 | Synergy[1][2][3] |
| ε-Poly-l-lysine | 9.2 | Not Specified | < 0.5 | Synergy[1][2][3] |
| Clindamycin Phosphate | Not Specified | Not Specified | Synergistic | Synergy[4] |
| Metronidazole | Not Specified | Not Specified | Synergistic | Synergy[4] |
Table 2: Synergistic and Additive Activity of this compound against Listeria monocytogenes
| Combination Agent | Target Strain(s) | FIC Index | Interpretation |
| Encapsulated Curcumin | L. monocytogenes Scott A | Partially Synergistic | Partial Synergy[5] |
| Zinc Lactate | L. monocytogenes Scott A & NR30 | Synergistic | Synergy[5] |
| Non-encapsulated Curcumin | L. monocytogenes Scott A & NR30 | Additive | Additive Effect[5] |
| ε-Poly-l-lysine | L. monocytogenes Scott A & NR30 | Additive | Additive Effect[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the synergistic activity of this compound.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[6][7]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the combination agent are prepared at a concentration that is a multiple of the highest concentration to be tested. A series of two-fold dilutions for each agent is then prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of this compound are added. Along the y-axis, serial dilutions of the combination agent are added. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each agent alone, as well as a growth control (no antimicrobials) and a sterility control (no bacteria), are included.
-
Inoculation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Each well (except the sterility control) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antimicrobial that inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Curve Assay Protocol
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.[8][9]
-
Preparation of Cultures and Antimicrobials: Bacterial cultures are grown to the logarithmic phase and then diluted. Antimicrobial solutions are prepared at concentrations corresponding to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Experimental Setup: Test tubes or flasks are prepared with broth medium containing the bacterial inoculum and the antimicrobial agents, both alone and in combination. A growth control without any antimicrobial is also included.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture. The samples are serially diluted in a neutralizing buffer to inactivate the antimicrobials. The diluted samples are then plated on agar plates.
-
Incubation and Colony Counting: The agar plates are incubated until colonies are visible. The number of colony-forming units (CFU/mL) is then determined for each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizations
Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for determining synergy and the proposed mechanism of action.
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Caption: Proposed "multiple-hurdle" mechanism of this compound synergy.
References
- 1. The Natural Antimicrobial Peptide Subtilosin Acts Synergistically with Glycerol Monolaurate, Lauric Arginate, and ε-Poly-l-Lysine against Bacterial Vaginosis-Associated Pathogens but Not Human Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. Frontiers | Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective [frontiersin.org]
- 5. Antibacterial Activity of Subtilosin Alone and Combined with Curcumin, Poly-Lysine and Zinc Lactate Against Listeria monocytogenes Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. actascientific.com [actascientific.com]
- 9. nelsonlabs.com [nelsonlabs.com]
A Comparative Guide to Subtilosin A and Surfactin for Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biofilm inhibition properties of two prominent lipopeptides produced by Bacillus subtilis: subtilosin A and surfactin. The information presented is curated from experimental data to assist researchers in selecting the appropriate agent for their specific application in combating bacterial biofilms.
At a Glance: this compound vs. Surfactin
| Feature | This compound | Surfactin |
| Primary Mechanism | Quorum Sensing Inhibition | Quorum Sensing Inhibition, Disruption of Polysaccharide Production, Gene Downregulation |
| Target Bacteria (Examples) | Gardnerella vaginalis, Listeria monocytogenes, Escherichia coli, Staphylococcus aureus | Staphylococcus aureus, Enterococcus faecalis |
| Reported Biofilm Inhibitory Concentrations | Organism-dependent; >90% inhibition of G. vaginalis at 0.78 µg/mL.[1][2] | Organism-dependent; >80-95% inhibition of S. aureus at 1024-2048 µg/mL.[3] |
Quantitative Data on Biofilm Inhibition
The following table summarizes the available quantitative data on the minimum biofilm inhibitory concentration (MBIC) or effective inhibitory concentrations of this compound and surfactin against various bacterial strains. It is important to note that a direct comparison is challenging due to the lack of studies testing both compounds against the same strains under identical conditions.
| Compound | Bacterial Strain | Biofilm Inhibition Concentration | Reference |
| This compound | Gardnerella vaginalis | >90% inhibition at 0.78 µg/mL | [1][2] |
| Listeria monocytogenes | ~80% inhibition at 15.1 µg/mL | [1][2] | |
| Escherichia coli | >60% inhibition at 15.1 µg/mL | [1][2] | |
| Staphylococcus aureus (clinical strains) | Biofilm inhibition reported, specific MBIC not detailed | [4][5] | |
| Surfactin | Staphylococcus aureus (ATCC 25923) | >80% inhibition at 1024 µg/mL (2x MIC) | [3] |
| Staphylococcus aureus (SA 452) | >95% inhibition at 1024 µg/mL (2x MIC) | [3] |
MIC: Minimum Inhibitory Concentration
Mechanisms of Biofilm Inhibition
Both this compound and surfactin interfere with bacterial communication systems, a key process in biofilm formation. However, their specific mechanisms of action show some divergence.
This compound: Targeting Quorum Sensing
Surfactin: A Multi-pronged Attack
-
Inhibits Polysaccharide Production: It decreases the production of alkali-soluble polysaccharides, which are essential components of the biofilm matrix.[6]
-
Downregulates Key Genes: Surfactin significantly down-regulates the expression of the icaA and icaD genes.[6] These genes are crucial for the synthesis of polysaccharide intercellular adhesin (PIA), a key molecule for staphylococcal biofilm development.
Experimental Protocols
The following is a generalized protocol for a crystal violet biofilm inhibition assay, a common method used to quantify biofilm formation. Specific parameters may need to be optimized depending on the bacterial species and experimental conditions.
Crystal Violet Biofilm Inhibition Assay
Objective: To determine the concentration of a compound that inhibits biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium
-
Test compounds (this compound or Surfactin) at various concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the appropriate growth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well of a 96-well plate. Then, add the different concentrations of the test compounds to the respective wells. Include control wells with bacteria only (positive control) and medium only (negative control).
-
Incubation: Incubate the plate under conditions optimal for biofilm formation for the specific bacterial strain (e.g., 24-48 hours at 37°C).
-
Washing: After incubation, discard the planktonic culture and gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Second Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.
-
Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the positive control.
Conclusion
Both this compound and surfactin demonstrate significant potential as biofilm inhibiting agents, primarily through the disruption of quorum sensing. Surfactin exhibits a broader mechanism of action by also targeting polysaccharide production and gene expression. The choice between these two lipopeptides may depend on the target microorganism and the desired concentration for effective inhibition. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative potencies against a wider range of clinically relevant pathogens.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Subtilosin Prevents Biofilm Formation by Inhibiting Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surfactin effectively inhibits Staphylococcus aureus adhesion and biofilm formation on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Antimicrobial Spectrum of Subtilosin A
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectrum of Subtilosin A, a cyclic antimicrobial peptide, with established antibiotics, including the glycopeptide vancomycin, the lipopeptide daptomycin, and the polypeptide bacitracin. The information presented is supported by experimental data to assist in evaluating its potential as a therapeutic agent.
Executive Summary
This compound exhibits a broad spectrum of activity, inhibiting the growth of a diverse range of Gram-positive and Gram-negative bacteria, encompassing both aerobic and anaerobic species.[1] In contrast, vancomycin's activity is primarily directed against Gram-positive bacteria. Daptomycin also demonstrates a broad spectrum against Gram-positive organisms, while bacitracin has a narrower spectrum, mainly targeting Gram-positive bacteria associated with skin infections. The comparative analysis of their Minimum Inhibitory Concentrations (MICs) reveals this compound's potential as a broad-spectrum antimicrobial agent.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a panel of clinically relevant bacteria. MIC values are presented in µg/mL unless otherwise noted.
Table 1: Antimicrobial Spectrum of this compound
| Bacterial Species | Gram Stain | Morphology | Disease Association | This compound MIC (µg/mL) |
| Bacillus cereus | Gram-positive | Rod | Food poisoning, wound infections | 1.25 |
| Enterococcus faecalis | Gram-positive | Coccus | Urinary tract infections, endocarditis | 25 |
| Listeria monocytogenes | Gram-positive | Rod | Listeriosis | 19[2] |
| Staphylococcus aureus | Gram-positive | Coccus | Skin infections, pneumonia, sepsis | >100 |
| Streptococcus mutans | Gram-positive | Coccus | Dental caries | 50 |
| Streptococcus pneumoniae | Gram-positive | Coccus | Pneumonia, meningitis | 50 |
| Streptococcus pyogenes | Gram-positive | Coccus | Pharyngitis, scarlet fever | 100 |
| Actinomyces naeslundii | Gram-positive | Rod (filamentous) | Periodontal disease | 12.5 |
| Eikenella corrodens | Gram-negative | Rod | Periodontitis, human bite infections | 1.25 |
| Escherichia coli | Gram-negative | Rod | Urinary tract infections, gastroenteritis | >100 |
| Fusobacterium nucleatum | Gram-negative | Rod (fusiform) | Periodontal disease, abscesses | 0.625 |
| Gardnerella vaginalis | Gram-variable | Coccobacillus | Bacterial vaginosis | 7.2 - 9.2[3][4] |
| Klebsiella pneumoniae | Gram-negative | Rod | Pneumonia, urinary tract infections | >100 |
| Porphyromonas gingivalis | Gram-negative | Rod | Periodontitis | 0.625 |
| Prevotella intermedia | Gram-negative | Rod | Periodontal disease, abscesses | 1.25 |
| Pseudomonas aeruginosa | Gram-negative | Rod | Pneumonia, urinary tract infections | >100 |
| Salmonella enterica | Gram-negative | Rod | Salmonellosis | >100 |
| Treponema denticola | Gram-negative | Spirochete | Periodontitis | 1.25 |
Data for Table 1 was primarily sourced from Shelburne et al., 2007, as presented in a publicly available table on ResearchGate.
Table 2: Comparative Antimicrobial Spectra of Vancomycin, Daptomycin, and Bacitracin
| Bacterial Species | Vancomycin MIC (µg/mL) | Daptomycin MIC (µg/mL) | Bacitracin MIC (µg/mL) |
| Staphylococcus aureus | 1 - 4 | ≤1 | 32 - >4096[2] |
| Methicillin-resistant S. aureus (MRSA) | 1 - 4 | ≤1 | 0.5 - 1.0 (units/mL)[4] |
| Streptococcus pyogenes | Not routinely reported | Not routinely reported | 0.25 - 1[5] |
| Enterococcus faecalis (vancomycin-susceptible) | ≤4 | ≤4 | Not routinely reported |
| Enterococcus faecium (vancomycin-resistant) | Resistant | ≤4 | Not routinely reported |
Note: The antimicrobial activity of bacitracin is often reported in units/mL, which can make direct comparison with µg/mL values challenging without a standardized conversion. A tentative epidemiological cut-off value (TECOFF) for bacitracin against S. aureus has been defined as 256 µg/mL, with resistant strains having MICs of ≥512 µg/mL.[2][3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial spectrum of a compound. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to create a range of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: The test bacterium is cultured overnight and then diluted in CAMHB to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial suspension in broth, with no antimicrobial agent, to ensure the viability and growth of the organism.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism, typically 35-37°C for 16-20 hours for most common bacteria.
-
MIC Determination: After incubation, the plate is visually inspected or read using a microplate reader. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Broth Microdilution MIC Assay.
Signaling Pathway: Mechanism of Action
The diagram below illustrates the general mechanism of action for this compound and the comparator antibiotics, highlighting their primary cellular targets.
Caption: Primary Cellular Targets of Antimicrobials.
References
- 1. The spectrum of antimicrobial activity of the bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Killing Kinetics of Methicillin-Resistant Staphylococcus aureus by Bacitracin or Mupirocin | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 5. MIC EUCAST [mic.eucast.org]
A Comparative Structural Analysis of Subtilosin A and Other Sactibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural features, biosynthesis, and experimental characterization of Subtilosin A and other notable sactibiotics. Sactibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of unique sulfur-to-alpha-carbon (S-Cα) thioether cross-links.
This guide summarizes key quantitative data, details the experimental protocols for structural elucidation, and provides visualizations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this promising class of antimicrobial peptides.
Comparative Structural and Physicochemical Properties
Sactibiotics exhibit considerable diversity in their primary sequences, molecular weights, and the number and arrangement of their defining thioether bridges. The following table summarizes the key quantitative data for this compound, Thuricin CD (composed of two peptides, Trn-α and Trn-β), Thurincin H, and Propionicin F.
| Feature | This compound | Thuricin CD (Trn-α) | Thuricin CD (Trn-β) | Thurincin H | Propionicin F |
| Producing Strain | Bacillus subtilis | Bacillus thuringiensis | Bacillus thuringiensis | Bacillus thuringiensis | Propionibacterium freudenreichii |
| Number of Amino Acids | 35[1][2] | 28 | 28 | 31[3] | 43[4][5] |
| Molecular Mass (Da) | 3399.7[1][2] | 2763[6] | 2861[6] | 3139.51[3] | 4397[4] |
| Number of Thioether Bridges | 3[2] | 3 | 3 | 4[7] | Not explicitly defined as S-Cα |
| Overall Structure | Cyclic (head-to-tail) | Linear | Linear | Linear | Linear[4][5] |
| Nature | Single peptide | Two-component | Two-component | Single peptide | Single peptide[4][5] |
Experimental Protocols for Structural Elucidation
The determination of the complex three-dimensional structures of sactibiotics, with their unusual thioether linkages, requires a combination of sophisticated analytical techniques. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of their structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
The three-dimensional structure of this compound was elucidated using multidimensional NMR studies.[1][2] A typical protocol involves the following steps:
-
Sample Preparation: this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). The concentration of the peptide is typically in the millimolar range.
-
NMR Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz).[1][2] Key experiments include:
-
Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbon atoms.
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): To correlate amide protons with their directly attached nitrogen atoms.
-
-
Data Processing and Analysis: The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). The processed spectra are then analyzed to assign the chemical shifts of all protons, carbons, and nitrogens in the molecule.
-
Structure Calculation: The distance restraints obtained from NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
Typical NMR Acquisition Parameters: A standard 1D ¹H NOESY experiment might use 16 scans, a spectral width of 15.0 ppm, an acquisition time of approximately 1.5-1.6 seconds, and a relaxation delay of 2.0 seconds.[8] For 2D experiments, parameters are optimized to achieve sufficient resolution and signal-to-noise within a reasonable timeframe.
Mass Spectrometry for Thuricin CD
The primary structure and post-translational modifications of the two-component bacteriocin Thuricin CD were determined using a combination of MALDI-TOF and infusion tandem mass spectrometry.[6]
-
Sample Preparation: The purified Trn-α and Trn-β peptides are desalted and mixed with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), on a MALDI target plate.
-
MALDI-TOF Mass Spectrometry: The molecular masses of the intact peptides are determined using a MALDI-TOF mass spectrometer. This provides the initial confirmation of the peptide masses and can indicate the presence of post-translational modifications.
-
Tandem Mass Spectrometry (MS/MS): To determine the amino acid sequence and localize the thioether bridges, the peptides are subjected to fragmentation in the mass spectrometer. This is typically done using collision-induced dissociation (CID) or electron transfer dissociation (ETD).
-
Data Analysis: The resulting fragment ion spectra are analyzed to deduce the amino acid sequence. The mass shifts corresponding to the loss of H₂S from cysteine residues and the characteristic fragmentation patterns around the modified residues help to pinpoint the locations of the S-Cα cross-links.
Typical Mass Spectrometry Settings: For MALDI-TOF analysis of Thuricin CD, a reflectron positive ion mode is often used. The laser intensity is adjusted to obtain optimal signal intensity and resolution. For MS/MS experiments, the collision energy is optimized to achieve sufficient fragmentation for sequence analysis.
Visualizing Sactibiotic Biosynthesis and Analysis
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving a precursor peptide and a suite of modifying enzymes encoded by the sbo-alb gene cluster. The radical SAM enzyme AlbA is responsible for the formation of the characteristic thioether bridges, while AlbE and AlbF are involved in the head-to-tail cyclization of the peptide.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Sactibiotic Structural Elucidation
The structural characterization of a novel sactibiotic follows a systematic workflow, from the initial cultivation of the producing organism to the final determination of its three-dimensional structure.
Caption: Experimental workflow for sactibiotic analysis.
References
- 1. Structure of the Bacillus subtilis peptide antibiotic this compound determined by 1H-NMR and matrix assisted laser desorption/ionization time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring thurincin H as a biotechnologically relevant sactipeptide after fifteen years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Genetic Characterization of Propionicin F, a Bacteriocin from Propionibacterium freudenreichii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and genetic characterization of propionicin F, a bacteriocin from Propionibacterium freudenreichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thuricin CD, a posttranslationally modified bacteriocin with a narrow spectrum of activity against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3D solution structure of thurincin H, a bacteriocin with four sulfur to α-carbon crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. r-nmr.eu [r-nmr.eu]
Safety Operating Guide
Proper Disposal of Subtilosin A: A Guide for Laboratory Professionals
The safe and compliant disposal of Subtilosin A, an antimicrobial peptide, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents the release of biologically active compounds into the environment, which could contribute to antimicrobial resistance.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, in alignment with general best practices for peptide and antimicrobial waste management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to conduct a thorough hazard assessment. While specific toxicological data for this compound may be limited, it should be handled with care as a potentially hazardous chemical.[3] All handling and disposal procedures should be performed in a designated, well-ventilated area.[4]
Mandatory Personal Protective Equipment (PPE) includes:
-
Gloves: Chemical-resistant gloves, such as nitrile.[3]
-
Eye Protection: Safety goggles or a face shield.[3]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[3]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and institutional guidelines. Never dispose of peptide solutions down the drain or in regular trash.[5][6] All peptide waste should be treated as laboratory chemical waste.[5]
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[4] Establish distinct waste streams for this compound disposal:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[4]
-
Liquid Waste: This includes unused or expired this compound solutions, contaminated buffers, and cell culture media containing the peptide.[4][7]
-
Procedure: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[4] Stock solutions of this compound, which are typically at higher concentrations, are considered hazardous chemical waste and must be collected for disposal according to institutional guidelines.[8]
-
-
Sharps Waste: This includes needles, syringes, and any other contaminated items that can puncture the skin.[4]
-
Procedure: Immediately dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.[7]
-
Chemical Inactivation of Liquid Waste
For liquid waste containing antimicrobial peptides, chemical inactivation can be an effective decontamination step prior to disposal. This should be performed in a chemical fume hood.[3]
| Inactivation Reagent | Concentration | Procedure | Reference |
| Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) | 1 M | Slowly add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution). Allow the mixture to react for a minimum of 24 hours to ensure complete degradation. The solution must then be neutralized to a pH between 6.0 and 8.0 before collection for disposal. | [3] |
| Bleach (Sodium Hypochlorite) | 10% solution (final concentration of 0.5-1.0%) | Treat the liquid waste with the bleach solution for a contact time of at least 30 minutes. After inactivation, the pH of the solution should be neutralized. | [7] |
Note: Autoclaving may destroy pathogens in used cell culture media, but it does not inactivate all types of antibiotics. Therefore, media containing this compound should be treated as chemical waste even after autoclaving.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Institutional Compliance
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[6][9] The EHS office can provide specific protocols for hazardous waste disposal and arrange for the pickup of waste containers.[3] By following these guidelines, researchers can maintain a safe laboratory environment and uphold their commitment to environmental stewardship.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. peptide24.store [peptide24.store]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Subtilosin A
Disclaimer: A specific Safety Data Sheet (SDS) for Subtilosin A was not located in available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals and biologically active peptides of unknown toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling this substance. This guide should be used for informational purposes and as a supplement to, not a replacement for, a substance-specific risk assessment and institutional safety protocols.
Personal Protective Equipment (PPE)
Given the biological activity of this compound as a peptide antibiotic, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. All personnel must be trained on the potential hazards and the procedures outlined in this document.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety goggles and a face shield | To protect against splashes, sprays, and airborne particles. Safety glasses alone are insufficient. Use chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential. |
| Skin and Body Protection | Chemical-resistant gloves & laboratory coat | To prevent skin contact with the chemical. At a minimum, disposable nitrile gloves should be worn.[1][2] For prolonged contact or when handling concentrated solutions, consider double-gloving. A lab coat should be worn to protect clothing and skin. Ensure the lab coat is buttoned and the sleeves cover the wrists. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the lyophilized powder to avoid the inhalation of fine particles, which can be easily aerosolized.[2] All handling of the powdered form should be conducted within a certified chemical fume hood or other appropriate ventilated enclosure. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic workflow is essential for safely managing this compound in a laboratory setting, from initial preparation to final disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.[2]
-
Ventilation: When handling the lyophilized powder, use a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.[2]
-
Sanitization: Ensure the workspace is thoroughly cleaned and decontaminated before and after handling the peptide.
Handling Procedures
-
Review Documentation: Before beginning any new procedure, review the available safety information and establish a standard operating procedure (SOP).
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Weighing: To avoid generating dust, handle the lyophilized powder with care inside a ventilated enclosure. Use appropriate tools for transfer.
-
Reconstitution: When dissolving the peptide, add the solvent slowly to avoid splashing.
-
Labeling: All containers holding this compound, whether in powder or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.[2]
Disposal Plan
All waste materials that have come into contact with this compound should be treated as hazardous chemical waste.[3][4]
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.[3][5]
-
Disposal Protocol: Arrange for the disposal of all hazardous waste through your institution's EHS department, which will likely involve incineration or other approved chemical deactivation methods.[1]
Emergency Procedures
In the event of a spill or personal exposure, a swift and organized response is necessary to ensure the safety of all personnel.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill involves powder.
-
Contain the Spill: For liquid spills, use absorbent materials to contain the spill, working from the outside in. For solid spills, gently cover the powder to avoid creating dust, and then carefully sweep it up.[1][6]
-
Cleanup: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area thoroughly with an appropriate decontaminating agent.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][7] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[2] Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[2][7] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of a potentially hazardous peptide like this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
